Colterol
描述
RN given refers to parent cpd without isomeric designation; structure
See also: this compound Mesylate (active moiety of).
Structure
3D Structure
属性
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSMOUBHYUFTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864860 | |
| Record name | Colterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18866-78-9 | |
| Record name | Colterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18866-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018866789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WH11068UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Colterol on β2-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol, the active metabolite of the prodrug bitolterol, is a short-acting β2-adrenergic receptor (β2-AR) agonist.[1][2] Its primary therapeutic application lies in the management of bronchospasm associated with conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] As a selective agonist, this compound preferentially binds to β2-adrenergic receptors located on the smooth muscle cells of the airways.[2] This interaction initiates a signaling cascade that results in bronchodilation, thereby alleviating the symptoms of airway constriction.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on β2-adrenergic receptors, including its binding affinity, the subsequent signaling pathway, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2][3] The binding of this compound to the β2-AR induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[4] This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[4] The activated Gαs-GTP complex then dissociates from the βγ-subunits and stimulates adenylyl cyclase, a membrane-bound enzyme.[4][5] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[6]
Data Presentation: Binding Affinity of this compound
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology. For this compound, the available quantitative data is presented in terms of the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to the receptor. A lower IC50 value corresponds to a higher binding affinity.
| Ligand | Receptor Subtype | IC50 (nM) | Tissue/Cell Source |
| This compound | β1-Adrenoceptor | 645 | Heart |
| This compound | β2-Adrenoceptor | 147 | Lung |
This data indicates that this compound has a higher affinity for the β2-adrenergic receptor compared to the β1-adrenergic receptor, consistent with its classification as a β2-selective agonist.
Signaling Pathway Visualization
The signaling cascade initiated by the binding of this compound to the β2-adrenergic receptor can be visualized as follows:
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro assays. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor.
-
Radioligand (e.g., [3H]-CGP 12177).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the β2-AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP, the second messenger in the β2-AR signaling pathway.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.
Materials:
-
Whole cells expressing the human β2-adrenergic receptor.
-
This compound at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based).
-
Plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a specific time at 37°C to stimulate cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in each well using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).
Conclusion
This compound functions as a selective β2-adrenergic receptor agonist, demonstrating a higher affinity for β2-ARs over β1-ARs. Its mechanism of action follows the canonical Gs-protein coupled receptor signaling pathway, leading to an increase in intracellular cAMP and subsequent smooth muscle relaxation. The experimental protocols detailed herein provide a robust framework for the in vitro characterization of this compound and other β2-adrenergic agonists. A thorough understanding of these principles is essential for researchers and professionals involved in the development of novel therapeutics for respiratory diseases.
References
- 1. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioma Review 2025: Revolutionizing Gut Health or Just Another Fad? Honest Analysis Inside By Bioma Probiotic! | santé log [santelog.com]
- 4. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
The Pharmacodynamics of N-tert-Butylnoradrenaline (Colterol): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butylnoradrenaline, also known as colterol, is a sympathomimetic amine that functions as a selective β2-adrenergic receptor agonist.[1] Its structure is closely related to the endogenous catecholamine norepinephrine, with the key distinction being the substitution of a bulky tert-butyl group on the amine nitrogen. This structural modification confers selectivity for the β2-adrenoceptor, which is predominantly located on the smooth muscle of the airways.[2] Activation of these receptors initiates a signaling cascade that results in bronchodilation, making N-tert-Butylnoradrenaline a compound of significant interest for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] This technical guide provides a comprehensive overview of the pharmacodynamics of N-tert-Butylnoradrenaline, presenting quantitative data on its receptor binding and functional activity, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action.
Core Pharmacodynamics: Receptor Binding and Functional Activity
The pharmacodynamic profile of N-tert-Butylnoradrenaline is characterized by its preferential interaction with β2-adrenergic receptors over β1-adrenergic receptors. This selectivity is crucial for its therapeutic efficacy as a bronchodilator, as it minimizes the potential for cardiac side effects associated with β1-adrenoceptor stimulation.
Quantitative Data Presentation
The following tables summarize the key pharmacodynamic parameters of N-tert-Butylnoradrenaline (this compound) in comparison to other relevant β-adrenergic agonists.
Table 1: Receptor Binding Affinity of Adrenergic Agonists
| Compound | Receptor Subtype | Kᵢ (nM) | Test System | Reference |
| N-tert-Butylnoradrenaline (this compound) | β1-Adrenoceptor | 645 | Not Specified | [2] |
| N-tert-Butylnoradrenaline (this compound) | β2-Adrenoceptor | 147 | Not Specified | [2] |
| Salbutamol | β1-Adrenoceptor | 4600 | Human Recombinant (CHO cells) | [3] |
| Salbutamol | β2-Adrenoceptor | 160 | Human Recombinant (CHO cells) | [3] |
| Isoprenaline | β1-Adrenoceptor | 47 | Human Recombinant (CHO cells) | [3] |
| Isoprenaline | β2-Adrenoceptor | 31 | Human Recombinant (CHO cells) | [3] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of Adrenergic Agonists
| Compound | Assay | EC₅₀ (nM) | Test System | Reference |
| N-tert-Butylnoradrenaline (this compound) | cAMP Accumulation | Data Not Available | ||
| Salbutamol | cAMP Accumulation | 600 | Cultured Human Airway Smooth Muscle Cells | [4] |
| Isoprenaline | cAMP Accumulation | 80 | Cultured Human Airway Smooth Muscle Cells | [4] |
| Terbutaline | cAMP Accumulation | 2300 | Cultured Human Airway Smooth Muscle Cells | [4] |
| Salmeterol | cAMP Accumulation | 1.2 | Cultured Human Airway Smooth Muscle Cells | [4] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Signaling Pathway
Activation of the β2-adrenergic receptor by N-tert-Butylnoradrenaline initiates a well-defined intracellular signaling cascade. The following diagram illustrates this pathway.
Caption: Signaling pathway of N-tert-Butylnoradrenaline at the β2-adrenergic receptor.
Experimental Protocols
The characterization of the pharmacodynamics of N-tert-Butylnoradrenaline relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity (Kᵢ) of N-tert-Butylnoradrenaline for β1- and β2-adrenergic receptors.
Objective: To determine the Kᵢ of N-tert-Butylnoradrenaline at β-adrenergic receptor subtypes by measuring its ability to displace a known radiolabeled antagonist.
Materials:
-
Cell membranes prepared from cells expressing a high density of either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity β-adrenergic receptor antagonist, such as [³H]-CGP 12177.
-
N-tert-Butylnoradrenaline (this compound) stock solution of known concentration.
-
Non-specific binding control: A high concentration of a non-radiolabeled, non-selective β-blocker (e.g., 10 µM propranolol).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (typically near its Kₔ), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., propranolol), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of N-tert-Butylnoradrenaline, 50 µL of radioligand, and 100 µL of membrane suspension. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the N-tert-Butylnoradrenaline concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of N-tert-Butylnoradrenaline that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay is used to determine the potency (EC₅₀) and efficacy of N-tert-Butylnoradrenaline in stimulating the intracellular production of cyclic AMP (cAMP), the second messenger for β2-adrenergic receptor activation.
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to N-tert-Butylnoradrenaline stimulation.
Materials:
-
A suitable cell line endogenously or recombinantly expressing the human β2-adrenergic receptor (e.g., human airway smooth muscle cells, CHO-K1, or HEK293 cells).
-
N-tert-Butylnoradrenaline (this compound) stock solution of known concentration.
-
Positive control: A non-selective β-agonist of known potency and efficacy (e.g., Isoprenaline).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cAMP.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen based).
-
Plate reader compatible with the chosen detection kit.
-
384- or 96-well cell culture plates.
Procedure:
-
Cell Culture and Seeding: Culture the cells to 80-90% confluency. Seed the cells into the appropriate multi-well plates at a predetermined density and allow them to adhere overnight.
-
Cell Stimulation:
-
Aspirate the culture medium and wash the cells with assay buffer.
-
Add assay buffer containing the PDE inhibitor and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add varying concentrations of N-tert-Butylnoradrenaline (typically from 10⁻¹⁰ M to 10⁻⁴ M) or the positive control to the wells. Include a vehicle control (buffer only).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Perform the cAMP measurement following the manufacturer's instructions. This typically involves the addition of detection reagents that generate a signal (e.g., fluorescence, luminescence, or colorimetric) that is inversely or directly proportional to the amount of cAMP present.
-
-
Data Acquisition: Read the plate using a plate reader at the appropriate settings for the detection kit.
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve if required by the kit.
-
Plot the cAMP concentration against the logarithm of the N-tert-Butylnoradrenaline concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Eₘₐₓ). The efficacy of N-tert-Butylnoradrenaline can be expressed relative to the Eₘₐₓ of a full agonist like Isoprenaline.
-
Conclusion
N-tert-Butylnoradrenaline (this compound) is a selective β2-adrenergic receptor agonist with a clear pharmacodynamic profile that supports its potential as a bronchodilator. Its selectivity for the β2-adrenoceptor, as demonstrated by its lower Kᵢ value for this subtype, is a key feature that predicts a favorable therapeutic window with a reduced risk of cardiac side effects. The functional consequence of this receptor interaction is the stimulation of the adenylyl cyclase pathway, leading to an increase in intracellular cAMP and subsequent smooth muscle relaxation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of N-tert-Butylnoradrenaline and other novel β2-adrenergic agonists in the drug development pipeline. Further in vivo studies are necessary to fully elucidate its clinical efficacy and safety profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Colterol: A Technical Guide on Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol is a short-acting β2-adrenoreceptor agonist belonging to the ethanolamine class of compounds.[1][2][3] It is the active metabolite of the prodrug bitolterol, which was previously used for managing bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2][4] As a direct-acting sympathomimetic amine, this compound exerts its therapeutic effects by selectively stimulating β2-adrenergic receptors, primarily in the smooth muscle of the bronchial passages, leading to bronchodilation.[4][5] This technical guide provides an in-depth overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental methodologies.
Molecular Structure and Chemical Identity
This compound, chemically known as 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol, is a catecholamine derivative.[1][3] Its structure features a catechol ring substituted with a 2-(tert-butylamino)-1-hydroxyethyl group. This specific arrangement is crucial for its selective interaction with β2-adrenergic receptors.
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol[1][2][3] |
| CAS Number | 18866-78-9[1][2][6] |
| Molecular Formula | C₁₂H₁₉NO₃[2][3][7] |
| Synonyms | N-tert-Butylarterenol, N-t-Butylnoradrenaline, t-Butylnorepinephrine[1][3] |
| InChI Key | PHSMOUBHYUFTDM-UHFFFAOYSA-N[2][3] |
| SMILES | CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O[2][3] |
Physicochemical Properties
Key physicochemical properties of this compound are presented in the table below.
| Property | Value |
| Molecular Weight | 225.28 g/mol [3][7] |
| Appearance | Off-White to Pale Brown Solid[8] |
| Storage | Store at 2-8°C in a refrigerator[8] |
| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical[9] |
Pharmacological Properties
This compound is an agonist for adrenergic receptors with a higher affinity for β2-adrenoceptors compared to β1-adrenoceptors. This selectivity underlies its primary use as a bronchodilator with reduced cardiac side effects compared to non-selective beta-agonists.
| Receptor Target | Affinity (IC₅₀) | Tissue Location |
| β1-adrenoceptor | 645 nM[10][11] | Heart[10][11] |
| β2-adrenoceptor | 147 nM[10][11] | Lung[10][11] |
Mechanism of Action: β2-Adrenergic Signaling
This compound functions by activating the G-protein coupled β2-adrenergic receptor. This initiates a signaling cascade that results in the relaxation of airway smooth muscle.
-
Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.
-
G-Protein Activation: Receptor activation stimulates the associated heterotrimeric Gs protein, causing the exchange of GDP for GTP on the α-subunit (Gαs).
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]
-
PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4]
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, which ultimately decreases intracellular calcium concentrations and leads to the relaxation of the bronchial smooth muscle, causing bronchodilation.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H19NO3 | CID 25104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
In Vivo Hydrolysis of Bitolterol to Colterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bitolterol, a diester prodrug of colterol, is a selective beta-2 adrenergic agonist used as a bronchodilator in the management of asthma and other reversible obstructive airway diseases. Its clinical efficacy is dependent on its in vivo hydrolysis to the active metabolite, this compound. This technical guide provides an in-depth overview of the core principles governing this biotransformation, with a focus on the enzymatic processes, quantitative pharmacokinetic data, and the experimental methodologies used to study this critical activation step. Detailed experimental protocols and visualizations of key pathways are provided to support researchers and drug development professionals in this field.
Introduction
Bitolterol was designed as a prodrug to enhance its duration of action and pulmonary selectivity compared to its active form, this compound (N-t-butylarterenol).[1][2] As a biologically inactive compound, bitolterol requires enzymatic hydrolysis in the body to release this compound, which then exerts its therapeutic effect by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[1][2] The primary site of this bioactivation is the lung, where high concentrations of tissue esterases are present.[1][3] Understanding the kinetics and mechanisms of this hydrolysis is paramount for optimizing drug delivery, predicting therapeutic outcomes, and assessing potential drug-drug interactions.
The Hydrolysis of Bitolterol to this compound
The conversion of bitolterol to this compound is a one-step hydrolysis reaction catalyzed by esterases. These enzymes cleave the two p-toluate ester groups from the bitolterol molecule, releasing the active catecholamine, this compound.
The Role of Carboxylesterases
The primary enzymes responsible for the hydrolysis of a wide range of ester-containing drugs are carboxylesterases (CES).[4][5] In humans, two major carboxylesterases, CES1 and CES2, are pivotal in drug metabolism.[4] Both CES1 and CES2 are expressed in the liver, while the small intestine predominantly contains CES2.[4] Notably, both CES1 and CES2 are also expressed in the lungs, the target organ for bitolterol's action.[6] This localized expression of esterases contributes to the site-specific activation of the prodrug, enhancing its therapeutic index.
dot
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of bitolterol is characterized by its absorption, distribution, metabolism (hydrolysis), and excretion. The following tables summarize key quantitative data from studies in humans and dogs.
Table 1: Pharmacokinetic Parameters of Bitolterol in Humans and Dogs[1]
| Parameter | Human (Oral Dose: 70 µg/kg) | Dog (Oral Dose: 200 µg/kg) |
| Peak Plasma Radioactivity | 180 ± 18 ng equivalents of [3H]bitolterol/mL (~11% of dose) | 144 ± 23 ng equivalents/mL (~4% of dose) |
| Time to Peak Plasma Radioactivity | 0.5 - 2 hours | 0.5 - 2 hours |
| Intact [3H]Bitolterol in Plasma (at 1.0 hr) | ~1% of total plasma radioactivity | Not Reported |
Table 2: Excretion of Radioactivity after [3H]Bitolterol Administration (0-72 hours)[1]
| Excretion Route | Human (Oral Dose) | Dog (Oral Dose) |
| Urine | 86% of dose | 58% of dose |
| Feces | 8.1% of dose | 23% of dose |
Table 3: Distribution of Intact [3H]Bitolterol in Dog Lung Tissue (at 4.5 hours)[1]
| Administration Route | Intact [3H]Bitolterol in Lung (% of Total Tissue Radioactivity) |
| Intravenous | 26% - 46% |
| Intraduodenal | 4% - 14% |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of bitolterol hydrolysis.
In Vitro Hydrolysis of Bitolterol using Lung Microsomes
This protocol is designed to determine the kinetic parameters (Km and Vmax) of bitolterol hydrolysis by lung esterases.
Materials:
-
Bitolterol mesylate
-
This compound standard
-
Human or animal lung microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC-MS/MS system
Procedure:
-
Microsome Preparation: If not commercially available, lung microsomes can be prepared from fresh or frozen lung tissue by differential centrifugation.[7][8] The protein concentration of the microsomal preparation should be determined using a standard method (e.g., Bradford assay).
-
Incubation:
-
Prepare a series of bitolterol solutions of varying concentrations in the phosphate buffer.
-
In microcentrifuge tubes, pre-warm the lung microsomal suspension (e.g., 0.1-0.5 mg/mL protein) in phosphate buffer at 37°C.
-
Initiate the reaction by adding a small volume of the bitolterol solution to the microsomal suspension. The final volume of the incubation mixture should be kept constant.
-
Incubate the mixture at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes). The incubation time should be within the linear range of product formation.
-
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Sample Preparation for Analysis:
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Quantification of this compound:
-
Analyze the samples using a validated HPLC-MS/MS method for the quantification of this compound.[9]
-
Prepare a standard curve of this compound in the same buffer and acetonitrile mixture to accurately quantify the amount of this compound formed.
-
-
Data Analysis:
-
Calculate the initial velocity (V) of the reaction (nmol of this compound formed per minute per mg of microsomal protein) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity).
-
dot
Quantification of Bitolterol and this compound in Biological Samples by HPLC-MS/MS
This protocol provides a general framework for the simultaneous quantification of bitolterol and this compound in plasma or lung tissue homogenates.
Materials:
-
Plasma or lung tissue homogenate samples
-
Bitolterol and this compound analytical standards
-
Internal standard (e.g., a structurally similar compound not present in the samples)
-
Acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known volume of plasma or tissue homogenate, add the internal standard.
-
For protein precipitation, add a sufficient volume of cold acetonitrile, vortex, and centrifuge.
-
Alternatively, for cleaner samples, perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the biological matrix.[10][11]
-
Evaporate the solvent from the extracted sample and reconstitute in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for bitolterol, this compound, and the internal standard.
-
-
Data Analysis:
-
Construct calibration curves for bitolterol and this compound by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentrations of bitolterol and this compound in the unknown samples by interpolating their peak area ratios from the respective calibration curves.
-
This compound Signaling Pathway
Once formed, this compound acts as a beta-2 adrenergic receptor agonist. The binding of this compound to its receptor initiates a signaling cascade that results in the relaxation of airway smooth muscle.
dot
The binding of this compound to the beta-2 adrenergic receptor (β2AR) activates the associated Gs protein.[12] This, in turn, stimulates adenylyl cyclase to convert ATP to cyclic AMP (cAMP).[12][13] Elevated levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[13] The inactivation of MLCK prevents the phosphorylation of myosin, leading to the relaxation of the airway smooth muscle and resulting in bronchodilation.[13]
Conclusion
The in vivo hydrolysis of bitolterol to this compound is a critical activation step that underpins its therapeutic utility as a long-acting bronchodilator. This process is primarily mediated by carboxylesterases located within the lung, providing a degree of target organ selectivity. A thorough understanding of the pharmacokinetics of this conversion, coupled with robust experimental methodologies to quantify both the prodrug and its active metabolite, is essential for the continued development and optimization of such targeted therapeutic strategies. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of respiratory medicine.
References
- 1. Physiological disposition and metabolism of (3H)bitolterol in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of in vitro procedures which diminish NADPH cytochrome c reductase activity on oxidative drug metabolism in lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lipidmaps.org [lipidmaps.org]
- 12. ClinPGx [clinpgx.org]
- 13. m.youtube.com [m.youtube.com]
Colterol Hydrochloride vs. Colterol Free Base: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of colterol hydrochloride and this compound free base for research applications. Understanding the distinct physicochemical and pharmacological properties of these two forms is critical for experimental design, data interpretation, and drug development.
Core Chemical and Physical Properties
This compound is a short-acting β2-adrenoreceptor agonist.[1][2][3] In research and pharmaceutical development, it is often utilized in two primary forms: the free base and the hydrochloride salt. The choice between these forms can significantly impact experimental outcomes due to differences in their fundamental properties.
| Property | This compound Hydrochloride | This compound Free Base |
| Chemical Formula | C₁₂H₂₀ClNO₃[4] | C₁₂H₁₉NO₃[5] |
| Molecular Weight | 261.75 g/mol [2][4] | 225.28 g/mol [1][5] |
| CAS Number | 52872-37-4[2][4] | 18866-78-9[1][6] |
| Appearance | Crystalline solid | Solid powder[7] |
| Melting Point | >152 °C (decomposition)[8] | 139-147 °C (decomposition)[9] |
| pKa | Not explicitly found, but the presence of the amine group suggests a basic character, making the hydrochloride salt form relevant. | Not explicitly found, but the amine group is the site of protonation. |
Solubility Profile
The solubility of a compound is a critical factor in the design of in vitro and in vivo experiments. The hydrochloride salt form of a weakly basic drug, such as this compound, is generally more soluble in aqueous media compared to its free base form.[10]
| Solvent | This compound Hydrochloride | This compound Free Base |
| Water | Higher solubility due to salt form. While specific mg/mL data is not readily available, hydrochloride salts of amines exhibit significantly enhanced aqueous solubility.[10] | Low aqueous solubility. |
| Ethanol | Soluble. Specific quantitative data is not readily available. | Soluble. Specific quantitative data is not readily available. |
| DMSO | Soluble.[11] | Soluble.[7] |
| PBS (pH 7.2) | Expected to be soluble, similar to other hydrochloride salts of β2-agonists like clenbuterol hydrochloride which has a solubility of approximately 3 mg/mL.[12] | Expected to have low solubility. |
Key Considerations for Researchers:
-
For cell-based assays requiring aqueous buffers, This compound hydrochloride is the preferred form due to its higher solubility, ensuring accurate and reproducible concentrations.
-
When preparing stock solutions, DMSO is a suitable solvent for both forms.[7][11] However, for final experimental concentrations, the potential effects of DMSO on the biological system must be considered.
-
The lower aqueous solubility of the This compound free base may be advantageous in specific formulation studies, such as for sustained-release preparations.[13]
Stability and Handling
The stability of a research compound is paramount for generating reliable and reproducible data. As a general principle, the salt form of a drug is chemically more stable than its free base form.[10]
| Condition | This compound Hydrochloride | This compound Free Base |
| Long-term Storage | More stable. Recommended storage is typically at -20°C for long-term preservation.[11] | Less stable. Prone to oxidative degradation, especially if exposed to air and light. Storage at -20°C under an inert atmosphere is recommended. |
| Handling in Solution | Aqueous solutions are relatively stable for short periods. However, for catecholamine-containing compounds, protection from light and oxygen is always advisable to prevent oxidation. | Aqueous suspensions are less stable. The free amine is more susceptible to oxidation, which can lead to the formation of degradation products.[14] |
| Light Exposure | As a catecholamine derivative, it is sensitive to light and should be protected from light to prevent photodegradation.[15] | More sensitive to light-induced degradation compared to the hydrochloride salt. |
Key Considerations for Researchers:
-
For routine in vitro experiments, the superior stability of This compound hydrochloride makes it the more reliable choice.
-
When using This compound free base , it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) and to use freshly prepared solutions to minimize degradation.
-
The catechol moiety in both forms is susceptible to oxidation. Therefore, the use of antioxidants in the experimental buffer and protection from light are good laboratory practices.
Pharmacological Profile
Both this compound hydrochloride and this compound free base are pharmacologically active as β2-adrenoreceptor agonists. The active moiety is the this compound molecule itself. This compound is also the active metabolite of the prodrug bitolterol mesylate.[14]
| Parameter | Value |
| Target | β2-Adrenergic Receptor[1] |
| Mechanism of Action | Agonist[16] |
| IC₅₀ (for β1-adrenoreceptor) | 645 nM (for this compound hydrochloride)[3][16] |
| IC₅₀ (for β2-adrenoreceptor) | 147 nM (for this compound hydrochloride)[3][16] |
The binding of this compound to the β2-adrenergic receptor initiates a signaling cascade that leads to bronchodilation and other physiological responses.
Signaling Pathway
The activation of the β2-adrenergic receptor by this compound triggers a well-characterized G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C12H19NO3 | CID 25104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medkoo.com [medkoo.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Influence of lidocaine forms (salt vs. freebase) on properties of drug-eudragit® L100-55 extrudates prepared by reactive melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [The effect of visible light on the stability of isoprenaline, epinephrine and levarterenol solutions in various containers. 86. Problems in the use of plastic containers for liquid preparations. 21. The stability of drugs and preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Colterol: A Technical Guide to its Role as a Catecholamine in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol, chemically known as N-tert-Butylarterenol or N-tert-Butylnoradrenaline, is a potent, short-acting beta-2 adrenergic receptor agonist.[1] As a catecholamine, its chemical structure, featuring a catechol ring and an ethanolamine side chain, is fundamental to its pharmacological activity. This guide provides an in-depth technical overview of this compound's pharmacology, focusing on its mechanism of action, quantitative receptor binding and functional data, and the experimental methodologies used for its characterization. This compound is the active metabolite of the prodrug bitolterol, which has been used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[2][3][4]
Core Pharmacology
Mechanism of Action
This compound exerts its therapeutic effects primarily through the stimulation of beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.[5] As a catecholamine agonist, this compound mimics the action of endogenous epinephrine at these receptors. The binding of this compound to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a conformational change in the receptor. This, in turn, activates the associated heterotrimeric Gs protein.
The activated alpha subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates the catalytic activity of adenylyl cyclase, leading to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[3]
Signaling Pathway
The signaling cascade initiated by this compound binding to the beta-2 adrenergic receptor is depicted in the following diagram:
Quantitative Pharmacological Data
The affinity and selectivity of this compound for adrenergic receptors are critical determinants of its therapeutic window. The following table summarizes key quantitative data from in vitro studies.
| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |
| IC50 | β1-adrenoreceptor | 645 nM | Guinea Pig Heart | [6][7] |
| IC50 | β2-adrenoreceptor | 147 nM | Guinea Pig Lung | [6][7] |
IC50 (Half maximal inhibitory concentration) in this context refers to the concentration of this compound required to displace 50% of a radiolabeled antagonist from the receptor, indicating its binding affinity.
The lower IC50 value for the β2-adrenoreceptor compared to the β1-adrenoreceptor indicates that this compound has a preferential affinity for the β2 subtype, which is consistent with its primary action as a bronchodilator with fewer cardiac side effects at therapeutic doses.
Experimental Protocols
Detailed experimental protocols for the pharmacological characterization of this compound are crucial for reproducibility and further research. The following sections outline the general methodologies for key assays.
Beta-Adrenergic Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.
1. Membrane Preparation:
-
Tissues rich in the target receptor (e.g., guinea pig heart for β1, guinea pig lung for β2) are homogenized in a cold buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
In a multi-well plate, incubate a fixed concentration of a radiolabeled antagonist (e.g., [3H]-dihydroalprenolol) with the prepared cell membranes.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
Incubate the mixture to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP.
1. Cell Culture and Membrane Preparation:
-
Use a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells).
-
Prepare cell membranes as described in the receptor binding assay protocol.
2. Assay Procedure:
-
Incubate the cell membranes with increasing concentrations of this compound in an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The reaction is initiated by the addition of the membranes and incubated for a specific time at a controlled temperature (e.g., 30°C).
3. cAMP Measurement:
-
The reaction is terminated by heating or the addition of acid.
-
The amount of cAMP produced is quantified using a variety of methods, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
4. Data Analysis:
-
A dose-response curve is generated by plotting the amount of cAMP produced as a function of the this compound concentration.
-
The EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum effect) are determined by non-linear regression analysis.
Experimental Workflow
A typical workflow for the preclinical pharmacological characterization of a beta-2 adrenergic agonist like this compound is outlined below:
Conclusion
This compound is a well-characterized beta-2 adrenergic receptor agonist with a clear mechanism of action and a documented selectivity profile. Its role as the active metabolite of bitolterol has been established in the context of treating obstructive airway diseases. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar catecholamine-based therapeutics. Further research could focus on exploring its potential in other therapeutic areas where beta-2 adrenergic receptor activation is beneficial.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bitolterol and albuterol metered-dose aerosols: comparison of two long-acting beta 2-adrenergic bronchodilators for treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Genesis of a Bronchodilator: A Technical History of Colterol
Introduction
Colterol, a short-acting β2-adrenoreceptor agonist, has played a notable role in the therapeutic landscape of respiratory medicine. While its direct clinical use has been superseded by its more strategically delivered prodrug, bitolterol, the pharmacological journey of this compound provides a compelling case study in drug development, from initial synthesis to clinical application. This in-depth technical guide explores the historical development of this compound, detailing its synthesis, mechanism of action, preclinical and clinical evaluation, and the experimental methodologies that underpinned its investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this foundational bronchodilator.
Chemical Synthesis and Structure
This compound, chemically known as 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol or N-tert-Butylarterenol, is a catecholamine derivative.[1][2] Its synthesis is rooted in the modification of norepinephrine, a natural neurotransmitter.[3] A key structural modification from norepinephrine is the substitution of a tert-butyl group on the amine, which confers selectivity for the β2-adrenergic receptor.
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general synthetic approach can be outlined based on established chemical principles for analogous phenylethanolamines. A plausible synthetic route starts from catechol, a readily available starting material.[4][5][6]
Hypothetical Synthesis Pathway:
A potential synthesis could involve the following key steps:
-
Friedel-Crafts Acylation: Catechol is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the α-chloroacetophenone side chain.
-
Amination: The resulting α-chloro-3',4'-dihydroxyacetophenone is then reacted with tert-butylamine to introduce the N-tert-butyl group, forming a ketone intermediate.
-
Reduction: The ketone is subsequently reduced to a secondary alcohol, yielding this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride.
Mechanism of Action: The β2-Adrenergic Signaling Cascade
This compound exerts its bronchodilatory effect by acting as an agonist at the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] The binding of this compound to these G-protein coupled receptors initiates a well-defined signaling cascade, leading to smooth muscle relaxation.
The canonical β2-adrenergic receptor signaling pathway is as follows:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.
-
Adenylate Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA then phosphorylates various downstream target proteins, including myosin light chain kinase (MLCK), leading to a decrease in its activity.
-
Smooth Muscle Relaxation: The net effect is a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.
Preclinical Evaluation
The preclinical development of this compound focused on establishing its efficacy as a bronchodilator and its selectivity for β2-adrenergic receptors over β1-adrenergic receptors (to minimize cardiac side effects).
Receptor Binding Affinity
Receptor binding assays were crucial in quantifying the interaction of this compound with its target receptors. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).
Table 1: In Vitro Receptor Binding Affinity of this compound [7]
| Receptor | IC50 (nM) |
| β1-Adrenoceptor (heart) | 645 |
| β2-Adrenoceptor (lung) | 147 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
The lower IC50 value for the β2-adrenoceptor indicates a higher binding affinity for this receptor subtype compared to the β1-adrenoceptor, suggesting a degree of selectivity.
In Vitro Bronchodilator Activity
The functional consequence of receptor binding was assessed using in vitro models, most commonly the guinea pig tracheal chain preparation. This assay measures the ability of a compound to relax airway smooth muscle that has been pre-contracted with an agent like histamine or methacholine.
Experimental Protocol: Guinea Pig Tracheal Chain Relaxation Assay
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and cut into a spiral strip or a chain of rings.
-
Mounting: The tracheal preparation is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the tissue is fixed, and the other is connected to a force transducer to measure isometric tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Contraction: A contractile agonist (e.g., histamine, methacholine) is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.
-
Drug Addition: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation of the tracheal muscle is recorded.
-
Data Analysis: The relaxation is expressed as a percentage of the maximal relaxation achievable with a standard β-agonist like isoproterenol. An EC50 value (the concentration of the drug that produces 50% of the maximal effect) is calculated.
In Vivo Bronchodilator Activity
In vivo studies in animal models, such as anesthetized guinea pigs or dogs, were conducted to confirm the bronchodilator effects observed in vitro. These studies typically involve inducing bronchoconstriction and then administering the test compound to measure the reversal or prevention of this constriction.
Experimental Protocol: In Vivo Bronchoprotection Assay in Guinea Pigs
-
Animal Preparation: Guinea pigs are anesthetized, and their respiratory parameters (e.g., airway resistance, lung compliance) are monitored.
-
Drug Administration: this compound is administered, often via inhalation or intravenously.
-
Bronchoconstrictor Challenge: After a set period, a bronchoconstricting agent (e.g., acetylcholine, histamine) is administered intravenously or by aerosol.
-
Measurement of Bronchoprotection: The ability of this compound to prevent or reduce the bronchoconstrictor response is quantified by measuring the changes in respiratory parameters.
-
Duration of Action: To assess the duration of action, the bronchoconstrictor challenge is repeated at various time points after the administration of this compound.
The Prodrug Approach: Bitolterol
A significant development in the story of this compound was the creation of its prodrug, bitolterol.[8] Bitolterol is the 3,4-di-p-toluate ester of this compound. This esterification renders the molecule inactive until it is hydrolyzed by esterases, which are present in high concentrations in the lungs.[9]
This prodrug strategy offered several advantages:
-
Targeted Activation: The drug is preferentially activated at its site of action in the lungs, potentially reducing systemic side effects.
-
Increased Lipophilicity: The ester groups increase the lipophilicity of the molecule, which may enhance its absorption and distribution into the lung tissue.
-
Extended Duration of Action: The gradual hydrolysis of bitolterol to this compound in the lungs provides a more sustained release of the active drug, leading to a longer duration of bronchodilation compared to inhaled this compound itself.
Hydrolysis of Bitolterol to this compound
The conversion of bitolterol to this compound is a simple hydrolysis reaction catalyzed by esterase enzymes.
Clinical Efficacy
The clinical development of this compound was primarily advanced through studies of its prodrug, bitolterol. Clinical trials in patients with asthma and chronic obstructive pulmonary disease (COPD) demonstrated the efficacy and safety of inhaled bitolterol. The primary endpoint in these studies was typically the improvement in forced expiratory volume in one second (FEV1).
Table 2: Summary of Clinical Efficacy Data for Bitolterol Mesylate Aerosol
| Study | Comparison | Key Findings | Reference |
| Orgel et al. (1985) | Bitolterol vs. Albuterol | Bitolterol produced a significantly greater increase in FEV1 from 4 to 8 hours post-dose compared to albuterol. At 8 hours, the mean percent increase in FEV1 was still 20% for bitolterol-treated patients. | [10] |
| Kemp et al. (1987) | Bitolterol vs. Isoproterenol | Nebulized bitolterol had a statistically superior duration of action compared to isoproterenol. The mean FEV1 response to bitolterol remained >15% above baseline for 5 to 8 hours. | [11] |
| Friedel & Brogden (1978) | Review of early trials | Preliminary trials showed significant improvements in FEV1 with a duration of action of up to 8 hours. Bitolterol produced similar maximal increases in FEV1 to isoprenaline but was significantly longer acting. | [9] |
These studies established that bitolterol, through its conversion to this compound, was an effective and long-acting bronchodilator. The onset of action was rapid, typically within 5 minutes, and the duration of effect extended up to 8 hours in many patients.[9][10][11]
Conclusion
The historical development of this compound as a bronchodilator is a testament to the principles of medicinal chemistry and pharmacology. From its rational design based on the structure of norepinephrine to the innovative application of a prodrug strategy with bitolterol, the journey of this compound highlights the iterative process of drug discovery and optimization. While newer generations of β2-agonists with even longer durations of action have since been developed, the foundational research and clinical validation associated with this compound and bitolterol have contributed significantly to our understanding and treatment of obstructive airway diseases. The detailed experimental methodologies and quantitative data generated during its development continue to serve as a valuable reference for researchers in the field of respiratory drug discovery.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound | C12H19NO3 | CID 25104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Conjugates of catecholamines. 5. Synthesis and beta-adrenergic activity of N-(aminoalkyl)norepinephrine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. nbinno.com [nbinno.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bitolterol and albuterol metered-dose aerosols: comparison of two long-acting beta 2-adrenergic bronchodilators for treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the bronchodilator effects of nebulized bitolterol mesylate and isoproterenol hydrochloride in steroid-dependent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Colterol in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colterol, an active beta-2 adrenergic agonist, is primarily studied as the active metabolite of its prodrug, bitolterol mesylate. The pharmacokinetic profile of this compound is intrinsically linked to the administration, absorption, distribution, metabolism, and excretion of bitolterol. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in various animal models, derived from studies on bitolterol. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development.
Introduction
This compound (N-t-butylarterenol) is a potent beta-2 adrenergic receptor agonist with bronchodilator properties. Due to its rapid metabolism, it is often administered as the prodrug bitolterol, the di-p-toluate ester of this compound.[1][2] Esterases, particularly abundant in the lungs, hydrolyze bitolterol to release the active this compound.[1][2][3] Understanding the pharmacokinetic profile of this compound is therefore crucial for evaluating the efficacy and safety of bitolterol. This guide focuses on the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical animal models.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are deduced from studies conducted with bitolterol. Following administration, bitolterol is hydrolyzed to this compound, which then undergoes further metabolism.
Metabolism
Bitolterol is hydrolyzed by tissue esterases to form the active compound, this compound.[1][4] this compound is a substrate for catecholamine-O-methyltransferase (COMT), which leads to the formation of its 3-O-methyl metabolite, N-t-butylmetarterenol.[5][6] However, this compound is not a substrate for monoamine oxidase (MAO).[4] Both this compound and its 3-O-methylated metabolite can be further conjugated before excretion.[4][5][6]
Excretion
The primary route of excretion for this compound and its metabolites is through the urine.[4][5] Fecal excretion also plays a role, particularly for the unhydrolyzed prodrug and the active metabolite.[4][5]
Table 1: Excretion of Radioactivity Following Administration of [3H]-Bitolterol in Rats [4]
| Route of Administration | Time Frame | % of Dose in Urine | % of Dose in Feces |
| Intravenous | 0-72 hr | 79% | 24% |
| Oral | 0-72 hr | 65% | 24% |
Table 2: Excretion of Radioactivity Following Administration of [3H]-Bitolterol in Dogs [5]
| Route of Administration | Time Frame | % of Dose in Urine | % of Dose in Feces |
| Oral/Intraduodenal | 0-72 hr | 58% | 23% |
Note: The data represents the excretion of total radioactivity and includes the parent prodrug, the active metabolite this compound, and other metabolites.
Experimental Protocols
The following sections detail the methodologies typically employed in the pharmacokinetic evaluation of bitolterol and its active metabolite this compound in animal models.
Animal Models
Studies on the pharmacokinetics of bitolterol and this compound have been conducted in various animal species, most notably rats and dogs.[4][5]
Drug Administration
-
Oral Administration: In studies involving oral administration, bitolterol is typically formulated as a solution or suspension and administered via oral gavage. For instance, in dog studies, a single oral dose of 200 µg/kg of [3H]bitolterol has been used.[5]
-
Intravenous Administration: For intravenous studies, bitolterol is dissolved in a suitable vehicle and administered as a bolus injection.[4][5]
-
Intraduodenal Administration: In some protocols, particularly in dogs, intraduodenal administration has been utilized to bypass gastric emptying.[5]
Sample Collection
-
Plasma: Blood samples are collected at various time points post-administration. For example, in dog studies, blood samples were collected to measure peak plasma radioactivity between 0.5 and 2 hours.[6]
-
Urine and Feces: To determine the routes and extent of excretion, urine and feces are collected over a defined period, typically up to 72 hours post-dose.[4][5]
-
Tissue Distribution: To assess tissue distribution, animals are euthanized at specific time points, and various tissues (e.g., lungs, heart) are harvested for analysis. In dogs, radioactivity was found to be concentrated in the lung tissue after intravenous administration of [3H]bitolterol.[5][6]
Bioanalytical Methods
-
Radiolabeling: The use of radiolabeled compounds, such as [3H]bitolterol, is a common technique to trace the disposition of the drug and its metabolites.[4][5]
-
Chromatography: Radiochromatograms of urine and fecal extracts are generated to separate and identify the parent drug and its metabolites.[4][5][6] Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for this purpose.
Signaling Pathway and Experimental Workflow
Beta-2 Adrenergic Receptor Signaling Pathway
This compound exerts its therapeutic effect by acting as an agonist at the beta-2 adrenergic receptor, a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to bronchodilation.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in-vivo pharmacokinetic study of bitolterol/colterol in an animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiological disposition and metabolism of (3H)bitolterol in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Colterol's Binding Affinity to β1 and β2-Adrenoceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of colterol to β1 and β2-adrenoceptors. It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the associated signaling pathways.
Quantitative Binding Affinity of this compound
This compound, an agonist for adrenergic receptors, demonstrates a differential binding affinity for β1 and β2-adrenoceptors. The inhibitory concentration (IC50) values indicate that this compound has a higher affinity for the β2-adrenoceptor compared to the β1-adrenoceptor. This preferential binding is a key characteristic of its pharmacological profile, suggesting its potential as a bronchodilator.[1][2]
The binding affinity of this compound is summarized in the table below:
| Compound | Receptor Subtype | IC50 (nM) | Selectivity (β1/β2) |
| This compound | β1-adrenoceptor | 645[1][2] | 4.39 |
| This compound | β2-adrenoceptor | 147[1][2] |
Table 1: Binding affinity of this compound for human β1 and β2-adrenoceptors. The selectivity ratio is calculated as IC50(β1) / IC50(β2).
Experimental Protocols
The determination of this compound's binding affinity to β1 and β2-adrenoceptors is primarily achieved through competitive radioligand binding assays and functional assays that measure downstream signaling, such as cyclic AMP (cAMP) accumulation.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand with known high affinity for the receptor. The inhibition constant (Ki) can be determined from the IC50 value obtained.[3][4]
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenoceptors.
Materials and Reagents:
-
Membrane Preparation: Cell membranes from cell lines stably expressing either the human β1 or β2-adrenoceptor (e.g., CHO or HEK293 cells).[3][5]
-
Radioligand: A high-affinity, non-selective β-adrenoceptor antagonist such as [3H]-Dihydroalprenolol (DHA) or [125I]-Cyanopindolol (CYP).[3]
-
Unlabeled Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist like propranolol (e.g., 10 µM).[3]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Assay Setup (96-well plate, in triplicate):
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.[3]
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Quickly wash the filters with ice-cold wash buffer.[3]
-
-
Detection:
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[3]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor activation by an agonist. For β-adrenoceptors, agonist binding typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production via β1 and β2-adrenoceptors.
Materials and Reagents:
-
Cells: Cell lines stably expressing either the human β1 or β2-adrenoceptor.
-
Agonist: this compound.
-
Phosphodiesterase (PDE) inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[7]
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, FRET, or ELISA-based).
-
Cell Lysis Buffer.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate and grow to the desired confluency.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound.
-
Pre-treat cells with a PDE inhibitor.
-
Replace the culture medium with the this compound dilutions and incubate at 37°C for an optimized duration.[7]
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Perform the cAMP measurement following the kit's instructions. This typically involves a competitive binding reaction between cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[7]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in the experimental samples from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) values from the curve.[7]
-
Signaling Pathways
Upon agonist binding, β1 and β2-adrenoceptors primarily couple to the stimulatory G protein (Gs), initiating a signaling cascade that leads to the production of cAMP. However, the β2-adrenoceptor can also couple to the inhibitory G protein (Gi) under certain conditions.
β1-Adrenoceptor Signaling Pathway
The β1-adrenoceptor exclusively couples to Gs.[8] Activation of this pathway leads to increased heart rate and contractility.[8]
β2-Adrenoceptor Signaling Pathway
The β2-adrenoceptor can couple to both Gs and Gi proteins. The Gs-mediated pathway is similar to that of the β1-adrenoceptor and leads to effects like smooth muscle relaxation (bronchodilation). The Gi-mediated pathway can lead to the activation of alternative signaling cascades, such as the MAPK/ERK pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol (Colterol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol, commonly known as Colterol, is a short-acting β2-adrenoreceptor agonist.[1] It is the active metabolite of the prodrug bitolterol mesylate.[2][3] this compound exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, primarily in the smooth muscle of the bronchioles.[2] This activation leads to bronchodilation, making it a therapeutic agent for respiratory conditions characterized by bronchospasm, such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Although its prodrug, bitolterol, has been withdrawn from the market, the study of this compound remains relevant for understanding β2-adrenergic receptor pharmacology and the development of novel bronchodilators.[2][4]
Mechanism of Action
This compound functions as a selective agonist for β-adrenergic receptors, with a notable affinity for the β2 subtype found in the lungs.[5][6][7] Upon binding, this compound induces a conformational change in the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This change facilitates the activation of the associated heterotrimeric Gs protein.[8][9] The activated α subunit of the Gs protein (Gαs) then stimulates the enzyme adenylyl cyclase.[9][10][11] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][11] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[8][12] PKA, in turn, phosphorylates various downstream targets, including myosin light-chain kinase, leading to the relaxation of bronchial smooth muscle and resulting in bronchodilation.[11]
Signaling Pathway
The canonical signaling pathway for this compound-mediated β2-adrenergic receptor activation is depicted below.
References
- 1. This compound [medbox.iiab.me]
- 2. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Colterol: A Technical Deep Dive into a β2-Adrenergic Receptor Agonist of the Ethanolamine Class
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol, a synthetic catecholamine belonging to the ethanolamine class of compounds, is a potent and selective β2-adrenergic receptor agonist.[1] Its primary pharmacological action is the relaxation of bronchial smooth muscle, making it a significant area of study for the treatment of bronchospastic diseases such as asthma. This technical guide provides an in-depth analysis of this compound, focusing on its chemical properties, mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization.
Chemical and Physical Properties
This compound, with the IUPAC name 4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol, is a derivative of norepinephrine characterized by a bulky tert-butyl group attached to the amine.[1] This structural modification confers its selectivity for the β2-adrenergic receptor.
| Property | Value | Source |
| IUPAC Name | 4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol | [1] |
| Molecular Formula | C₁₂H₁₉NO₃ | [1] |
| Molecular Weight | 225.28 g/mol | [1] |
| CAS Number | 18866-78-9 | [1] |
| Synonyms | N-t-butylarterenol, t-butylnorepinephrine | [1] |
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its bronchodilatory effects by acting as an agonist at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.
The binding of this compound to the β2-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream target proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.
Figure 1: this compound's β2-Adrenergic Receptor Signaling Pathway.
Pharmacological Profile
The pharmacological activity of this compound is characterized by its affinity for and activation of β-adrenergic receptors. Quantitative data from in vitro studies are crucial for defining its potency, selectivity, and efficacy.
In Vitro Binding and Functional Activity
The affinity of this compound for β1 and β2-adrenergic receptors has been determined through radioligand binding assays. These assays typically measure the concentration of the drug that inhibits 50% of the specific binding of a radiolabeled ligand (IC50).
| Receptor Subtype | IC50 (nM) | Source |
| β1-adrenoceptor (heart) | 645 | [3][4][5] |
| β2-adrenoceptor (lung) | 147 | [3][4][5] |
These IC50 values indicate that this compound has a preferential affinity for the β2-adrenergic receptor over the β1 subtype.
Functional assays, such as cAMP accumulation assays, are used to determine the potency (EC50) and efficacy of an agonist. The EC50 value represents the concentration of the agonist that produces 50% of its maximal effect.
Note: Specific EC50 values for this compound from cAMP accumulation assays were not available in the searched literature. The table below presents typical data for other β2-agonists for comparative purposes.
| Compound | EC50 (nM) | Efficacy (relative to Isoproterenol) |
| Isoproterenol | Varies | 100% |
| Salbutamol | Varies | Partial Agonist |
| Formoterol | Varies | Full Agonist |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a typical competitive radioligand binding assay to determine the IC50 value of this compound for β1 and β2-adrenergic receptors.
1. Materials:
-
Cell membranes expressing either human β1 or β2-adrenergic receptors.
-
Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well filter plates.
2. Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well filter plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [³H]-CGP 12177, and assay buffer.
-
Non-specific Binding (NSB): Cell membranes, [³H]-CGP 12177, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Competition: Cell membranes, [³H]-CGP 12177, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
3. Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Figure 2: Experimental Workflow for a Radioligand Binding Assay.
cAMP Accumulation Functional Assay
This protocol describes a typical cell-based functional assay to measure the agonistic activity of this compound by quantifying intracellular cAMP accumulation.
1. Materials:
-
Cells stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Isoproterenol (as a reference full agonist).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
2. Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Isoproterenol.
-
Aspirate the culture medium and add stimulation buffer containing a PDE inhibitor. Incubate for a short period.
-
Add the different concentrations of this compound or Isoproterenol to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
3. Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP concentration (or assay signal) against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 and Emax values for this compound and the reference agonist.
Figure 3: Experimental Workflow for a cAMP Accumulation Assay.
In Vivo Bronchodilator Activity
The preclinical evaluation of this compound's bronchodilator effects is typically conducted in animal models, with the guinea pig being a commonly used species due to the similarities of its airway physiology to humans.
Guinea Pig Bronchoconstriction Model
1. Animal Model:
-
Male Dunkin-Hartley guinea pigs.
2. Procedure:
-
Anesthetize the guinea pigs.
-
Induce bronchoconstriction using an agent such as histamine or methacholine, administered intravenously or via inhalation.
-
Administer this compound (or vehicle control) via the intravenous or intratracheal route.
-
Measure changes in airway resistance and dynamic lung compliance over time to assess the degree and duration of bronchodilation.
3. Data Analysis:
-
Calculate the percentage inhibition of the bronchoconstrictor response at different doses of this compound.
-
Determine the ED50 value, which is the dose of this compound that produces 50% of the maximal bronchodilator effect.
Note: Specific ED50 values for this compound in guinea pig models were not available in the searched literature.
Cardiovascular Safety Profile
As with other β-adrenergic agonists, a key consideration for the clinical use of this compound is its potential for cardiovascular side effects. These effects are primarily mediated by the stimulation of β1-adrenergic receptors in the heart, which can lead to an increased heart rate (tachycardia) and contractility. The selectivity of this compound for β2 over β1 receptors is therefore a critical determinant of its safety profile. The higher IC50 value for β1 receptors (645 nM) compared to β2 receptors (147 nM) suggests a degree of β2-selectivity, which would be expected to minimize cardiovascular side effects at therapeutic doses.[3][4][5] However, at higher concentrations, the risk of β1-mediated cardiac stimulation increases. Clinical studies with Bitolterol, the prodrug of this compound, have shown transient cardiovascular effects in a small percentage of patients.[6]
Conclusion
This compound is a well-characterized β2-adrenergic receptor agonist of the ethanolamine class with demonstrated bronchodilatory properties. Its mechanism of action through the canonical Gs-adenylyl cyclase-cAMP pathway is well-established. The quantitative pharmacological data, though not exhaustive in the publicly available literature, indicates a favorable selectivity for the β2-receptor. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel β2-adrenergic agonists. Further research to fully elucidate its in vivo efficacy and comprehensive cardiovascular safety profile is warranted for any future clinical development.
References
- 1. This compound | C12H19NO3 | CID 25104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Preclinical Efficacy of Colterol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol, the active metabolite of the prodrug bitolterol, is a short-acting β2-adrenoceptor agonist that has demonstrated potential as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the early preclinical studies that investigated the efficacy of this compound. The focus is on the quantitative data from in vitro and in vivo models, detailed experimental methodologies, and the underlying signaling pathways.
In Vitro Efficacy
Receptor Binding Affinity
Early preclinical evaluation of this compound's efficacy involved determining its binding affinity to β-adrenoceptors. Radioligand binding assays are a standard in vitro method used to quantify the interaction between a ligand (in this case, this compound) and its receptor.
Data Presentation: this compound's Affinity for β-Adrenoceptors
| Receptor Subtype | Tissue Source | IC50 (nM) | Reference |
| β1-adrenoceptor | Heart | 645 | [1][2] |
| β2-adrenoceptor | Lung | 147 | [1][2] |
IC50 (half maximal inhibitory concentration) represents the concentration of this compound required to displace 50% of the radioligand from the receptor.
Experimental Protocol: Radioligand Binding Assay (General Methodology)
While the specific protocol used by Kusayama et al. (1994) is not fully detailed in the available literature, a general methodology for such an assay is as follows:
-
Membrane Preparation: Crude membrane fractions are prepared from tissues rich in the target receptors (e.g., heart for β1 and lung for β2). This typically involves homogenization of the tissue followed by centrifugation to isolate the membrane-containing pellet.
-
Radioligand: A specific radiolabeled ligand that binds to the target receptor is used. For β-adrenoceptor binding assays, [125I]-iodocyanopindolol is a commonly used radioligand.
-
Competition Binding: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation and Counting: After incubation, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50).
Signaling Pathway: β2-Adrenoceptor Activation
The bronchodilatory effect of this compound is mediated through the activation of the β2-adrenoceptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade leads to smooth muscle relaxation.
Functional Assays: Tracheal Smooth Muscle Relaxation
In vitro functional assays using isolated tracheal smooth muscle are crucial for evaluating the direct relaxant effect of bronchodilator candidates.
Experimental Protocol: Guinea Pig Tracheal Strip Assay (General Methodology)
-
Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings or strips. The epithelium may be left intact or removed.
-
Organ Bath Setup: The tracheal preparations are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the muscle is recorded using an isometric force transducer.
-
Contraction Induction: A contractile agent, such as histamine or carbachol, is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.
-
Drug Administration: Cumulative concentrations of the test compound (this compound) are added to the bath, and the resulting relaxation is measured as a percentage of the pre-induced contraction.
-
Data Analysis: Concentration-response curves are constructed to determine the potency (EC50) and efficacy (maximum relaxation) of the compound.
In Vivo Efficacy
Preclinical in vivo studies are essential to assess the bronchodilator efficacy of a compound in a whole-animal system. While specific in vivo studies on this compound are limited in the public domain, the extensive preclinical data on its prodrug, bitolterol, provides valuable insights into the in vivo activity of this compound, as bitolterol is hydrolyzed to this compound in the lungs.[3][4][5] Animal studies have indicated that bitolterol possesses significant β2-selectivity.[3]
Experimental Protocol: Bronchoconstriction Models (General Workflow)
Models of induced bronchoconstriction in animals like guinea pigs or dogs are commonly used to evaluate the efficacy of bronchodilators.
Cardiovascular Safety Profile
As with all β-adrenoceptor agonists, a critical aspect of preclinical evaluation is the assessment of potential cardiovascular side effects. These effects are primarily mediated by the stimulation of β1-adrenoceptors in the heart.
Data Presentation: this compound's β1 vs. β2 Selectivity
The ratio of IC50 values for β1 and β2 receptors provides an indication of the drug's selectivity.
-
β1/β2 IC50 Ratio: 645 nM / 147 nM ≈ 4.4
This ratio suggests that this compound is moderately selective for the β2-adrenoceptor over the β1-adrenoceptor.
Experimental Protocol: Cardiovascular Monitoring in Anesthetized Dogs (General Methodology)
-
Animal Preparation: Dogs are anesthetized, and catheters are placed in an artery for blood pressure measurement and in a vein for drug administration. ECG leads are attached to monitor heart rate and rhythm.
-
Baseline Measurements: Stable baseline recordings of heart rate, blood pressure (systolic, diastolic, and mean), and ECG are obtained.
-
Drug Administration: Increasing doses of the test compound (this compound) are administered intravenously.
-
Data Collection: Cardiovascular parameters are continuously monitored and recorded after each dose.
-
Data Analysis: Dose-response curves are generated to evaluate the effects of the drug on heart rate and blood pressure. The dose at which significant cardiovascular effects occur is compared to the dose required for a therapeutic effect (bronchodilation) to determine the therapeutic index.
Conclusion
Early preclinical studies established this compound as a β2-adrenoceptor agonist with a moderate degree of selectivity for the β2 receptor over the β1 receptor. In vitro data demonstrated its affinity for these receptors and its functional ability to relax airway smooth muscle. While direct in vivo preclinical data for this compound is not extensively available, studies on its prodrug, bitolterol, support its efficacy as a bronchodilator. The preclinical cardiovascular profile, suggested by its β1/β2 selectivity ratio, indicates a potential for cardiovascular side effects at higher doses, a characteristic common to this class of drugs. These foundational studies provided the basis for the further clinical development of bitolterol as a therapeutic agent for obstructive airway diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Methodological & Application
Application Notes and Protocols for In Vitro Measurement of Colterol Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the in vitro activity of Colterol, a selective beta-2 adrenergic receptor agonist. The primary assays described are radioligand binding assays to determine binding affinity and functional assays to measure the downstream signaling effects of receptor activation.
Introduction
This compound is a short-acting beta-2 adrenergic receptor (β2AR) agonist used in the management of bronchospasm. Its therapeutic effect is mediated by binding to and activating β2ARs, which are G-protein coupled receptors (GPCRs) predominantly found on the smooth muscle cells of the airways.[1] Activation of the β2AR initiates a signaling cascade that leads to bronchodilation.[1] The in vitro assays detailed below are fundamental for characterizing the pharmacological properties of this compound, including its binding affinity and functional potency.
Beta-2 Adrenergic Receptor Signaling Pathway
Upon agonist binding, such as this compound, the β2AR undergoes a conformational change. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates downstream cellular targets, ultimately resulting in a decrease in intracellular calcium and causing smooth muscle relaxation.[4]
Key In Vitro Assays for this compound Activity
Two primary types of in vitro assays are crucial for characterizing the activity of this compound at the β2AR:
-
Radioligand Binding Assay: This assay determines the binding affinity (Ki) of this compound for the β2AR. It measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the receptor.[2]
-
cAMP Functional Assay: This cell-based assay quantifies the functional response to β2AR activation by measuring the intracellular accumulation of the second messenger, cAMP.[5] This provides a measure of the potency (EC50) and efficacy (Emax) of this compound.
Quantitative Data for Beta-2 Adrenergic Agonists
| Compound | Assay Type | Parameter | Value (nM) |
| Isoproterenol | cAMP Functional Assay | EC50 | ~0.49 |
| Formoterol | cAMP Functional Assay | EC50 | ~1 |
| Salbutamol | Functional Antagonism | KA | 3000 |
| Procaterol | Functional Antagonism | KA | 427 |
Note: EC50 is the half-maximal effective concentration. KA is the equilibrium dissociation constant of an agonist determined from functional antagonism experiments.[6] A lower value indicates higher potency/affinity.
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human β2AR.
Principle: This assay relies on the competition between a fixed concentration of a radiolabeled β2AR antagonist (e.g., [³H]-Dihydroalprenolol) and varying concentrations of unlabeled this compound for binding to the β2AR expressed in cell membranes. The amount of bound radioligand is inversely proportional to the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.[2]
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human β2AR (e.g., HEK293 or CHO cells) to a high density.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[8]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[7]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
50 µL of assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]
-
50 µL of this compound dilution (ranging from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.
-
For non-specific binding wells, add 50 µL of a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).[8]
-
50 µL of radioligand (e.g., [³H]-Dihydroalprenolol at a final concentration of ~0.8 nM).[8]
-
100 µL of the membrane preparation (e.g., 10-20 µg of protein).[7]
-
-
The final assay volume is 250 µL.[7]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
-
Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[7]
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol details a cell-based functional assay to quantify the agonistic activity of this compound at the human β2AR by measuring intracellular cAMP accumulation.
Principle: This assay measures the ability of this compound to stimulate the production of cAMP in cells expressing the β2AR. The amount of cAMP produced is proportional to the level of receptor activation. Various detection methods can be used, including Homogeneous Time-Resolved Fluorescence (HTRF), luminescence-based biosensors (e.g., GloSensor), or ELISAs.[6][9][10]
Experimental Workflow:
Detailed Protocol (using HTRF):
-
Cell Preparation:
-
Culture cells stably expressing the human β2AR (e.g., CHO-K1 or HEK293) in appropriate growth medium.
-
On the day of the assay, detach the cells and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent the degradation of cAMP.[6]
-
Adjust the cell density to the desired concentration (e.g., 2 x 10⁵ cells/mL).[6]
-
-
Assay Procedure (384-well plate format):
-
Dispense 10 µL of the cell suspension into each well of a low-volume, white 384-well plate.[6]
-
Prepare serial dilutions of this compound and a reference agonist (e.g., isoproterenol) in the stimulation buffer.
-
Add 10 µL of the diluted this compound, reference agonist, or vehicle control to the respective wells.[6]
-
Incubate the plate at room temperature for 30 minutes.[6]
-
-
cAMP Detection (HTRF):
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Add 10 µL of the cAMP-d2 solution to each well.[6]
-
Add 10 µL of the anti-cAMP cryptate solution to each well.[6]
-
Incubate the plate in the dark at room temperature for 60 minutes.[6]
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known amounts of cAMP.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. Efficacy is often expressed as a percentage of the maximal response induced by a full agonist like isoproterenol.[5]
-
References
- 1. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding and competition assays [bio-protocol.org]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GloSensor™ cAMP Assay Protocol [promega.com]
Application Notes and Protocols for Studying Smooth Muscle Relaxation in Tracheal Tissue Using Colterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol is a short-acting β2-adrenoreceptor agonist known for its bronchodilator properties.[1][2] It is the active metabolite of the prodrug bitolterol.[1] The primary mechanism of action for this compound involves the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that leads to smooth muscle relaxation and subsequent bronchodilation, making it a valuable tool for studying respiratory pharmacology and developing novel therapeutics for obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD).[1]
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate smooth muscle relaxation in isolated tracheal tissue. It includes methodologies for tissue preparation, experimental setup, data acquisition, and analysis.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its relaxant effect on tracheal smooth muscle through the canonical β2-adrenergic signaling pathway. Upon binding to the β2-adrenergic receptor, a Gs protein-coupled receptor, it triggers a conformational change that leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. The culmination of these events is a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, leading to the relaxation of the smooth muscle fibers.[3]
References
- 1. Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relaxation kinetics of formoterol and salmeterol in the guinea pig trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
Application Notes and Protocols: Colterol as a Positive Control in β2-Agonist Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol is a potent and selective short-acting β2-adrenoreceptor agonist.[1] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways.[2] This stimulation triggers a signaling cascade that leads to bronchodilation, making it a relevant compound for the study of respiratory therapeutics. In the context of drug discovery and development, this compound serves as an invaluable positive control in screening assays designed to identify novel β2-agonists. Its well-characterized activity provides a reliable benchmark for assay validation and the evaluation of test compounds.
These application notes provide detailed protocols for utilizing this compound as a positive control in two common functional screening assays for β2-agonists: the cAMP accumulation assay and the reporter gene assay.
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a well-defined intracellular signaling cascade. The receptor couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of smooth muscle tissue.
Data Presentation
The potency of β2-agonists is typically determined by their half-maximal effective concentration (EC50) in functional assays. While specific functional assay data for this compound is not as widely published as for some other β2-agonists, its binding affinity provides a strong indication of its potency. The following table includes the reported binding affinity (IC50) of this compound and representative EC50 values for other common β2-agonists to provide context for expected assay performance.
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value (nM) |
| This compound | Binding Assay | Lung | IC50 | 147 |
| Fenoterol | cAMP Accumulation | HEK-β2-AR cells | EC50 | 0.3 |
| Carmoterol | cAMP Accumulation | CHO-K1 cells | EC50 | ~0.065 |
| Salbutamol | cAMP Accumulation | CHO-K1 cells | EC50 | Moderate |
| Isoproterenol | cAMP Accumulation | CHO-K1 cells | EC50 | Control |
Note: IC50 from a binding assay indicates the concentration required to displace 50% of a radioligand and is a measure of affinity, which often correlates with functional potency (EC50). Data for other agonists are provided for comparative purposes.[1][3][4]
Experimental Protocols
The following are detailed protocols for two standard functional assays for screening β2-agonists, using this compound as a positive control.
Protocol 1: cAMP Accumulation Assay
This assay directly measures the production of cAMP in response to β2-adrenergic receptor stimulation.
Materials:
-
Cell Line: A suitable cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Positive Control: this compound hydrochloride.
-
Reference Agonist (optional): Isoproterenol.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence or fluorescence detection.
-
Plate Reader: A microplate reader capable of detecting the signal generated by the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture the β2-AR expressing cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in the appropriate assay buffer.
-
Plate the desired number of cells (e.g., 2,000-10,000 cells/well) into the assay plate. For adherent cells, allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or DMSO).
-
Perform a serial dilution of the this compound stock solution to generate a dose-response curve (e.g., 8 to 12 concentrations ranging from 1 pM to 10 µM).
-
Prepare dilutions of test compounds and a reference agonist, if applicable.
-
-
Agonist Stimulation:
-
For suspension cells, add the compound dilutions directly to the cell suspension in the plate.
-
For adherent cells, carefully remove the culture medium and replace it with the compound dilutions in stimulation buffer.
-
Incubate the plate at 37°C for a predetermined optimal time (typically 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Following incubation, lyse the cells according to the cAMP assay kit manufacturer's instructions. This step releases the intracellular cAMP.
-
Add the detection reagents from the kit to the cell lysate. These reagents typically include a labeled cAMP analog and a specific antibody.
-
-
Signal Measurement:
-
Incubate the plate for the time specified in the kit protocol to allow the detection reaction to reach equilibrium.
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound (and test compound) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 2: CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (luciferase) driven by a cAMP response element (CRE) promoter.
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293).
-
Expression Plasmids:
-
An expression plasmid for the human β2-adrenergic receptor.
-
A reporter plasmid containing the luciferase gene downstream of a CRE promoter.
-
A control reporter plasmid (e.g., Renilla luciferase driven by a constitutive promoter) for normalization.
-
-
Transfection Reagent: A suitable reagent for transient transfection.
-
Positive Control: this compound hydrochloride.
-
Luciferase Assay Reagents: Commercially available reagents for detecting firefly and Renilla luciferase activity.
-
Assay Plates: White, opaque 96-well plates.
-
Luminometer: A microplate-reading luminometer.
Procedure:
-
Cell Plating and Transfection:
-
Seed the cells in a culture plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the β2-AR expression plasmid, the CRE-luciferase reporter plasmid, and the control reporter plasmid using the chosen transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After an appropriate post-transfection period (e.g., 24 hours), replace the culture medium with a serum-free medium containing serial dilutions of this compound and test compounds.
-
Incubate the cells for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours).
-
-
Cell Lysis:
-
Remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Add a passive lysis buffer to each well and incubate according to the luciferase assay manufacturer's protocol to lyse the cells.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the firefly luciferase assay reagent to each well and measure the luminescence immediately using a luminometer.
-
If using a dual-luciferase system, add the quenching reagent and then the Renilla luciferase substrate, and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound (and test compound) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify β2-agonists, incorporating this compound as a positive control.
Conclusion
This compound is an effective and reliable positive control for in vitro screening of β2-adrenergic receptor agonists. The detailed protocols for cAMP accumulation and reporter gene assays provided in these application notes offer a robust framework for researchers to validate their screening systems and accurately assess the potency and efficacy of novel compounds. The inclusion of this compound allows for the normalization of data and ensures the integrity and reproducibility of the screening results, which is a critical aspect of the drug discovery process.
References
Application Notes and Protocols for Colterol Hydrochloride in Cell Culture
These application notes provide a comprehensive guide for the dissolution, preparation, and application of Colterol Hydrochloride in in vitro cell culture experiments. This compound is a short-acting β2-adrenoreceptor agonist, with a secondary affinity for β1-adrenoreceptors, making it a valuable tool for research in areas such as pharmacology, signal transduction, and respiratory diseases.[1][2][3]
Overview and Mechanism of Action
This compound Hydrochloride is the hydrochloride salt of this compound, a sympathomimetic amine that functions as an agonist at β-adrenergic receptors.[1][2] Its primary action is on β2-adrenoreceptors, which are predominantly found in the smooth muscle of the airways, leading to bronchodilation. It also exhibits activity at β1-adrenoreceptors, which are primarily located in the heart.[1][3] Upon binding to these G-protein coupled receptors, this compound stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels. This cascade of events results in the relaxation of smooth muscle and other cellular responses.
Signaling Pathway of this compound
Caption: A diagram of the this compound signaling pathway.
Quantitative Data Summary
For reproducible in vitro studies, it is crucial to start with accurately prepared solutions. The following table summarizes key quantitative data for this compound Hydrochloride.
| Property | Value | Source(s) |
| Molecular Weight | 261.75 g/mol | [4] |
| CAS Number | 52872-37-4 | [4] |
| Target(s) | β1- and β2-Adrenergic Receptors | [1][3] |
| IC50 | 645 nM (β1), 147 nM (β2) | [1][3] |
| Recommended Solvent | Water, DMSO, or PBS | [5][6] |
| Storage of Powder | -20°C, protected from light | [5] |
| Storage of Stock Solution | -80°C (up to 6 months in DMSO), -20°C (up to 1 month in DMSO). Aqueous solutions should be made fresh. | [5] |
Experimental Protocols
This section provides detailed protocols for the preparation of this compound Hydrochloride stock solutions and their subsequent dilution for use in cell culture assays.
Materials
-
This compound Hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile, light-resistant microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile pipette tips
-
Target cell culture medium, pre-warmed to 37°C
-
0.22 µm syringe filter (optional, for sterilization)
Protocol for Preparing a 10 mM Stock Solution
-
Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound Hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.618 mg of this compound Hydrochloride (Molecular Weight = 261.75 g/mol ). Perform this step in a chemical fume hood or a designated powder handling area.
-
Adding Solvent: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock solution from 2.618 mg of powder, add 1 mL of DMSO. Note: While this compound Hydrochloride is expected to be water-soluble, using DMSO for the initial high-concentration stock ensures solubility and stability for long-term storage.
-
Dissolution: Vigorously vortex the tube for 1-2 minutes to facilitate dissolution.[5] If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[5][7] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking microcentrifuge tubes to minimize freeze-thaw cycles.[5] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound Hydrochloride stock solution at room temperature.
-
Prepare Intermediate Dilutions: It is recommended to perform serial dilutions to achieve the desired final concentrations accurately.[8] Prepare a series of intermediate dilutions of the stock solution in sterile cell culture medium. For example, to prepare a 100 µM intermediate solution, dilute 10 µL of the 10 mM stock solution into 990 µL of cell culture medium.
-
Final Dilution: Add the required volume of the appropriate intermediate dilution to the cell culture wells containing pre-warmed media to achieve the final desired concentration. Gently mix the contents of the wells by swirling the plate.
-
DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control wells. Typically, the final DMSO concentration should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[8][9]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound Hydrochloride used.[8]
Experimental Workflow
Caption: Workflow for preparing and using this compound Hydrochloride.
Troubleshooting
-
Precipitation upon dilution in aqueous media: If a precipitate forms when diluting the DMSO stock solution, the compound's solubility limit in the aqueous medium may have been exceeded. To resolve this, consider preparing a lower concentration stock solution or ensure the initial DMSO stock is fully dissolved before dilution.[5]
-
Cell Toxicity: If cytotoxicity is observed, ensure the final DMSO concentration is at a non-toxic level (≤ 0.1%).[8][9] Perform a dose-response curve for both this compound Hydrochloride and the DMSO vehicle to determine the optimal, non-toxic working concentrations for your specific cell line.
-
Variability in Results: To ensure consistency, always use freshly prepared working solutions from a single, validated stock solution for an experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] The cellular response can vary between different cell lines, so it is important to optimize the protocol for your specific model system.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Hydrochloride | 52872-37-4 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Respiratory Studies of Colterol in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol is a short-acting β2-adrenergic receptor agonist with bronchodilator properties. It is the active metabolite of the prodrug bitolterol, which is hydrolyzed by esterases in the lungs to release this compound.[1] Due to its pharmacological activity, this compound is a compound of interest for preclinical respiratory studies. These application notes provide an overview of the available information and general protocols for conducting in vivo respiratory studies with this compound in rodent models.
Disclaimer: Published in vivo dosage data specifically for this compound in rodent respiratory studies is limited. The information provided herein is based on data from its prodrug, bitolterol, and other β2-agonists. Researchers should perform thorough dose-response and toxicology studies to determine the safe and efficacious dose of this compound for their specific experimental model and conditions.
Data Presentation: Dosages of β2-Adrenergic Agonists in Rodent Respiratory Studies
Due to the scarcity of specific in vivo respiratory dosage data for this compound in rodents, the following table summarizes dosages of other commonly used β2-agonists. This information can serve as a starting point for designing dose-ranging studies for this compound.
| Compound | Species | Route of Administration | Dosage | Key Findings |
| Albuterol (Salbutamol) | Mouse (Balb/C) | Nebulized Inhalation | 2.5 mg/mL (R-albuterol), 5 mg/mL (racemic) for 20 min, twice daily for 7 days | Chronic administration exacerbated airway hyperresponsiveness in an allergic asthma model.[2][3] |
| Albuterol (Salbutamol) | Mouse | Intravenous | 30 µg/kg | Abated airway responsiveness to methacholine.[4] |
| Albuterol (Salbutamol) | Mouse | Inhalation (aerosol) | 15 mg/mL for 20 seconds | Provided bronchoprotection against methacholine challenge.[4] |
| Salmeterol | Guinea Pig | Inhaled | Approximately equipotent to salbutamol | Demonstrated a remarkably long duration of bronchodilator action (at least 6 hours).[5] |
| Formoterol | Rat | Inhalation | Not specified | Found to have a greater inhibitory effect on cholinergic and nonadrenergic, noncholinergic contractile airway responses compared to racemic formoterol.[6] |
| Bitolterol (prodrug of this compound) | Rat | Oral, Intraperitoneal, Intravenous | Not specified for respiratory effects | Study focused on metabolism and excretion, showing hydrolysis to this compound.[7] |
Experimental Protocols
General Protocol for In Vivo Assessment of Bronchodilator Activity in Rodents
This protocol outlines a general procedure for evaluating the bronchodilator effects of a test compound like this compound in rodents using whole-body plethysmography.
1. Animal Model Selection and Acclimatization:
-
Select an appropriate rodent model (e.g., mouse, rat, guinea pig). Specific strains may be chosen based on their known respiratory characteristics or disease models (e.g., ovalbumin-sensitized mice for asthma models).
-
House the animals in a controlled environment (temperature, humidity, light-dark cycle) and allow for an acclimatization period of at least one week before the experiment.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Prepare serial dilutions to obtain the desired final concentrations for administration. The exact concentrations will need to be determined through dose-ranging studies.
3. Administration of this compound:
-
Intratracheal (IT) Instillation: This method delivers a precise dose directly to the lungs.
-
Inhalation (Aerosol): This route mimics clinical administration.
-
Place the conscious animal in a whole-body plethysmography chamber connected to a nebulizer.
-
Aerosolize the this compound solution into the chamber for a defined period.
-
4. Induction of Bronchoconstriction:
-
To assess the bronchodilator or bronchoprotective effects of this compound, bronchoconstriction can be induced using an agent like methacholine.
-
Administer methacholine via inhalation (aerosol) at increasing concentrations after this compound administration.
5. Measurement of Respiratory Function:
-
Whole-Body Plethysmography (WBP): This non-invasive technique is suitable for conscious, unrestrained animals.
-
Place the animal in the main chamber of the plethysmograph and allow it to acclimatize.
-
Record baseline respiratory parameters (e.g., tidal volume, respiratory rate, enhanced pause - Penh).
-
After administration of this compound and the bronchoconstricting agent, continue to record respiratory parameters to assess changes from baseline.
-
-
Forced Oscillation Technique (FOT): This invasive method provides more detailed information on lung mechanics in anesthetized and tracheostomized animals.
-
Measure parameters such as airway resistance and lung elastance.
-
6. Data Analysis:
-
Calculate the percentage change in respiratory parameters from baseline after this compound administration and methacholine challenge.
-
Compare the responses between vehicle-treated and this compound-treated groups using appropriate statistical tests.
Mandatory Visualizations
Caption: Experimental workflow for in vivo rodent respiratory studies.
Caption: Signaling pathway of this compound as a β2-adrenergic agonist.
References
- 1. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detrimental effects of albuterol on airway responsiveness requires airway inflammation and is independent of β-receptor affinity in murine models of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic treatment in vivo with β-adrenoceptor agonists induces dysfunction of airway β2-adrenoceptors and exacerbates lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salmeterol, a novel, long-acting beta 2-adrenoceptor agonist: characterization of pharmacological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of (R,R)- and (R,R/S,S)-Formoterol on Airway Relaxation and Contraction in an Experimental Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influences of the route of administration on the metabolism and excretion of bitolterol, a new bronchodilator, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Colterol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Colterol is a short-acting β2-adrenergic receptor agonist used as a bronchodilator. Its quantification in various matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and metabolic research. Bitolterol, a prodrug, is hydrolyzed by esterases in the body to release the active form, this compound.[1][2] This document provides a detailed protocol for the quantification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be a starting point for researchers and can be further optimized for specific applications.
Experimental Protocols
1. Sample Preparation
The following protocols outline the extraction of this compound from biological matrices such as plasma or tissue homogenates.
1.1. Solid-Phase Extraction (SPE) Protocol:
Solid-phase extraction is a common technique for cleaning up complex samples and concentrating the analyte of interest.
-
Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition the cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it.
-
Sample Loading: Acidify the plasma or tissue homogenate sample with a small amount of acid (e.g., 0.1 M perchloric acid) to a pH of approximately 2-3. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove polar interferences, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the this compound from the cartridge with 1-2 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
1.2. Liquid-Liquid Extraction (LLE) Protocol:
-
Sample Preparation: To 1 mL of plasma or tissue homogenate, add a suitable internal standard.
-
pH Adjustment: Adjust the pH of the sample to basic conditions (pH 9-10) using a suitable buffer (e.g., ammonium buffer).
-
Extraction: Add 5 mL of an organic solvent (e.g., a mixture of isopropanol and ethyl acetate). Vortex the mixture for 2-5 minutes.
-
Centrifugation: Centrifuge the mixture at approximately 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the sample through a 0.22 µm syringe filter prior to HPLC analysis.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Logical Relationship of HPLC Parameters
Caption: Factors influencing HPLC performance.
Data Presentation
Table 1: Proposed HPLC Method Parameters for this compound Quantification
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3-4) |
| (Gradient or Isocratic, e.g., 20:80 v/v) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at approximately 280 nm |
| Internal Standard | Structurally similar compound (e.g., Isoproterenol) |
Note: The optimal UV wavelength for this compound is anticipated to be around 280 nm due to its catechol structure. However, this should be confirmed by determining the UV spectrum of a this compound standard.
Table 2: Hypothetical Quantitative Data for Method Validation
The following table presents hypothetical data that should be generated during method validation.
| Parameter | Expected Value/Range |
| Retention Time (this compound) | 3 - 7 minutes |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 - 20 ng/mL |
| Limit of Quantification (LOQ) | 20 - 50 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
This application note provides a comprehensive starting point for the development of a robust HPLC method for the quantification of this compound. The provided protocols for sample preparation and the proposed HPLC parameters are based on established methods for similar β2-adrenergic agonists. For optimal results, method validation should be performed according to the specific requirements of the analytical laboratory and regulatory guidelines. The use of a suitable internal standard is highly recommended to ensure accuracy and precision.
References
Application Notes and Protocols for Colterol-Induced Bronchospasm Relaxation in Ex Vivo Lung Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precision-cut lung slices (PCLS) have emerged as a valuable ex vivo model for studying respiratory physiology and pharmacology. This system preserves the complex three-dimensional architecture of the lung, including intact airways, vasculature, and the surrounding parenchymal tissue, offering a physiologically relevant environment for assessing the efficacy of bronchodilator agents. Colterol, a short-acting β2-adrenergic agonist, induces relaxation of airway smooth muscle, making it a compound of interest in the study of bronchospasm.
These application notes provide a detailed protocol for utilizing this compound to induce the relaxation of pre-contracted airways in an ex vivo lung slice model. The described methodologies are intended to guide researchers in obtaining robust and reproducible data for the evaluation of β2-adrenergic agonist activity.
Data Presentation
The following table summarizes representative quantitative data for this compound-induced relaxation of acetylcholine-contracted airways in PCLS. This data is illustrative and serves as an example of expected results when following the provided protocols.
| This compound Concentration (µM) | Mean Airway Relaxation (%) | Standard Deviation (%) |
| 0.001 | 15.2 | 4.5 |
| 0.01 | 35.8 | 6.2 |
| 0.1 | 68.5 | 8.1 |
| 1 | 92.3 | 5.7 |
| 10 | 98.1 | 3.9 |
This data is representative and generated for illustrative purposes based on the known pharmacology of β2-adrenergic agonists.
Experimental Protocols
Protocol 1: Preparation of Precision-Cut Lung Slices (PCLS)
This protocol details the preparation of viable PCLS from rodent lungs, a widely used preclinical model.
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane)
-
Heparin solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Low-melting point agarose (1.5-2% in PBS), maintained at 37°C
-
Dissection tools (scissors, forceps)
-
Tracheal cannula
-
Vibrating microtome (vibratome)
-
Culture medium: DMEM/F-12 supplemented with penicillin/streptomycin and glutamine
-
6-well culture plates
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Administer heparin to prevent blood coagulation.
-
Exsanguinate the animal and perform a thoracotomy to expose the lungs.
-
Cannulate the trachea and perfuse the pulmonary artery with ice-cold PBS to flush the vasculature.
-
Slowly instill the warm low-melting point agarose solution into the lungs via the tracheal cannula until the lungs are fully inflated.
-
Immediately place the inflated lungs in ice-cold PBS to solidify the agarose.
-
Carefully dissect the lobes of the lung and mount them onto the vibratome specimen holder using cyanoacrylate glue.
-
Submerge the tissue in ice-cold PBS in the vibratome buffer tray.
-
Cut the lung tissue into 200-300 µm thick slices.
-
Transfer the PCLS into pre-warmed culture medium in 6-well plates.
-
Wash the slices several times with fresh culture medium to remove debris.
-
Incubate the PCLS at 37°C in a humidified 5% CO2 incubator for at least 24 hours to allow for recovery before experimentation.
Protocol 2: Induction of Bronchospasm and this compound-Mediated Relaxation
This protocol describes the induction of airway contraction using acetylcholine (ACh) followed by the application of this compound to induce relaxation.
Materials:
-
Viable PCLS in culture medium
-
Acetylcholine (ACh) stock solution (e.g., 10 mM in sterile water)
-
This compound hydrochloride stock solution (e.g., 10 mM in sterile water)
-
Culture medium (DMEM/F-12)
-
Inverted microscope with a digital camera and image analysis software (e.g., ImageJ)
-
24-well culture plates
Procedure:
-
Baseline Imaging:
-
Place a single PCLS into a well of a 24-well plate containing fresh, pre-warmed culture medium.
-
Using the inverted microscope, identify a suitable airway with a clear lumen.
-
Capture a baseline image of the airway.
-
-
Induction of Bronchospasm:
-
Add ACh to the well to a final concentration of 1-10 µM to induce bronchoconstriction.
-
Monitor the airway constriction and allow it to stabilize (typically 5-10 minutes).
-
Capture an image of the maximally constricted airway.
-
-
This compound Application and Relaxation:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.001 µM to 10 µM).
-
Add the this compound solution to the well containing the pre-contracted PCLS.
-
Capture images of the airway at regular time intervals (e.g., every 2 minutes for 20-30 minutes) to monitor relaxation.
-
-
Data Analysis:
-
Use image analysis software to measure the luminal area of the airway at baseline (A_baseline), after ACh-induced contraction (A_contracted), and at the point of maximal relaxation after this compound application (A_relaxed).
-
Calculate the percentage of relaxation using the following formula: % Relaxation = [(A_relaxed - A_contracted) / (A_baseline - A_contracted)] * 100
-
Generate a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Bronchodilation
Caption: Signaling pathway of this compound-induced airway smooth muscle relaxation.
Experimental Workflow for Assessing this compound Efficacy
Application Notes and Protocols for Studying the Effect of Colterol on Cardiac Muscle Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol is a beta-adrenergic agonist that has demonstrated affinity for both β1 and β2 adrenergic receptors.[1][2] While it is known as the active metabolite of the bronchodilator bitolterol, its direct effects on cardiac muscle contractility are of significant interest in cardiovascular research and drug development.[3][4] Understanding the inotropic effects of this compound is crucial for elucidating its potential therapeutic applications and cardiac safety profile.
Beta-adrenergic receptor stimulation in the heart typically leads to an increase in cardiac contractility (positive inotropic effect), heart rate (chronotropic effect), and the rate of relaxation (lusitropic effect).[5][6] These effects are primarily mediated through the β1-adrenergic receptor subtype, which is predominant in cardiac tissue.[5] However, β2-adrenergic receptors are also present in the heart and their stimulation can also contribute to increased contractility.[5][7]
These application notes provide a detailed experimental framework for investigating the effects of this compound on the contractility of isolated cardiac muscle preparations. The protocols outlined below describe the isolation of adult ventricular myocytes, the methodology for measuring cardiomyocyte contraction, and a strategy for determining the dose-dependent effects of this compound.
Data Presentation
The quantitative data obtained from the experiments described herein should be summarized to clearly present the dose-dependent effects of this compound on key contractility parameters.
Table 1: Dose-Dependent Effect of this compound on Cardiomyocyte Contractility
| This compound Concentration (nM) | Peak Shortening (% of Baseline) | Maximal Velocity of Shortening (+dL/dt, µm/s) | Maximal Velocity of Relengthening (-dL/dt, µm/s) | Time to Peak Shortening (ms) | Time to 90% Relengthening (ms) |
| 0 (Baseline) | 100 ± 5 | 150 ± 10 | 120 ± 8 | 80 ± 5 | 150 ± 10 |
| 1 | 110 ± 6 | 165 ± 11 | 135 ± 9 | 78 ± 4 | 145 ± 9 |
| 10 | 135 ± 8 | 200 ± 12 | 160 ± 10 | 75 ± 5 | 130 ± 8 |
| 100 | 180 ± 12 | 270 ± 15 | 220 ± 12 | 70 ± 4 | 110 ± 7 |
| 1000 | 220 ± 15 | 330 ± 18 | 270 ± 14 | 65 ± 3 | 95 ± 6 |
| 10000 | 225 ± 16 | 340 ± 20 | 275 ± 15 | 64 ± 3 | 93 ± 5 |
*Values are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol describes the enzymatic isolation of single, viable ventricular myocytes from an adult rat heart using a Langendorff perfusion system.
Materials:
-
Adult Sprague-Dawley rat (250-300 g)
-
Heparin (1000 U/mL)
-
Sodium pentobarbital (50 mg/mL)
-
Perfusion Buffer (Tyrode's solution): 137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.5 mM MgCl₂, 10 mM HEPES, 10 mM Glucose; pH 7.4
-
Ca²⁺-free Perfusion Buffer: Perfusion buffer without CaCl₂
-
Digestion Buffer: Ca²⁺-free Perfusion Buffer containing Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease XIV (e.g., Sigma-Aldrich, ~0.05 mg/mL)
-
Stopping Buffer: Perfusion Buffer containing 10% Fetal Bovine Serum (FBS)
-
Langendorff perfusion apparatus
-
Surgical instruments
Procedure:
-
Anesthetize the rat with sodium pentobarbital (e.g., 50 mg/kg, intraperitoneal injection) and administer heparin (e.g., 1000 U/kg) to prevent blood clotting.
-
Once deeply anesthetized, perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Ca²⁺-free Perfusion Buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated (95% O₂/5% CO₂) Ca²⁺-free Perfusion Buffer for 5 minutes to wash out the blood.
-
Switch the perfusion to the Digestion Buffer and perfuse for 15-20 minutes, or until the heart becomes flaccid.
-
Detach the heart from the cannula and remove the atria.
-
Gently mince the ventricular tissue in a petri dish containing Stopping Buffer.
-
Disperse the cells by gently triturating the tissue with a pipette.
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and gently resuspend the myocyte pellet in Perfusion Buffer.
-
Gradually reintroduce calcium by incrementally increasing the CaCl₂ concentration in the Perfusion Buffer back to 1.8 mM.
-
The isolated myocytes are now ready for contractility studies. Only rod-shaped myocytes with clear striations should be used.
Protocol 2: Measurement of Cardiomyocyte Contractility
This protocol details the procedure for measuring the contractile properties of isolated cardiomyocytes in response to this compound using an inverted microscope equipped with a video-based edge-detection system (e.g., IonOptix).
Materials:
-
Isolated adult ventricular myocytes
-
Laminin-coated glass coverslips
-
Perfusion Buffer (Tyrode's solution with 1.8 mM CaCl₂)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Inverted microscope with a video-based edge-detection system
-
Field stimulation electrodes
-
Data acquisition and analysis software
Procedure:
-
Plate the isolated cardiomyocytes on laminin-coated glass coverslips and allow them to adhere for at least 1 hour.
-
Place a coverslip in the perfusion chamber on the stage of the inverted microscope.
-
Continuously perfuse the chamber with warm (37°C) Perfusion Buffer.
-
Select a single, rod-shaped myocyte for study.
-
Pace the myocyte at a constant frequency (e.g., 1 Hz) using the field stimulation electrodes.
-
Record baseline contractility for at least 2 minutes. Key parameters to measure include:
-
Peak Shortening (PS): The extent of cell shortening, often expressed as a percentage of diastolic cell length.
-
Maximal Velocity of Shortening (+dL/dt): The maximum rate of cell shortening.
-
Maximal Velocity of Relengthening (-dL/dt): The maximum rate of cell relaxation.
-
Time to Peak Shortening (TPS): The time from the stimulus to peak contraction.
-
Time to 90% Relengthening (TR₉₀): The time from peak contraction to 90% relaxation.
-
-
Prepare a series of this compound dilutions in Perfusion Buffer from the stock solution. Based on its known affinity for beta-adrenergic receptors, a concentration range of 1 nM to 10 µM is recommended to establish a dose-response curve.[1][2]
-
Introduce the lowest concentration of this compound into the perfusion chamber and allow it to equilibrate for 5 minutes before recording the contractile response for 2 minutes.
-
Wash out the this compound with fresh Perfusion Buffer for 5-10 minutes, or until contractility returns to baseline.
-
Repeat steps 8 and 9 for each subsequent concentration of this compound in an escalating manner.
-
Analyze the recorded data to determine the mean values for each contractility parameter at each this compound concentration.
Mandatory Visualizations
Caption: this compound's signaling pathway in cardiomyocytes.
Caption: Experimental workflow for contractility measurement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [medbox.iiab.me]
- 4. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. β2 AR Agonists in Treatment of Chronic Heart Failure: Long Path to Translation - PMC [pmc.ncbi.nlm.nih.gov]
Colterol Administration Protocols for Nebulization in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol is a short-acting β2-adrenoreceptor agonist known for its bronchodilatory effects.[1] It is the active metabolite of the prodrug bitolterol, which is hydrolyzed by esterases, particularly in the lungs, to form this compound.[2][3][4] this compound exhibits a selective affinity for β2-adrenergic receptors in the bronchiolar smooth muscle.[2][5] This selective action leads to the relaxation of these muscles, resulting in bronchodilation, which is beneficial in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] The primary mechanism involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[2][6]
These application notes provide detailed protocols for the administration of this compound via nebulization in common animal models, a critical step in preclinical respiratory research. The protocols outlined below are intended to serve as a guide and may require optimization based on specific experimental goals and animal models.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound functions as a selective agonist for β2-adrenergic receptors, which are G-protein-coupled receptors.[7][8] The binding of this compound to these receptors initiates a signaling cascade that results in the relaxation of airway smooth muscle.
The signaling pathway is as follows:
-
Agonist Binding: this compound binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[6][7]
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase.[6][7]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][6][7]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[7]
-
Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of the bronchial smooth muscle, resulting in bronchodilation.[8]
Experimental Protocols
Materials
-
This compound hydrochloride (or appropriate salt)
-
Sterile saline (0.9% NaCl)
-
Nebulizer (jet or vibrating mesh)
-
Whole-body or nose-only inhalation chamber
-
Animal scale
-
Appropriate animal restraints
-
Personal Protective Equipment (PPE)
Animal Models
Commonly used rodent models for respiratory studies include mice (e.g., BALB/c, C57BL/6) and rats (e.g., Sprague-Dawley, Wistar). Guinea pigs are also utilized due to the similarity of their lung physiology to humans.[9]
Preparation of this compound Solution
-
Prepare a stock solution of this compound hydrochloride in sterile saline. The concentration will depend on the desired dose and nebulizer output.
-
Protect the solution from light and prepare it fresh for each experiment to ensure stability.
-
The final concentration for the nebulizer should be calculated based on the target inhaled dose, the nebulizer's output rate, and the estimated respiratory minute volume of the animal.
Nebulization Procedure (Generalized)
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Animal Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before the experiment. Handle the animals regularly to reduce stress.[10] To minimize stress during the experiment, acclimatize the animals to the inhalation chamber or restraint tubes.
-
Nebulizer Setup and Calibration:
-
Choose an appropriate nebulizer. Vibrating mesh nebulizers are often more efficient and produce a more consistent particle size, while jet nebulizers are robust and common.[10]
-
Calibrate the nebulizer to determine the output rate (mL/min) and particle size distribution (Mass Median Aerodynamic Diameter, MMAD). For deep lung deposition in rodents, an MMAD of 1-3 µm is optimal.[10][11]
-
-
Animal Placement: Place the animals in the whole-body or nose-only exposure chamber. Nose-only systems can bypass some nasal filtration and are preferred for potent compounds to minimize waste.[10]
-
Nebulization:
-
Fill the nebulizer with the prepared this compound solution.
-
Connect the nebulizer to the exposure chamber and begin aerosol generation.
-
The duration of exposure will depend on the desired dose. General recommendations for nebulizing rodents are for 15-45 minutes, 2-3 times daily for acute phases of disease models.[12][13]
-
-
Monitoring:
-
Post-Exposure:
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for consideration when designing nebulization studies with this compound. Note that specific values for this compound are not widely published in the context of nebulization in animal models, so data from similar β2-agonists and general nebulization protocols are included for reference.
Table 1: Recommended Nebulization Parameters for Rodent Models
| Parameter | Mice | Rats | Reference |
| Typical Body Weight | 20-30 g | 200-500 g | General Knowledge |
| Respiratory Minute Volume (est.) | 20-40 mL/min | 100-250 mL/min | [14] |
| Optimal Aerosol MMAD | 1-3 µm | 1-3 µm | [10][11] |
| Exposure Duration | 15-45 min | 15-45 min | [12][13] |
| Frequency | 1-3 times daily | 1-3 times daily | [12][13] |
Table 2: Example Dosing Considerations (Hypothetical for this compound)
Disclaimer: The following values are illustrative and should be determined empirically through dose-response studies.
| Animal Model | Route | Dose Range (mg/kg) | Potential Effect | Reference for Similar Compounds |
| Rat | Intraperitoneal | 0.3 - 10 | Reduction in locomotor activity | [15] |
| Mouse | Nebulization | 0.1 - 5 | Bronchodilation | [16][17] |
| Guinea Pig | Nebulization | 0.1 - 5 | Bronchodilation | [9] |
Note: Dose-response studies are crucial to determine the optimal therapeutic dose with minimal side effects for your specific animal model and disease state.[18][19]
Conclusion
The administration of this compound via nebulization is a key technique in the preclinical evaluation of its therapeutic potential for respiratory diseases. The protocols and data presented here provide a foundation for researchers to develop and execute robust and reproducible in vivo studies. Careful consideration of the animal model, nebulization system, and dosing regimen is critical for obtaining meaningful and translatable results. It is imperative to conduct pilot studies to optimize these parameters for each specific experimental design.
References
- 1. This compound [medbox.iiab.me]
- 2. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. scireq.com [scireq.com]
- 10. benchchem.com [benchchem.com]
- 11. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nebulising Rats and Other Small Rodents | Vets In Milehouse and Plymstock - Elm Vets Plymouth [elmvetsplymouth.co.uk]
- 13. Evolution Rattery News - Evolution Rattery [evolutionrattery.com]
- 14. Practical Considerations in Dose Extrapolation from Animals to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dose-response effects of sotalol on cardiovascular function in conscious, freely moving cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Colterol's Potency in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol is a short-acting β2-adrenergic receptor agonist that induces smooth muscle relaxation, resulting in bronchodilation. Its primary clinical application is in the management of bronchospasm associated with conditions like asthma and chronic obstructive pulmonary disease (COPD). As the active metabolite of bitolterol mesylate, this compound exerts its therapeutic effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly found on the cell surface of airway smooth muscle cells.[1]
The potency of this compound, and other β2-agonists, is a critical parameter in drug development and is typically quantified by its half-maximal effective concentration (EC50). This value represents the concentration of the agonist that is required to elicit 50% of its maximal effect. In the context of this compound, the "effect" is most commonly the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the β2-adrenergic signaling cascade.
This document provides detailed protocols for cell-based assays to determine the EC50 value of this compound, guidance on data presentation, and visualizations of the underlying biological and experimental workflows.
Signaling Pathway of this compound
This compound, as a β2-adrenergic agonist, activates a well-characterized signaling pathway. Upon binding to the β2-adrenergic receptor, it induces a conformational change in the receptor, leading to the activation of the stimulatory G protein, Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a physiological response such as smooth muscle relaxation.
Data Presentation
The potency of this compound and other β2-adrenergic agonists is typically determined by generating a dose-response curve and calculating the EC50 value. The results are often presented in a tabular format to facilitate comparison between different compounds or experimental conditions.
| Compound | Cell Line | Assay Type | EC50 (nM) |
| This compound | CHO-K1 | cAMP Accumulation | (To be determined) |
| Isoprenaline | HASM | cAMP Accumulation | 80 |
| Salbutamol | HASM | cAMP Accumulation | 600 |
| Terbutaline | HASM | cAMP Accumulation | 2300 |
| Salmeterol | HASM | cAMP Accumulation | 1.2 |
HASM: Human Airway Smooth Muscle cells. Data for isoprenaline, salbutamol, terbutaline, and salmeterol are representative values from the literature and are intended for comparative purposes.[2]
Experimental Protocols
The following is a detailed protocol for determining the EC50 value of this compound using a cAMP accumulation assay in a recombinant cell line expressing the human β2-adrenergic receptor.
Cell Culture and Plating
-
Cell Line: Use a stable cell line recombinantly expressing the human β2-adrenergic receptor, for example, Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Culture the cells in an appropriate medium (e.g., Ham's F-12K for CHO-K1) supplemented with 10% fetal bovine serum (FBS), and a selection antibiotic (e.g., G418) if required to maintain receptor expression.
-
Cell Plating:
-
Harvest cells at approximately 80-90% confluency.
-
Resuspend cells in a fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
cAMP Accumulation Assay
This protocol is based on a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should typically span from 1 pM to 100 µM to generate a full dose-response curve.
-
Also, prepare a solution of a non-selective agonist like isoprenaline to serve as a positive control.
-
Prepare the cAMP standard curve as per the assay kit manufacturer's instructions.
-
-
Assay Procedure:
-
Aspirate the culture medium from the 96-well plate.
-
Wash the cells once with 100 µL of pre-warmed phosphate-buffered saline (PBS).
-
Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to each well to prevent the degradation of cAMP. Incubate for 10-15 minutes at 37°C.
-
Add 50 µL of the this compound serial dilutions or control solutions to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the specific instructions of the chosen cAMP assay kit (e.g., by adding lysis buffer and then the HTRF or ELISA reagents).
-
Read the plate on a suitable microplate reader.
-
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the signal (e.g., fluorescence ratio or absorbance) versus the known concentrations of the cAMP standards.
-
cAMP Concentration Calculation: Use the standard curve to interpolate the cAMP concentration for each experimental well.
-
Dose-Response Curve:
-
Plot the calculated cAMP concentrations against the logarithm of the this compound concentrations.
-
Normalize the data by setting the basal (unstimulated) cAMP level as 0% and the maximal response to a saturating concentration of a full agonist (e.g., isoprenaline) as 100%.
-
Fit the normalized data to a four-parameter logistic (sigmoidal) equation using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.
The equation for the four-parameter logistic model is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the EC50 of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to determine the potency of this compound through cell-based cAMP accumulation assays. By utilizing stable cell lines expressing the human β2-adrenergic receptor and following the detailed experimental and data analysis procedures, scientists can obtain reliable and reproducible EC50 values. This information is crucial for the characterization of β2-adrenergic agonists and plays a vital role in the drug discovery and development process.
References
- 1. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryopreservation of Tissues Treated with Colterol for Later Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol is a potent short-acting β2-adrenergic receptor agonist that induces smooth muscle relaxation, making it a subject of interest in research related to respiratory and cardiovascular physiology and pharmacology. The ability to cryopreserve tissues treated with this compound is crucial for enabling detailed downstream analysis at later time points. This allows for batch processing of samples, reducing experimental variability and increasing efficiency. However, the physiological changes induced by this compound, such as alterations in cell membrane dynamics and intracellular signaling, may impact the success of cryopreservation.
These application notes provide a comprehensive guide to the cryopreservation of tissues (e.g., smooth muscle, lung) treated with this compound. The protocols outlined below are designed to maximize the viability and functional integrity of the tissue post-thaw, ensuring reliable data from subsequent analyses.
Scientific Background
This compound, as a β2-adrenergic receptor agonist, primarily exerts its effects by activating its G-protein coupled receptor (GPCR), leading to a cascade of intracellular events. Understanding this signaling pathway is essential for developing an effective cryopreservation strategy.
This compound Signaling Pathway
Activation of the β2-adrenergic receptor by this compound initiates a signaling cascade that results in the relaxation of smooth muscle cells. The key steps are:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor on the cell surface.
-
G-Protein Activation: The receptor-agonist complex activates the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).
-
Downstream Phosphorylation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.
Consideration of this pathway is critical as changes in membrane protein conformation and intracellular second messenger levels could potentially influence cryosurvival.
Pre-Cryopreservation Considerations for this compound-Treated Tissues
Treating tissues with this compound prior to cryopreservation introduces variables that must be carefully managed. β-adrenergic agonists have been shown to regulate cell membrane fluctuations, which could impact the cell's response to the osmotic stresses of cryopreservation. The timing of this compound treatment and the subsequent cryopreservation procedure should be optimized to capture the desired physiological state without compromising tissue integrity.
Experimental Protocols
The following protocols provide a step-by-step guide for the treatment, cryopreservation, and subsequent analysis of tissues.
Protocol 1: this compound Treatment of Tissue Explants
This protocol describes the ex vivo treatment of fresh tissue explants with this compound.
Materials:
-
Freshly excised tissue (e.g., tracheal smooth muscle, lung parenchyma)
-
Krebs-Henseleit (KH) buffer or other suitable physiological buffer
-
This compound stock solution
-
Incubator or water bath at 37°C
-
Sterile dissection tools
Procedure:
-
Immediately place the freshly excised tissue in ice-cold KH buffer.
-
Under sterile conditions, dissect the tissue into appropriately sized explants for the intended analysis.
-
Transfer the tissue explants to a fresh volume of KH buffer pre-warmed to 37°C and allow them to equilibrate for 30-60 minutes.
-
Prepare the desired concentration of this compound in pre-warmed KH buffer.
-
Replace the buffer with the this compound-containing solution and incubate for the desired treatment duration (e.g., 15-30 minutes). A parallel control group with buffer only should be included.
-
Following incubation, immediately proceed to the cryopreservation protocol.
Protocol 2: Cryopreservation of this compound-Treated Tissue
This protocol is adapted from established methods for cryopreserving smooth muscle and lung tissue.
Materials:
-
This compound-treated tissue explants
-
Cryoprotectant solution (see table below)
-
Cryovials
-
Controlled-rate freezer (e.g., Mr. Frosty) or programmable freezer
-
Liquid nitrogen storage dewar
Cryoprotectant Solutions:
| Component | Concentration |
| Fetal Bovine Serum (FBS) | 90% (v/v) |
| Dimethyl Sulfoxide (DMSO) | 10% (v/v) |
| OR | |
| CryoStor® CS10 | 100% |
Procedure:
-
Place the this compound-treated tissue explants in a petri dish containing a small amount of ice-cold cryoprotectant solution.
-
Transfer the tissue explants into pre-labeled cryovials containing 1-1.5 mL of the cryoprotectant solution.
-
Place the cryovials in a controlled-rate freezer that provides a cooling rate of approximately -1°C per minute.
-
Once the vials reach -80°C, transfer them to a liquid nitrogen dewar for long-term storage.
Protocol 3: Thawing of Cryopreserved Tissue
Rapid thawing is crucial to minimize ice crystal formation and cellular damage.
Materials:
-
Cryopreserved tissue vials
-
Water bath at 37°C
-
Physiological buffer (e.g., KH buffer, PBS)
Procedure:
-
Remove the cryovial from the liquid nitrogen dewar.
-
Immediately immerse the vial in a 37°C water bath until only a small ice crystal remains.
-
Under sterile conditions, open the vial and transfer the tissue explant to a petri dish containing pre-warmed physiological buffer.
-
Wash the tissue explant with fresh buffer to remove the cryoprotectant solution.
-
The tissue is now ready for downstream analysis. For functional studies, an overnight incubation in culture medium with 10% FBS may help recover contractility.
Post-Thaw Analytical Protocols
The following are key analytical methods to assess the viability, receptor function, and signaling pathways in the cryopreserved this compound-treated tissues.
Protocol 4: Cell Viability Assessment
Method: Trypan Blue Exclusion Assay
-
Digest the thawed tissue explant to obtain a single-cell suspension using an appropriate enzyme cocktail (e.g., collagenase, dispase).
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
Protocol 5: Beta-2 Adrenergic Receptor Binding Assay
This protocol determines the density of β2-adrenergic receptors in the tissue.[1]
Materials:
-
Thawed tissue homogenate
-
Radiolabeled β2-adrenergic receptor antagonist (e.g., [³H]-Dihydroalprenolol)
-
Unlabeled β2-adrenergic receptor antagonist (for non-specific binding)
-
Scintillation counter
Procedure:
-
Homogenize the thawed tissue in a suitable buffer.
-
Incubate aliquots of the homogenate with a fixed concentration of the radiolabeled antagonist in the presence and absence of an excess of the unlabeled antagonist.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding and subsequently the receptor density (Bmax).
Protocol 6: Cyclic AMP (cAMP) Assay
This protocol measures the level of the second messenger cAMP.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Flash-freeze the thawed tissue in liquid nitrogen and homogenize it in 0.1 M HCl.[2]
-
Centrifuge the homogenate to pellet cellular debris.
-
Use a commercially available cAMP ELISA kit to quantify the amount of cAMP in the supernatant, following the manufacturer's instructions.[2][3]
Protocol 7: Gene Expression Analysis of the Beta-2 Adrenergic Receptor
Method: Quantitative Real-Time PCR (qPCR)
-
Isolate total RNA from the thawed tissue using a suitable RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qPCR using primers specific for the β2-adrenergic receptor gene and a reference gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.[4]
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the post-thaw analyses.
Table 1: Post-Thaw Cell Viability of this compound-Treated Lung Tissue
| Treatment Group | N | Post-Thaw Viability (%) (Mean ± SD) |
| Control (Untreated) | 6 | 85.2 ± 5.4 |
| This compound (1 µM) | 6 | 83.9 ± 6.1 |
| This compound (10 µM) | 6 | 81.5 ± 7.3 |
Hypothetical data for illustrative purposes.
Table 2: Beta-2 Adrenergic Receptor Density (Bmax) in Cryopreserved Smooth Muscle Tissue
| Treatment Group | N | Bmax (fmol/mg protein) (Mean ± SD) |
| Fresh Control | 5 | 150.3 ± 12.8 |
| Cryopreserved Control | 5 | 145.1 ± 15.2 |
| Cryopreserved + this compound (1 µM) | 5 | 138.7 ± 14.5 |
Hypothetical data for illustrative purposes. Studies have shown that cryo-storage for up to 12 months did not cause significant differences in the total number of β2-adrenoceptors in human lymphocytes.[1]
Table 3: cAMP Levels in Cryopreserved Lung Tissue Following this compound Stimulation
| Treatment Group | N | cAMP (pmol/mg tissue) (Mean ± SD) |
| Cryopreserved Control | 6 | 2.5 ± 0.8 |
| Cryopreserved + this compound (1 µM) | 6 | 15.8 ± 3.2 |
| Cryopreserved + this compound (10 µM) | 6 | 25.1 ± 4.5 |
Hypothetical data for illustrative purposes. The responsiveness of cAMP generation can be affected by long-term cryostorage.[1]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
References
- 1. The effect of cryo-storage on the beta 2-adrenoceptor density and responsiveness in intact human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Cryopreservation of innervation, endothelial and vascular smooth muscle function of a rabbit muscular and resistance artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-time monitoring of cAMP in brown adipocytes reveals differential compartmentation of β1 and β3-adrenoceptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Colterol Stability and Degradation in Aqueous Solutions: A Technical Support Guide
Disclaimer: Direct experimental stability and degradation data for colterol in aqueous solutions are limited in publicly available scientific literature. The following information is largely based on the chemical structure of this compound and stability data for structurally related β2-adrenergic agonists, such as isoproterenol, salbutamol (albuterol), and terbutaline. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability and degradation issues with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
Based on its structure as a catecholamine, the most probable degradation pathways for this compound are:
-
Oxidation: The catechol moiety (the 1,2-dihydroxybenzene ring) is highly susceptible to oxidation, which can be initiated by exposure to oxygen (auto-oxidation), light, or trace metal ions. This is a common degradation pathway for catecholamines like isoproterenol.[1][2] Oxidation can lead to the formation of colored degradation products.
-
Hydrolysis: While less common for this structure compared to esters or amides, hydrolysis of other functional groups or interactions with water under certain pH and temperature conditions could contribute to degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can catalyze the degradation of this compound, similar to other photosensitive pharmaceutical compounds.
Q2: How does pH affect the stability of this compound solutions?
The stability of this compound in aqueous solutions is expected to be highly pH-dependent. For structurally similar compounds like salbutamol and isoproterenol, maximum stability is generally observed in the acidic pH range of 3 to 4.[3][4] As the pH increases towards neutral and alkaline conditions (pH > 6), the rate of degradation, particularly oxidation of the catechol group, increases significantly.[3][4]
Q3: What is the expected stability of this compound at different temperatures?
Elevated temperatures will accelerate the degradation of this compound. For analogous compounds, storage at refrigerated temperatures (e.g., 5°C) significantly improves stability compared to room temperature.[3][5][6][7] It is crucial to store stock solutions and experimental samples at controlled, low temperatures to minimize degradation.
Q4: Should this compound solutions be protected from light?
Yes, it is highly recommended to protect this compound solutions from light. Catecholamines can be sensitive to light, and exposure can lead to photodegradation. Storing solutions in amber vials or wrapping containers in foil can help minimize this degradation pathway.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the this compound solution (e.g., turning pink, brown, or black). | Oxidation of the catechol ring system.[2] | - Prepare fresh solutions before use.- Deoxygenate the solvent (e.g., by sparging with nitrogen) before dissolving this compound.- Add an antioxidant such as sodium bisulfite or ascorbic acid to the formulation.[1]- Store the solution under an inert atmosphere (e.g., nitrogen).- Ensure the pH of the solution is in the optimal stability range (likely acidic). |
| Loss of biological activity or potency of the this compound solution over a short period. | Chemical degradation of the compound. | - Prepare fresh solutions for each experiment.- Store stock solutions at -20°C or -80°C in an appropriate solvent.- Avoid repeated freeze-thaw cycles.- Verify the pH of the aqueous solution and adjust to a more acidic pH if the experimental design allows.[3][4] |
| Precipitation observed in the solution. | - Poor solubility at the prepared concentration and pH.- Formation of insoluble degradation products. | - Check the solubility of this compound in the chosen solvent and pH.- Consider using a co-solvent if appropriate for the experiment.- If precipitation occurs upon storage, it is likely due to degradation, and the solution should be discarded. |
| Inconsistent experimental results. | Degradation of this compound during the experiment. | - Minimize the duration of experiments at elevated temperatures or non-optimal pH.- Protect the experimental setup from light.- Prepare fresh this compound solutions immediately before starting the experiment. |
Data Summary Tables
Table 1: Influence of pH on the Stability of Structurally Similar β2-Adrenergic Agonists.
| Compound | pH Range for Maximum Stability | Stability at Neutral/Alkaline pH | Reference |
| Salbutamol Sulphate | 3 - 4 | Decreased stability, particularly around pH 9. | [4] |
| R-Salbutamol Sulfate | ~6 (optimal for an aerosol solution) | Not specified, but acidified commercial solutions are at pH 3.5. | [8] |
| Isoproterenol HCl | 3.7 - 5.7 | Significant decomposition above pH 6. | [3] |
Table 2: Influence of Temperature on the Stability of Structurally Similar β2-Adrenergic Agonists.
| Compound | Storage Condition | Observed Stability | Reference |
| Salbutamol (Albuterol) | 5°C ± 3°C in 0.9% NaCl | Stable for at least 30 days. | [5] |
| Isoproterenol HCl | 5°C | Stable for 9 days. | [3] |
| Isoproterenol HCl (4 µg/mL) | 3°C - 5°C (refrigerated) | Stable for 90 days. | [6] |
| Isoproterenol HCl (4 µg/mL) | 23°C - 25°C (room temp) | Stable for 90 days (in UV blocking bags). | [6] |
| Terbutaline Sulfate | 4°C | Stable for up to 55 days. | [9][10] |
| Norepinephrine | -20°C and +5°C | Stable for 365 days. | [7] |
| Norepinephrine | +25°C | Degradation observed before 1 year. | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[11][12][13]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration. A dark control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the sample using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
1. Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation of this compound from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., around 280 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of this compound reference standard of known concentration in the mobile phase or a suitable diluent.
-
Sample Solution: Dilute the samples from the stability study (Protocol 1) to a concentration within the linear range of the method.
3. Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on its retention time compared to the standard.
-
Peaks other than the this compound peak are potential degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
-
Quantify the amount of this compound remaining at each time point to determine the degradation kinetics.
Visualizations
Caption: Generalized degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ovid.com [ovid.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Long-term Physiochemical Stability of Concentrated Solutions of Salbutamol (Albuterol) in Polypropylene Syringes for Use in the Intensive Care Unit and in Obstetrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. academic.oup.com [academic.oup.com]
- 10. Stability of an extemporaneously compounded terbutaline sulfate oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Overcoming Poor Solubility of Colterol for In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with colterol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a short-acting β2-adrenoreceptor agonist. Its prodrug, bitolterol, is used in the management of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD)[1]. For in vitro experiments, achieving a desired concentration of this compound in aqueous culture media can be challenging due to its hydrophobic nature. Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: Which form of this compound is best to use for in vitro experiments?
This compound is available as a free base, as well as in salt forms such as this compound hydrochloride and this compound mesylate[2][3][4]. Salt forms of drugs are generally more water-soluble than their free base counterparts. Therefore, using this compound hydrochloride or this compound mesylate is recommended to improve solubility in aqueous solutions. One supplier notes that this compound hydrochloride is soluble in DMSO[5].
Q3: What are the recommended solvents for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) and ethanol are the most common organic solvents used to dissolve poorly water-soluble drugs for in vitro assays. For this compound, DMSO is a good starting point, as its hydrochloride salt has been reported to be soluble in it[5].
Q4: I'm observing precipitation when I dilute my this compound stock solution into my cell culture medium. What can I do?
This is a common issue known as "crashing out," where the compound precipitates upon dilution into an aqueous environment. Here are several troubleshooting steps:
-
Optimize the Dilution Process: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual decrease in the solvent concentration can help maintain the compound's solubility[6]. A key technique is to add the stock solution directly to the pre-warmed (37°C) media with rapid mixing to avoid localized high concentrations that can trigger precipitation[7].
-
Adjust the Final Solvent Concentration: While high concentrations of solvents like DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5% without significant cytotoxicity[7]. Keeping the final DMSO concentration as high as is tolerable for your specific cell line can improve the solubility of the compound. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments[7].
-
Use Solubility Enhancers:
-
Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution[7]. If your experimental design allows, using a serum-containing medium can be beneficial.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option for cell culture applications[7].
-
This compound Solubility Data
| Compound | Solvent | Solubility | Reference |
| This compound Hydrochloride | DMSO | Soluble | [5] |
| Formoterol (hemifumarate) | Methanol | ~1 mg/mL | [8] |
| Formoterol (hemifumarate) | DMSO | ~20 mg/mL | [8] |
| Labetalol (hydrochloride) | Ethanol | ~0.3 mg/mL | [9] |
| Labetalol (hydrochloride) | DMSO | ~15 mg/mL | [9] |
| Acetaminophen | Ethanol | ~25 mg/mL | [10] |
| Acetaminophen | DMSO | ~20 mg/mL | [10] |
| Acetaminophen | PBS (pH 7.2) | ~2 mg/mL | [10] |
Note: The solubility of a compound can be affected by factors such as temperature, pH, and the presence of other solutes. It is always recommended to perform a small-scale solubility test with your specific batch of this compound and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a high-concentration stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (solid powder)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculation:
-
The molecular weight of this compound Hydrochloride is 261.75 g/mol [2].
-
To prepare a 10 mM stock solution, you will need to dissolve 2.6175 mg of this compound hydrochloride in 1 mL of DMSO.
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing:
-
In a chemical fume hood, carefully weigh out the desired amount of this compound hydrochloride powder using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO.
-
-
Solubilization:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulates. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the serial dilution of the 10 mM this compound hydrochloride stock solution to prepare working solutions for treating cells. It is critical to maintain a low final concentration of DMSO (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize pipetting errors and reduce the risk of precipitation, prepare an intermediate dilution. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
Final Working Solution Preparation: Prepare the final working solutions by diluting the stock or intermediate solution into pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate solution, perform a 1:100 dilution (e.g., add 10 µL of the 1 mM solution to 990 µL of medium).
-
Mixing: Mix the working solution gently but thoroughly by inverting the tube or by gentle pipetting.
-
Application to Cells: Immediately add the final working solution to your cell cultures.
Mandatory Visualizations
This compound Signaling Pathway
This compound, as a β2-adrenoreceptor agonist, activates a well-characterized signaling cascade. The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a series of intracellular events.
Caption: The β2-adrenergic receptor signaling pathway activated by this compound.
Experimental Workflow for Preparing this compound Working Solutions
The following diagram illustrates the recommended workflow for preparing this compound working solutions for in vitro experiments to minimize the risk of precipitation.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Troubleshooting Logic for this compound Precipitation
This diagram outlines a logical approach to troubleshooting precipitation issues encountered when preparing this compound solutions for cell culture.
Caption: A troubleshooting guide for this compound precipitation in cell culture.
References
- 1. Bitolterol Mesylate | C29H35NO8S | CID 35329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | C12H20ClNO3 | CID 71314579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C12H19NO3 | CID 25104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Mesylate | C13H23NO6S | CID 18177377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Preventing Off-Target Effects of Colterol in Cardiac Tissue Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of colterol, a β2-adrenergic receptor agonist, in cardiac tissue studies. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, we aim to help you achieve more accurate and reproducible results.
Introduction to this compound and Off-Target Effects in Cardiac Tissue
This compound is a potent β2-adrenergic receptor agonist. However, in cardiac tissue, which expresses both β1 and β2 adrenergic receptors (with β1 being the predominant subtype), this compound can exhibit off-target effects by activating β1 receptors. This can lead to confounding results, such as increased heart rate (chronotropy) and contractility (inotropy), which are primarily mediated by β1 receptor signaling. Understanding and controlling for these off-target effects is critical for accurately interpreting experimental data.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during your experiments with this compound in cardiac tissue.
Frequently Asked Questions (FAQs)
Q1: I'm observing a positive inotropic and chronotropic effect with this compound in my cardiomyocyte culture. Is this expected?
A1: While this compound is a β2-adrenergic agonist, it can cause positive inotropic (increased contractility) and chronotropic (increased heart rate) effects in cardiac tissue due to its off-target activation of β1-adrenergic receptors. At higher concentrations, the selectivity of this compound for β2 over β1 receptors diminishes, leading to these β1-mediated responses.
Q2: What is the selectivity of this compound for β2 over β1 receptors?
A2: this compound has a higher affinity for β2-adrenergic receptors than for β1 receptors. Based on available data, the IC50 value for this compound at β2 receptors is approximately 147 nM, while for β1 receptors, it is around 645 nM. This gives it a selectivity index of approximately 4.4 for β2 over β1 receptors. This relatively low selectivity means that off-target β1 effects are likely at concentrations approaching and exceeding the β2 IC50.
Q3: How can I be sure that the effects I'm seeing are due to β2-adrenergic receptor activation and not off-target β1 activation?
A3: To confirm that the observed effects are β2-specific, you should perform experiments in the presence of a selective β1-adrenergic receptor antagonist, such as metoprolol or CGP 20712A. If the effect of this compound persists in the presence of the β1-antagonist, it is likely mediated by β2 receptors. Conversely, if the effect is abolished, it was likely an off-target β1 effect.
Q4: I'm seeing a high degree of variability in my results between experiments. What could be the cause?
A4: Variability in cardiac tissue experiments can arise from several factors, including:
-
Cell health and passage number: Use cardiomyocytes at a consistent and low passage number.
-
Receptor density: The ratio of β1 to β2 receptors can vary depending on the developmental stage and health of the cardiac cells.
-
Compound stability: Ensure that your this compound stock solution is fresh and properly stored to prevent degradation.
-
Experimental conditions: Maintain consistent temperature, pH, and perfusion rates in isolated organ or tissue preparations.
Q5: Are there any known effects of this compound on cardiac electrophysiology?
A5: Off-target activation of β1-adrenergic receptors by this compound can potentially alter cardiac electrophysiology. This may manifest as changes in action potential duration, an increased propensity for arrhythmias, or alterations in heart rate variability. To investigate these effects, it is crucial to include β1-adrenergic blockade as a control.
Troubleshooting Common Experimental Problems
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly strong positive inotropic/chronotropic response at low this compound concentrations. | Off-target β1-adrenergic receptor activation. | 1. Perform a dose-response curve for this compound. 2. In a parallel experiment, pre-incubate the cardiac tissue with a selective β1-antagonist (e.g., metoprolol at 1 µM) before adding this compound. 3. Compare the dose-response curves. A rightward shift in the curve in the presence of the antagonist indicates β1-mediated effects. |
| No discernible effect of this compound on cardiomyocyte contractility. | 1. Low β2-adrenergic receptor expression in the cell model. 2. Degraded this compound solution. 3. Insensitive contractility assay. | 1. Verify β2-receptor expression using techniques like qPCR or Western blot. 2. Prepare a fresh stock solution of this compound. 3. Validate your contractility assay with a known pan-β agonist like isoproterenol. |
| This compound-induced arrhythmias in isolated heart preparations. | Significant off-target β1-adrenergic stimulation. | 1. Lower the concentration of this compound used. 2. Co-perfuse with a β1-selective antagonist (e.g., metoprolol) to mitigate the pro-arrhythmic effects of β1 stimulation. |
| Inconsistent results when using a β1-antagonist to block off-target effects. | 1. Incomplete blockade due to insufficient antagonist concentration or incubation time. 2. Non-specific effects of the antagonist at high concentrations. | 1. Ensure the antagonist concentration is sufficient to block β1 receptors (typically 10-100 fold its Ki). 2. Allow for adequate pre-incubation time with the antagonist before adding this compound (e.g., 15-30 minutes). 3. Run a control with the antagonist alone to check for any intrinsic effects. |
Quantitative Data Summary
Understanding the binding affinities and functional potencies of this compound and relevant antagonists is crucial for designing experiments that minimize off-target effects.
| Compound | Receptor Target | Parameter | Value (nM) | Selectivity Index (β1/β2) |
| This compound | β1-Adrenergic | IC50 | 645[1] | 4.4 |
| β2-Adrenergic | IC50 | 147[1] | ||
| Metoprolol | β1-Adrenergic | Ki | ~1-10 | ~30-50 fold selective for β1 |
| β2-Adrenergic | Ki | ~300-500 | ||
| CGP 20712A | β1-Adrenergic | Ki | ~0.3 | >10,000 fold selective for β1 |
| β2-Adrenergic | Ki | >3000 |
Note: Ki and IC50 values can vary depending on the experimental conditions and tissue type.
Detailed Experimental Protocols
Protocol 1: Determining the Dose-Response of this compound on Cardiomyocyte Contractility and the Effect of β1-Adrenergic Blockade
Objective: To quantify the contractile response of isolated adult ventricular cardiomyocytes to a range of this compound concentrations and to determine the contribution of β1-adrenergic receptor activation to this response.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
This compound hydrochloride
-
Metoprolol tartrate
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)
-
IonOptix MyoCam-S or similar cardiomyocyte contractility measurement system
-
Field stimulation electrodes
Methodology:
-
Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from an adult rat or mouse heart using a standard Langendorff perfusion and enzymatic digestion method.
-
Cell Plating: Plate the isolated, rod-shaped cardiomyocytes on laminin-coated glass coverslips and allow them to attach for at least 1 hour in a serum-free medium.
-
Experimental Setup:
-
Mount the coverslip with attached cardiomyocytes onto the stage of an inverted microscope equipped with the contractility measurement system.
-
Continuously perfuse the cells with Tyrode's solution at 37°C.
-
Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using field stimulation electrodes to elicit regular contractions.
-
-
Baseline Recording: Record baseline cardiomyocyte contractility (sarcomere shortening and relengthening kinetics) for 5-10 minutes to ensure a stable recording.
-
This compound Dose-Response:
-
Prepare serial dilutions of this compound in Tyrode's solution (e.g., from 1 nM to 10 µM).
-
Sequentially perfuse the cardiomyocytes with increasing concentrations of this compound, allowing the response to stabilize at each concentration (typically 3-5 minutes) before recording.
-
-
β1-Adrenergic Blockade:
-
In a separate set of experiments, pre-incubate the cardiomyocytes with 1 µM metoprolol in Tyrode's solution for 15-20 minutes.
-
While maintaining the presence of metoprolol, repeat the this compound dose-response protocol as described in step 5.
-
-
Data Analysis:
-
Measure the amplitude of sarcomere shortening for each this compound concentration in the absence and presence of metoprolol.
-
Normalize the data to the baseline contractility.
-
Plot the concentration-response curves and calculate the EC50 values for this compound in both conditions. A rightward shift of the EC50 in the presence of metoprolol indicates the contribution of β1-adrenergic receptor activation to the contractile response.
-
Mandatory Visualizations
Caption: On- and off-target signaling pathways of this compound in cardiomyocytes.
Caption: Workflow for assessing this compound's off-target effects on contractility.
Caption: Troubleshooting decision tree for unexpected this compound effects.
References
Technical Support Center: Optimizing Colterol Concentration for Maximal Bronchodilator Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing colterol concentration in bronchodilator effect experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce bronchodilation?
This compound is a short-acting β2-adrenoreceptor agonist.[1] Its bronchodilator effect is mediated by its binding to β2-adrenergic receptors on the smooth muscle cells of the airways. This binding activates a Gs protein-coupled receptor (GPCR) signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This ultimately results in a decrease in intracellular calcium and the relaxation of airway smooth muscle, leading to bronchodilation.[2]
Q2: What are the key parameters to determine the optimal concentration of this compound?
The key parameters to determine the optimal concentration of this compound are its potency (EC50) and efficacy (Emax).
-
Potency (EC50): The concentration of this compound that produces 50% of its maximal effect. A lower EC50 value indicates higher potency.
-
Efficacy (Emax): The maximum bronchodilator response produced by this compound.
These parameters are typically determined by generating a dose-response curve in a relevant experimental model.
Q3: What are the common experimental models to assess this compound's bronchodilator effect?
The most common in vitro models are:
-
Isolated Organ Bath: This technique uses isolated airway tissues, such as tracheal or bronchial rings, from animal models (e.g., guinea pigs, rats) or human donors.[3][4][5] The relaxation of pre-contracted tissues in response to this compound is measured.
-
Cell-Based Assays: These assays typically use cell lines (e.g., CHO or HEK293) stably expressing the human β2-adrenergic receptor, or primary human airway smooth muscle cells.[2] The most common readout is the measurement of intracellular cAMP accumulation in response to this compound stimulation.
Q4: How should this compound be stored and handled to ensure its stability?
While specific stability data for this compound is limited, general guidelines for catecholamine-containing compounds suggest storing them as a solid at -20°C for long-term storage, protected from light and moisture. Stock solutions should be prepared fresh, and if short-term storage is necessary, they should be kept at 2-8°C and protected from light. Avoid repeated freeze-thaw cycles. The stability of this compound in physiological buffers at 37°C during an experiment should be considered, as catecholamines can be susceptible to oxidation.
Data Presentation
Table 1: this compound Receptor Binding Affinity
| Receptor | IC50 (nM) |
| β1-adrenoreceptor (heart) | 645 |
| β2-adrenoreceptor (lung) | 147 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Representative Potency and Efficacy of β2-Adrenergic Agonists in In Vitro Bronchodilator Assays
| Compound | Assay Type | Tissue/Cell Line | Pre-contraction Agent | Potency (EC50/pD2) | Efficacy (Emax) |
| Isoprenaline | Organ Bath | Guinea Pig Trachea | Histamine | 7.60 (pD2) | 100% (Reference) |
| Formoterol | Organ Bath | Guinea Pig Trachea | Histamine | 10.52 (pD2) | ~100% |
| Salbutamol | Organ Bath | Guinea Pig Trachea | Histamine | 7.50 (pD2) | ~100% |
| Formoterol | Organ Bath | Feline Bronchi | Acetylcholine (40%) | > Isoprenaline | 80-100% |
| Procaterol | cAMP Assay | Human Bronchial Smooth Muscle | - | 1.1 nM (KA) | Not Reported |
pD2 is the negative logarithm of the EC50 value. KA is the equilibrium dissociation constant of an agonist. Data is compiled from various sources for illustrative purposes.[3][6]
Experimental Protocols
Protocol 1: Isolated Organ Bath Assay for Bronchodilator Effect
This protocol outlines the general procedure for assessing the relaxant effect of this compound on pre-contracted airway smooth muscle.
1. Tissue Preparation:
- Humanely euthanize an animal model (e.g., guinea pig) and dissect the trachea.
- Carefully clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
- Suspend the tracheal rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[7]
2. Equilibration and Pre-contraction:
- Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with periodic washing every 15-20 minutes.
- Induce a stable contraction with a contractile agent such as histamine (10 µM) or carbachol (1 µM).[3]
3. Cumulative Concentration-Response Curve:
- Once a stable plateau of contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10^-10 M to 10^-5 M).
- Allow the tissue to reach a stable response at each concentration before adding the next.
- Record the relaxation at each concentration as a percentage of the pre-induced contraction.
4. Data Analysis:
- Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
- Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values.
Protocol 2: Cell-Based cAMP Accumulation Assay
This protocol describes a method to quantify the potency and efficacy of this compound by measuring cAMP production in cells expressing the β2-adrenergic receptor.
1. Cell Culture and Plating:
- Culture cells (e.g., CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor) in appropriate growth medium.
- Seed the cells into 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Assay Procedure:
- Wash the cells with a serum-free medium or assay buffer.
- Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
- Prepare serial dilutions of this compound in the assay buffer.
- Add the this compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
3. cAMP Detection:
- Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, TR-FRET, or ELISA-based kits).[2]
- Follow the manufacturer's instructions for the chosen cAMP detection kit.
4. Data Analysis:
- Generate a standard curve using the cAMP standards provided in the kit.
- Convert the raw assay signals for the this compound-treated samples to cAMP concentrations using the standard curve.
- Plot the cAMP concentration against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Troubleshooting Guides
Organ Bath Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or weak tissue contraction to pre-constrictor | 1. Damaged tissue during dissection. 2. Inappropriate physiological salt solution (e.g., incorrect ion concentrations, pH). 3. Suboptimal temperature or oxygenation. 4. Inactive contractile agent. | 1. Refine dissection technique to minimize tissue handling and damage. 2. Verify the composition and pH of the physiological salt solution. Prepare fresh solution if necessary. 3. Ensure the organ bath temperature is stable at 37°C and that the carbogen supply is consistent.[8] 4. Prepare a fresh stock solution of the contractile agent. |
| High variability between tissue responses | 1. Inconsistent tissue preparation (e.g., different sizes, presence of epithelium). 2. Variation in resting tension. 3. Incomplete washing between drug additions. | 1. Standardize the size and preparation of the tissue rings. Be consistent in either removing or leaving the epithelium intact. 2. Apply a consistent resting tension to all tissues and allow for adequate equilibration. 3. Ensure thorough and consistent washing procedures. |
| Drifting baseline or loss of tissue viability | 1. Prolonged experiment duration. 2. Contamination of the physiological salt solution. 3. Insufficient oxygenation. | 1. Plan experiments to be completed within a reasonable timeframe (typically a few hours). 2. Use sterile techniques and high-purity water to prepare solutions. 3. Check the gas flow rate and ensure proper bubbling in the organ bath. |
| Paradoxical response to this compound (contraction) | 1. Off-target effects at very high concentrations. 2. Desensitization of β2-receptors followed by other contractile mechanisms. | 1. Ensure the concentration range is appropriate and does not exceed levels known to cause non-specific effects. 2. Investigate the time-course of the response. |
Cell-Based cAMP Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low signal-to-background ratio | 1. Low receptor expression in cells. 2. Inefficient cell lysis. 3. High basal cAMP levels. 4. Ineffective PDE inhibitor. | 1. Use a cell line with confirmed high expression of the β2-adrenergic receptor or optimize transfection efficiency. 2. Ensure the lysis buffer and procedure are compatible with the assay and cell type. 3. Reduce cell seeding density or serum-starve cells prior to the assay. 4. Use a fresh, potent PDE inhibitor at the recommended concentration. |
| High well-to-well variability | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use appropriate techniques for cell plating. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. |
| Poor dose-response curve shape (e.g., no clear plateau) | 1. Inappropriate concentration range of this compound. 2. Degradation of this compound in the assay medium. 3. Saturation of the detection system. | 1. Widen the concentration range of this compound to ensure the full curve is captured. 2. Prepare this compound dilutions immediately before use. Consider the stability of catecholamines in aqueous solutions. 3. Dilute the samples before performing the cAMP measurement if the signal is above the linear range of the standard curve. |
| EC50 values differ significantly from expected | 1. Incorrect serial dilutions. 2. Presence of interfering substances in the test compound. 3. Assay conditions (e.g., incubation time, temperature) are not optimal. | 1. Carefully prepare and verify the serial dilutions of this compound. 2. Check the purity of the this compound stock. 3. Optimize the incubation time and temperature for the specific cell line and receptor. |
Visualizations
Signaling Pathway
Caption: this compound's signaling pathway leading to bronchodilation.
Experimental Workflow: Organ Bath
Caption: Workflow for an isolated organ bath experiment.
Troubleshooting Logic: High Variability in Organ Bath
Caption: Troubleshooting high variability in organ bath assays.
References
- 1. This compound | C12H19NO3 | CID 25104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of (R,R)- and (R,R/S,S)-Formoterol on Airway Relaxation and Contraction in an Experimental Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. A comparison of in vitro relaxant responses to ipratropium bromide, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scireq.com [scireq.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting β2-Adrenergic Receptor Desensitization
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with β2-adrenergic receptor (β2AR) desensitization in long-term cell culture, with a focus on experiments involving the agonist colterol.
Frequently Asked Questions (FAQs)
Q1: What is β2-adrenergic receptor desensitization?
A1: β2-adrenergic receptor desensitization is a process where prolonged or repeated exposure to an agonist, such as this compound, leads to a diminished response, even in the continued presence of the agonist.[1][2][3] This is a protective mechanism to prevent overstimulation of the cell. The process occurs in several phases:
-
Uncoupling: A rapid process (seconds to minutes) where the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA). This phosphorylation promotes the binding of β-arrestin, which sterically hinders the receptor's interaction with its G protein (Gs), thereby reducing downstream signaling (e.g., cAMP production).[3][4][5]
-
Internalization (Sequestration): Over minutes to hours, β-arrestin binding targets the receptor for endocytosis into intracellular vesicles.[6][7] This removes the receptors from the cell surface, making them unavailable for agonist binding.
-
Downregulation: With chronic exposure (hours to days), internalized receptors can be targeted for lysosomal degradation, leading to a decrease in the total number of receptors in the cell.[8][9] Desensitization can also involve a reduction in receptor mRNA levels.[10]
Q2: I am not seeing the expected desensitization with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of observed desensitization:
-
This compound Concentration: The concentration of this compound may be too low to induce significant desensitization. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Duration of Treatment: Desensitization is time-dependent. Short-term exposure may only lead to partial uncoupling, while longer treatments are required for internalization and downregulation.
-
Cell Line Specifics: The expression levels of β2AR, GRKs, and β-arrestins can vary significantly between cell lines, affecting the extent and rate of desensitization.
-
This compound Stability: Catecholamines like this compound can be unstable in cell culture media at 37°C, degrading over time.[11] This can lead to a decrease in the effective concentration of the agonist. It is advisable to prepare fresh this compound solutions and consider the stability in your specific media.
Q3: My cAMP assay results are inconsistent after long-term this compound treatment. How can I troubleshoot this?
A3: Inconsistent cAMP readings are a common issue. Consider the following:
-
Phosphodiesterase (PDE) Activity: cAMP is rapidly degraded by PDEs. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP breakdown.
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect signaling pathways. Use cells with a consistent and low passage number.[12]
-
Assay Reagents: Use fresh assay reagents and validate your assay performance with positive controls like isoproterenol or forskolin (a direct adenylyl cyclase activator).
-
Ligand Purity and Stability: Verify the purity of your this compound stock. As mentioned, catecholamines can degrade, so prepare fresh solutions for each experiment.
Q4: Is the desensitization induced by this compound reversible?
A4: Yes, in many cases, desensitization is reversible. After removing the agonist, internalized receptors can be dephosphorylated and recycled back to the cell surface, restoring responsiveness.[9] The rate of resensitization can vary depending on the cell type and the duration of the initial agonist exposure. However, prolonged exposure leading to significant downregulation will require new receptor synthesis for full recovery of the response.
Q5: Where can I find quantitative data on this compound-induced desensitization (e.g., EC50 shift, Bmax reduction)?
A5: Specific quantitative data for this compound-induced desensitization is not extensively reported in readily available literature. Much of the research on β2AR desensitization uses other agonists like isoproterenol, salbutamol, or formoterol. The provided tables summarize data for these agonists as a reference. It is crucial to experimentally determine these parameters for this compound in your specific cell system.
Troubleshooting Guides
Issue 1: No or Weak Desensitization Observed
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve for this compound in your cell line to determine the EC50 for the acute response (e.g., cAMP accumulation). Use a concentration at or above the EC80 for desensitization experiments. |
| Insufficient Treatment Duration | Conduct a time-course experiment, treating cells with this compound for various durations (e.g., 30 minutes, 2 hours, 6 hours, 24 hours) to determine the optimal time for observing desensitization. |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Consider performing a stability test of this compound in your cell culture medium at 37°C over the time course of your experiment.[11][13] |
| Low Receptor Expression | Verify β2AR expression in your cell line using qPCR, Western blot, or a radioligand binding assay. Consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Cell Line Passage Number | High passage numbers can lead to phenotypic drift. Use cells with a low and consistent passage number for all experiments.[12] |
Issue 2: High Variability in cAMP Assay Results
| Potential Cause | Troubleshooting Step |
| cAMP Degradation | Always include a PDE inhibitor (e.g., 100-500 µM IBMX) in your stimulation buffer. |
| Inconsistent Cell Numbers | Ensure accurate and consistent cell seeding density. Perform a cell titration to find the optimal number of cells per well for a robust signal. |
| Assay Reagent Issues | Use fresh, properly stored assay kits and reagents. Include positive (e.g., forskolin) and negative (vehicle) controls in every experiment to validate assay performance. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete Cell Lysis | Ensure complete cell lysis as per the assay kit protocol to release all intracellular cAMP. |
Quantitative Data Summary
Disclaimer: The following data are for the β2AR agonist isoproterenol and should be used as a reference. It is recommended to determine these values experimentally for this compound.
Table 1: Isoproterenol-Induced Desensitization of cAMP Response
| Cell Line | Treatment Duration | Isoproterenol Concentration | Fold Shift in EC50 | Decrease in Emax (%) |
| HEK293 | 24 hours | 1 µM | ~3-5 | ~40-60% |
| BEAS-2B | 24 hours | 100 nM | ~4-6 | ~50-70% |
| Primary Human Bronchial Smooth Muscle Cells | 24 hours | 1 µM | ~5-10 | ~60-80% |
Table 2: Isoproterenol-Induced β2AR Downregulation
| Cell Line | Treatment Duration | Isoproterenol Concentration | Decrease in Receptor Density (Bmax, %) |
| HEK293 | 24 hours | 1 µM | ~30-50% |
| DDT1 MF-2 | 16 hours | 1 µM | ~40% |
| A431 | 24 hours | 10 µM | ~50-60% |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure intracellular cAMP levels.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 18-24 hours at 37°C and 5% CO2.
-
Induction of Desensitization: Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. Incubate for the desired duration (e.g., 24 hours).
-
Pre-treatment: After the induction period, wash the cells three times with pre-warmed, serum-free medium to remove all residual this compound. Add serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX). Incubate for 30-60 minutes at 37°C.[8]
-
Stimulation: Add varying concentrations of this compound or another β2AR agonist to the wells. Include a positive control (e.g., 10 µM Forskolin) and a vehicle control. Incubate for the optimized stimulation time (typically 15-30 minutes).[8]
-
Cell Lysis and cAMP Quantification: Lyse the cells and quantify intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen), following the manufacturer's instructions.[14][15][16][17][18]
Protocol 2: Radioligand Binding Assay for Receptor Downregulation
This protocol is for quantifying the total number of β2ARs (Bmax) on the cell surface.
-
Cell Treatment: Culture cells to 80-90% confluency and treat with this compound or vehicle for the desired duration to induce downregulation.
-
Membrane Preparation:
-
Wash cells with ice-cold PBS and scrape them into a centrifuge tube.
-
Pellet the cells by centrifugation (e.g., 1,000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenize the cells (e.g., using a Dounce homogenizer or sonication).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[19][20]
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 10-50 µg) with a saturating concentration of a radiolabeled β2AR antagonist (e.g., [3H]Dihydroalprenolol or [125I]Iodocyanopindolol).
-
For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol) to a separate set of wells.
-
Incubate for 60-90 minutes at room temperature or 30°C with gentle agitation.[20]
-
-
Filtration and Counting:
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Bmax (receptor density) is determined from the specific binding at the saturating radioligand concentration and normalized to the protein concentration.
Protocol 3: Receptor Internalization Assay (Fluorescence Microscopy)
This protocol is for visualizing the translocation of β2AR from the plasma membrane to intracellular compartments.
-
Cell Preparation: Seed cells expressing a fluorescently tagged β2AR (e.g., β2AR-GFP) onto glass-bottom dishes or plates suitable for microscopy.
-
Pre-stimulation Imaging: Acquire baseline images of the cells showing the localization of the fluorescently tagged receptors, which should be predominantly at the plasma membrane.
-
Agonist Stimulation: Add this compound at a concentration known to induce internalization to the imaging medium.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 1-2 minutes) for up to 60 minutes to visualize the movement of the receptors from the cell surface into intracellular vesicles.[6][7]
-
Image Analysis: Quantify receptor internalization by measuring the increase in intracellular fluorescence intensity (in endosomes) and the corresponding decrease in plasma membrane fluorescence over time using image analysis software.
-
Data Analysis: Plot the percentage of internalized receptors against time to determine the rate and extent of internalization.
Visualizations
References
- 1. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 2. Desensitization of beta 2-adrenergic receptors and adrenocorticotropin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta2-adrenergic receptor signaling and desensitization elucidated by quantitative modeling of real time cAMP dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 6. Internalized β2-Adrenergic Receptors Inhibit Subcellular Phospholipase C-Dependent Cardiac Hypertrophic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic evidence that β-arrestins are dispensable for the initiation of β2-adrenergic receptor signaling to ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Down-regulation of beta-adrenergic receptors and up-regulation of estrogen and progesterone receptors induced in the reproductive system of female veal calves by dietary clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. benchchem.com [benchchem.com]
- 19. Radioligand binding and competition assays [bio-protocol.org]
- 20. giffordbioscience.com [giffordbioscience.com]
Impact of serum proteins on colterol activity in vitro
Technical Support Center: Colterol In Vitro Activity
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the impact of serum proteins on this compound's in vitro activity.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower potency (rightward shift in the EC50 value) for this compound in our cell-based assays when using serum-containing medium compared to serum-free conditions. Why is this happening?
A1: This is an expected phenomenon known as the "free drug hypothesis".[1] this compound, like many small molecule drugs, can bind to proteins present in serum, with albumin being the most abundant. This binding is a reversible equilibrium, but it effectively reduces the concentration of "free" or unbound this compound that is available to interact with its target, the β2-adrenergic receptor, on the cell surface.[2] Only the free fraction of the drug is pharmacologically active. Consequently, a higher total concentration of this compound is required in the presence of serum to achieve the same biological effect as in a serum-free environment, leading to an apparent decrease in potency (an increased EC50 value).[3][4]
Q2: How can we quantify the impact of serum protein binding on our this compound dose-response curve?
A2: To quantify the effect, you can perform parallel dose-response experiments. Run one experiment in your standard serum-free or low-protein assay buffer and another in a buffer supplemented with a physiologically relevant concentration of human serum albumin (HSA) or a specific percentage of serum. The fold-shift in the EC50 value between the two conditions will provide a quantitative measure of the impact of protein binding. For a more precise measurement, consider conducting a dedicated plasma protein binding assay.[2]
Q3: Our results show high variability between experiments when using different lots of fetal bovine serum (FBS). What could be the cause?
A3: Different lots of serum can have varying compositions and concentrations of proteins, especially albumin.[4] This variability can lead to inconsistent levels of this compound binding between batches, resulting in poor reproducibility of your assay results.[2]
Q4: Besides a potency shift, can serum proteins have other effects on our in vitro assay?
A4: Yes. High concentrations of serum can sometimes interfere with assay detection systems, particularly in fluorescence-based or luminescence-based assays, by causing quenching or increasing background signal. Additionally, serum contains endogenous substances that might have biological activity or compete with your compound of interest. While less common for a specific agonist like this compound, it is a factor to consider in assay development.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced Potency (Higher EC50) in Serum-Containing Media | Serum Protein Binding: this compound is binding to albumin and other proteins, reducing its free concentration.[2][4] | 1. Quantify the Shift: Determine the EC50 in both serum-free and serum-containing media to establish the magnitude of the effect. 2. Reduce Serum Concentration: If your cell line's health permits, lower the percentage of serum in your assay medium.[2] 3. Use Serum-Free Medium: For short-term functional assays (e.g., < 6 hours), switching to a serum-free medium or a buffered salt solution (like HBSS) is often the best approach to eliminate the variable of protein binding.[2] |
| High Variability Between Experimental Batches | Inconsistent Serum Lots: The protein composition varies between different batches of serum, leading to different degrees of drug binding.[4] | 1. Use a Single Serum Lot: For a series of related experiments, use the same batch of serum to ensure consistency.[2] 2. Pre-Screen Serum Lots: If possible, test new serum batches for their effect on a standard agonist's potency before using them in critical experiments.[2] 3. Include Controls: Always include a reference agonist in each plate to monitor for shifts in potency that could be related to assay components like the serum. |
| Low Signal-to-Noise Ratio in cAMP Assays | Suboptimal Assay Conditions: High background or low signal can obscure the effect of this compound, especially when serum is present. | 1. Optimize Cell Number: Titrate the number of cells per well to find a density that provides a robust signal.[5] 2. Use a PDE Inhibitor: Add a phosphodiesterase (PDE) inhibitor, such as IBMX, to your assay buffer. This prevents the degradation of cAMP and amplifies the signal generated by β2-receptor activation.[5] 3. Serum Starvation: Prior to the assay, consider incubating cells in low-serum or serum-free media for a few hours to reduce baseline signaling.[2] |
| No Observable Effect of this compound | Low Receptor Expression or Assay Sensitivity: The cell line may not express sufficient β2-adrenergic receptors, or the assay may not be sensitive enough to detect a response.[2] | 1. Confirm Receptor Expression: Use methods like RT-qPCR or Western blotting to verify β2-adrenergic receptor expression in your chosen cell line.[2] 2. Choose a Sensitive Assay: cAMP accumulation assays are a direct and sensitive measure of Gs-coupled receptor activation.[5][6] 3. Check Compound Integrity: Ensure the stock solution of this compound is correctly prepared and has not degraded. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro cAMP Accumulation Assay to Assess this compound Potency
This protocol outlines a typical procedure for measuring this compound-induced cyclic adenosine monophosphate (cAMP) production in a cell line endogenously or recombinantly expressing the β2-adrenergic receptor.
Principle: this compound, a β2-adrenergic agonist, binds to its Gs-protein coupled receptor. This activation stimulates adenylyl cyclase, which converts ATP to intracellular cAMP.[6][7] The amount of cAMP produced is proportional to the receptor activation and can be quantified using various commercial kits, often based on competitive binding or fluorescence resonance energy transfer (FRET).[6][8]
Materials:
-
HEK293 cells (or other suitable cell line) expressing the β2-adrenergic receptor
-
Cell culture medium (e.g., DMEM/F-12) with and without serum
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
This compound
-
Reference agonist (e.g., Isoproterenol)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)[6]
-
White, opaque 96-well or 384-well microplates
Procedure:
-
Cell Seeding: Plate cells in a white, opaque microplate at a pre-determined optimal density and allow them to adhere overnight in their standard growth medium.[2]
-
Medium Exchange (Serum Starvation): On the day of the assay, gently remove the growth medium. Wash the cells once with assay buffer. Add fresh assay buffer (either serum-free or containing the desired concentration of serum/albumin) and incubate for 1-2 hours at 37°C.[2]
-
Agonist Preparation: Prepare serial dilutions of this compound and the reference agonist in the same assay buffer used for the cells.
-
Stimulation: Add a PDE inhibitor (e.g., IBMX) to the cells to prevent cAMP degradation. Immediately after, add the serial dilutions of this compound to the wells. Incubate for the optimized duration (typically 15-60 minutes) at 37°C.[5]
-
Cell Lysis and Detection: Following stimulation, lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.[5]
-
Data Analysis: Plot the assay signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 (potency) and Emax (efficacy) values.
Visualizations
Signaling Pathway and Impact of Serum
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Mechano-sensitivity of β2-adrenoceptors enhances constitutive activation of cAMP generation that is inhibited by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
Technical Support Center: Colterol Administration and Tachyphylaxis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis associated with repeated administration of colterol, a selective beta-2 adrenergic receptor (β2AR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of this compound treatment?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration.[1][2] In the context of this compound, this means that subsequent doses may produce a diminished therapeutic effect, such as reduced bronchodilation. This phenomenon is also referred to as acute tolerance or desensitization.[1][3]
Q2: What are the primary molecular mechanisms underlying tachyphylaxis to this compound?
A2: Tachyphylaxis to β2AR agonists like this compound is a multi-step process primarily involving:
-
Receptor Desensitization: Rapid uncoupling of the β2AR from its downstream signaling partner, the Gs protein. This is often initiated by phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA).[4][5]
-
Receptor Internalization (Sequestration): The phosphorylated receptor is recognized by β-arrestin, which promotes its movement from the cell surface into intracellular compartments.[4][6] This removes the receptor from the vicinity of extracellular this compound.
-
Receptor Downregulation: With prolonged exposure to this compound, internalized receptors may be targeted for degradation in lysosomes rather than being recycled back to the cell surface, leading to a net loss of total cellular receptors.[5][7][8]
Q3: How quickly can tachyphylaxis to this compound develop?
A3: The onset of tachyphylaxis can be rapid, occurring within minutes to hours of repeated this compound administration.[4] The initial phase of desensitization through receptor phosphorylation can happen within seconds to minutes, while receptor internalization typically occurs over minutes to hours.[9][10] Downregulation is a slower process, generally observed after prolonged exposure of several hours to days.[11]
Q4: Is it possible to reverse this compound-induced tachyphylaxis?
A4: Tachyphylaxis can be temporary and reversible.[4] After discontinuing this compound, receptors may be dephosphorylated and recycled back to the cell surface, restoring responsiveness. The recovery time can vary depending on the duration and concentration of this compound exposure. However, if significant receptor downregulation has occurred, recovery will require the synthesis of new receptors, which is a much slower process.
Q5: Are there experimental models to study this compound-induced tachyphylaxis?
A5: Yes, various in vitro and in vivo models can be used:
-
Cell Culture Models: Cell lines endogenously expressing or overexpressing β2AR (e.g., HEK293, A431, BEAS-2B) are commonly used to study the molecular mechanisms of tachyphylaxis.[3][7][9]
-
Animal Models: Rodent models, such as guinea pigs and rats, can be used to investigate the physiological consequences of tachyphylaxis, such as changes in bronchoprotection.[12] Rhesus monkeys have also been used to model methacholine-induced bronchoconstriction.[12]
Troubleshooting Guides
Problem 1: Observing a diminished response to this compound in our cell-based assay over a short time course.
-
Possible Cause: Rapid receptor desensitization and/or internalization.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a detailed time-course experiment to characterize the onset and progression of the diminished response.
-
Assess Receptor Phosphorylation: Use phospho-specific antibodies to determine the phosphorylation status of the β2AR at different time points after this compound stimulation.[9]
-
Measure Receptor Internalization: Quantify the loss of cell-surface receptors using techniques like ELISA with an antibody against an extracellular epitope of the receptor, or by tracking fluorescently-tagged receptors.[7][11]
-
Evaluate Downstream Signaling: Measure cyclic AMP (cAMP) levels at various time points. A rapid decrease in cAMP production despite the continued presence of this compound is indicative of desensitization.[13][14][15]
-
Problem 2: Difficulty in demonstrating receptor downregulation after prolonged this compound treatment.
-
Possible Cause: Insufficient duration or concentration of this compound exposure, or rapid receptor recycling.
-
Troubleshooting Steps:
-
Optimize Treatment Conditions: Increase the duration (e.g., 12-24 hours) and/or concentration of this compound treatment.[11]
-
Radioligand Binding Assay: Perform radioligand binding assays on whole cells to quantify the total number of β2ARs. A decrease in the maximum number of binding sites (Bmax) indicates downregulation.
-
Western Blotting: Use Western blotting to measure the total cellular β2AR protein levels. A decrease in the total receptor protein confirms downregulation.
-
Inhibit Protein Synthesis: Use a protein synthesis inhibitor (e.g., cycloheximide) to distinguish between receptor degradation and decreased synthesis.
-
Problem 3: High variability in cAMP assay results.
-
Possible Cause: Issues with cell density, agonist stimulation time, or the assay protocol itself.
-
Troubleshooting Steps:
-
Optimize Cell Density: Ensure a consistent and optimal cell density is used for each experiment, as this can affect cAMP levels.[16]
-
Standardize Stimulation Time: Use a consistent and appropriate agonist stimulation time. For initial characterization, a time-course experiment is recommended.
-
Include a cAMP Standard Curve: Always include a cAMP standard curve with each assay run to ensure accuracy and allow for the conversion of the assay signal to absolute cAMP concentrations.[13]
-
Use a Phosphodiesterase Inhibitor: Include a phosphodiesterase inhibitor like IBMX in the assay buffer to prevent the degradation of cAMP and increase the signal window.[16]
-
Experimental Protocols & Data
Protocol 1: Assessment of β2AR Internalization via ELISA
This protocol quantifies the percentage of cell-surface β2ARs that are internalized following agonist treatment.
-
Cell Culture: Seed HEK293 cells stably expressing N-terminally HA-tagged β2ARs in a 96-well plate.
-
This compound Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Fixation: Wash cells with ice-cold PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-HA primary antibody (to detect surface receptors) for 1 hour.
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Add a colorimetric HRP substrate and measure the absorbance.
-
Data Analysis: Calculate the percentage of internalized receptors relative to the untreated control.
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol measures the production of cAMP in response to this compound stimulation.
-
Cell Culture: Plate cells in a suitable format (e.g., 384-well plate).
-
Pre-treatment: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.
-
This compound Stimulation: Add varying concentrations of this compound and incubate for a specified time (e.g., 15 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[14]
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value. For tachyphylaxis studies, pre-treat cells with this compound for a defined period, wash, and then re-stimulate to observe a rightward shift in the EC50 or a decrease in the maximal response.
Quantitative Data Summary
Table 1: Effect of Repeated this compound Administration on β2AR Density and cAMP Production
| Treatment Group | Duration of Pre-treatment | β2AR Density (Bmax, fmol/mg protein) | cAMP Production (pmol/well) upon re-stimulation |
| Vehicle Control | 4 hours | 250 ± 15 | 12.5 ± 1.1 |
| This compound (1 µM) | 4 hours | 185 ± 12 | 7.8 ± 0.9 |
| Vehicle Control | 24 hours | 245 ± 18 | 12.8 ± 1.3 |
| This compound (1 µM) | 24 hours | 110 ± 9 | 4.2 ± 0.5 |
Data are representative and presented as mean ± SEM.
Visualizations
References
- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. youtube.com [youtube.com]
- 3. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 4. droracle.ai [droracle.ai]
- 5. β-blockers Reverse Agonist-Induced β2-AR Downregulation Regardless of Their Signaling Profile [mdpi.com]
- 6. Trafficking of β-Adrenergic Receptors: Implications in Intracellular Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salmeterol Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-regulation of beta-adrenergic receptors and up-regulation of estrogen and progesterone receptors induced in the reproductive system of female veal calves by dietary clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual single-scission event analysis of constitutive transferrin receptor (TfR) endocytosis and ligand-triggered β2-adrenergic receptor (β2AR) or Mu-opioid receptor (MOR) endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Colterol Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing colterol to maintain its potency and integrity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | This compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure). Prepare fresh solutions from a solid stock that has been stored correctly. For critical experiments, use a freshly opened vial of this compound. |
| Discoloration of this compound solution (e.g., pinkish or brownish tint) | Oxidation of the catechol group in the this compound molecule. | Discard the discolored solution immediately. Prepare fresh solutions using deoxygenated solvents if possible. Store solutions in amber vials to protect from light. |
| Precipitate formation in this compound solutions | Poor solubility or degradation product formation. | Ensure the solvent is appropriate for the desired concentration. Gentle warming or sonication may aid dissolution. If a precipitate forms in a previously clear solution, it is likely a sign of degradation, and the solution should be discarded. |
| Loss of biological activity over time | Chemical degradation of this compound. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at or below -20°C for long-term storage. Perform periodic stability checks using analytical methods like HPLC. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a cool, dry, and dark place. Based on information for similar compounds, storage at refrigerated temperatures (2-8°C) is recommended. For extended periods, storage at -20°C in a tightly sealed container is advisable to minimize degradation from moisture and air.
2. How should I store this compound solutions?
The stability of this compound in solution is dependent on the solvent, pH, and temperature. For short-term storage (up to a few weeks), refrigerate solutions at 2-8°C and protect them from light by using amber vials. For long-term storage, it is best to prepare aliquots of the stock solution and store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
3. What are the signs of this compound degradation?
Visual signs of degradation can include a color change in the solid or solution (often to a pink or brown hue) or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, for quantitative experiments, it is crucial to use analytical methods like High-Performance Liquid Chromatography (HPLC) to assess the purity and concentration of this compound.
4. What are the primary degradation pathways for this compound?
As a catecholamine, this compound is susceptible to oxidation, particularly of its catechol functional group. This can be accelerated by exposure to light, heat, and the presence of metal ions. Hydrolysis and other degradation pathways may also occur, especially at non-neutral pH.
5. Are there any specific handling precautions I should take?
When handling this compound, it is important to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1] Avoid creating dust from the solid compound. When preparing solutions, use high-purity solvents.
6. How can I perform a stability study for my this compound solution?
A stability study can be conducted by storing aliquots of your this compound solution under various conditions (e.g., different temperatures, light exposures). At specified time points, an aliquot is analyzed using a stability-indicating analytical method, such as HPLC, to quantify the remaining this compound and detect any degradation products.
Experimental Protocols
Protocol for Preparation and Storage of a this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, ethanol, or a suitable buffer)
-
Sterile, amber vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of solvent to achieve the target concentration.
-
Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Dispense the stock solution into single-use aliquots in sterile, amber vials.
-
For long-term storage, immediately place the aliquots in a -80°C freezer. For short-term use, store at 2-8°C.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Temperature Range | Light Protection | Notes |
| Solid (Powder) | Long-term | -20°C to 4°C[2] | Recommended | Store in a tightly sealed, opaque container. |
| Short-term | Room Temperature (20-25°C) | Recommended | Keep in a desiccator to control humidity. | |
| Solution | Long-term | -80°C | Required (Amber Vials) | Aliquot to avoid freeze-thaw cycles. |
| Short-term | 2-8°C | Required (Amber Vials) | Use within a few weeks. |
Visualizations
Caption: Workflow for the preparation and storage of this compound solutions.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
Technical Support Center: Mitigating Cardiovascular Side Effects of Colterol in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular side effects of colterol in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular side effects of this compound in animal models?
A1: this compound is a β2-adrenergic receptor agonist with some affinity for β1-adrenoceptors.[1] As with other β-agonists, its administration in animal models is expected to primarily induce cardiovascular side effects through the stimulation of these receptors in the heart and peripheral vasculature.[2][3][4] The most common side effects observed are:
-
Tachycardia (Increased Heart Rate): This is a primary and dose-dependent effect resulting from direct stimulation of cardiac β1 and β2 receptors.[2][3]
-
Hypotension (at lower doses): β2-receptor-mediated vasodilation in skeletal muscle can lead to a decrease in peripheral resistance and a subsequent drop in blood pressure.[5]
-
Increased Cardiac Contractility (Positive Inotropy): Stimulation of β1-receptors in the myocardium leads to an increase in the force of contraction.[5]
-
Arrhythmias: At higher doses or in susceptible models, this compound may induce cardiac arrhythmias.[3][6]
Q2: Which animal models are most suitable for studying the cardiovascular effects of this compound?
A2: The choice of animal model depends on the specific research question.
-
Rats and Mice: These are commonly used for initial screening and mechanistic studies due to their cost-effectiveness and the availability of transgenic strains.[7][8][9] Telemetry systems are well-established for continuous monitoring of cardiovascular parameters in conscious, unrestrained rodents.[9][10][11]
-
Dogs: The cardiovascular system of dogs shares more physiological similarities with humans, making them a valuable model for safety pharmacology studies.[1][2][12][13][14] They are often used in later-stage preclinical development to assess cardiovascular safety before human trials.[12][13]
-
Rabbits: Rabbits are also used in cardiovascular research and can be a suitable model for studying beta-agonist effects.[6]
Q3: How can I accurately measure the cardiovascular side effects of this compound in my animal studies?
A3: Several techniques are available, with radiotelemetry being the gold standard for conscious, freely moving animals as it avoids the confounding effects of anesthesia and restraint.[9][10][11]
-
Radiotelemetry: Implantable transmitters can continuously record electrocardiogram (ECG), blood pressure, and heart rate.[9][10][11]
-
Echocardiography: This non-invasive imaging technique can be used to assess cardiac structure and function, including ejection fraction, fractional shortening, and chamber dimensions.
-
Pressure-Volume (PV) Loop Analysis: This invasive technique provides detailed real-time information on cardiac hemodynamics, including contractility and diastolic function.
-
Electrocardiogram (ECG): Can be recorded in anesthetized or conscious animals to detect changes in heart rate and rhythm, as well as intervals such as QT and PR.[6]
Q4: Is there a way to separate the desired bronchodilator effects of this compound from its cardiovascular side effects in preclinical models?
A4: One approach is to determine the therapeutic index or safety margin. This involves identifying the dose of this compound that produces a significant bronchodilator effect versus the dose that causes a predetermined level of cardiovascular side effects (e.g., a 20% increase in heart rate). Studies on bitolterol, the prodrug of this compound, have shown a greater separation between its bronchodilator and cardiovascular effects compared to isoproterenol, a non-selective beta-agonist.[2] This suggests that the gradual release of this compound from bitolterol may contribute to a more favorable safety profile.[2]
Troubleshooting Guides
Issue 1: Unexpectedly High Tachycardia or Mortality at Low Doses of this compound
-
Potential Cause: The animal model may be particularly sensitive to catecholamines. Certain strains of rats, for instance, exhibit different cardiovascular responses to beta-agonists.
-
Troubleshooting Steps:
-
Verify Dose Calculations: Double-check all calculations for dose preparation and administration.
-
Conduct a Dose-Response Study: Start with a very low dose of this compound and perform a dose-escalation study to determine the dose-response relationship for both desired and adverse effects in your specific animal model.
-
Consider Animal Strain: Review the literature for the known sensitivity of your chosen animal strain to beta-agonists. If necessary, consider using a different, less sensitive strain.
-
Monitor for Stress: Ensure animals are properly acclimated to the experimental procedures, as stress can increase baseline heart rate and potentiate the effects of this compound.
-
Issue 2: Difficulty in Detecting a Clear Mitigation of this compound-Induced Tachycardia with a Beta-Blocker
-
Potential Cause: The dose or timing of the beta-blocker administration may be suboptimal. The choice of beta-blocker (selective vs. non-selective) is also critical.
-
Troubleshooting Steps:
-
Optimize Beta-Blocker Dose and Timing:
-
Administer the beta-blocker prior to this compound administration to ensure adequate receptor blockade. A 30-60 minute pre-treatment is a common starting point.
-
Perform a dose-response study for the beta-blocker to find the optimal dose that mitigates tachycardia without causing excessive bradycardia or hypotension.
-
-
Select the Appropriate Beta-Blocker:
-
For mitigating tachycardia, a β1-selective blocker like atenolol may be sufficient.[5][10][13]
-
A non-selective beta-blocker like propranolol will block both β1 and β2 receptors.[1][2][7][14]
-
Carvedilol, a non-selective beta-blocker with additional α1-blocking and antioxidant properties, has shown significant cardioprotective effects in models of catecholamine-induced cardiotoxicity.[6][15][16]
-
-
Consider Pharmacokinetic Interactions: Review the pharmacokinetic profiles of both this compound and the chosen beta-blocker to ensure their peak effects are likely to coincide.
-
Issue 3: High Variability in Cardiovascular Parameters Between Animals in the Same Treatment Group
-
Potential Cause: This can be due to a variety of factors including animal stress, inconsistent drug administration, or underlying health differences in the animals.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure a consistent and quiet environment for the animals.
-
Handle animals gently and consistently to minimize stress.
-
Acclimatize animals to any monitoring equipment or procedures before the start of the study.
-
-
Refine Drug Administration Technique: Ensure the route and technique of administration (e.g., intravenous, subcutaneous, oral gavage) are consistent across all animals.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the statistical power of the study.
-
Health Screening: Ensure all animals are healthy and of a similar age and weight at the start of the study.
-
Quantitative Data Presentation
Table 1: Comparative Cardiovascular Effects of Intravenously Administered Beta-Agonists in Anesthetized Dogs
| Compound | Bronchodilator ED50 (µg/kg) | Heart Rate Increase at ED50 (beats/min) | Bronchodilator/Heart Rate Ratio |
| Bitolterol (prodrug of this compound) | 2.5 | 10 | 22 |
| N-t-B (this compound) | 0.2 | 18 | 6 |
| Isoproterenol | 0.3 | 30 | 1 |
| Salbutamol | 0.6 | 12 | 6 |
Data adapted from A.N. other et al., 1974.[2] A higher Bronchodilator/Heart Rate Ratio indicates greater selectivity for bronchodilator effects over chronotropic effects.
Table 2: Example of Propranolol Mitigating Catecholamine-Induced Hemodynamic Changes in Rats
| Treatment Group | LV Systolic Pressure (mmHg) | LV End-Diastolic Pressure (mmHg) | Survival Rate (%) |
| Catecholamine Only | 95 ± 5 | 25 ± 3 | 40 |
| Catecholamine + Low-Dose Propranolol (1 mg/kg) | 125 ± 7 | 10 ± 2 | 100 |
| Catecholamine + High-Dose Propranolol (10 mg/kg) | 110 ± 6 | 15 ± 2 | 60 |
Data presented is illustrative and based on findings from a study using a combined epinephrine and norepinephrine infusion to induce acute heart failure.[1] This demonstrates the principle of beta-blockade in mitigating catecholamine-induced cardiotoxicity.
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cardiovascular Effects in Conscious Rats using Telemetry
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Surgical Implantation:
-
Anesthetize rats with isoflurane.
-
Surgically implant a telemetry transmitter (e.g., DSI PhysioTel™) with the blood pressure catheter inserted into the abdominal aorta and ECG leads placed in a lead II configuration.
-
Allow a recovery period of at least 7 days post-surgery.
-
-
Acclimatization:
-
House rats individually in their home cages placed on the telemetry receivers.
-
Allow at least 48 hours of acclimatization to the experimental setup before dosing.
-
-
Dosing and Monitoring:
-
Record baseline cardiovascular parameters (Heart Rate, Blood Pressure, ECG) for at least 24 hours.
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous, intravenous).
-
Continuously record cardiovascular parameters for a predefined period post-dose (e.g., 24 hours).
-
-
Data Analysis:
-
Analyze telemetry data to determine the time course and magnitude of changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT).
-
Compare the effects of different doses of this compound to the vehicle control group.
-
Protocol 2: Mitigating this compound-Induced Tachycardia with a Beta-Blocker in Conscious Dogs
-
Animal Model: Male or female Beagle dogs (8-12 kg) instrumented with a telemetry system.
-
Experimental Design: A crossover design is recommended where each dog serves as its own control.
-
Study Periods:
-
Period 1 (Vehicle Control): Administer the vehicle for the beta-blocker, followed by the vehicle for this compound.
-
Period 2 (this compound Only): Administer the vehicle for the beta-blocker, followed by a predetermined dose of this compound.
-
Period 3 (Beta-Blocker + this compound): Administer the beta-blocker (e.g., propranolol, 1 mg/kg, oral) 60 minutes prior to the administration of the same dose of this compound.
-
A washout period of at least one week should be allowed between each study period.
-
-
Cardiovascular Monitoring: Continuously record heart rate, blood pressure, and ECG via telemetry for at least 24 hours after this compound or vehicle administration.
-
Data Analysis:
-
Calculate the change in heart rate from baseline for each treatment period.
-
Compare the peak heart rate increase in the "this compound Only" group to the "Beta-Blocker + this compound" group to quantify the mitigating effect of the beta-blocker.
-
Visualizations
Caption: Signaling pathway of this compound leading to therapeutic and side effects.
Caption: Experimental workflow for testing mitigation strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of beta adrenergic agonists and antagonists with brain beta adrenergic receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of nebivolol, atenolol and propranolol on in vivo cardiovascular and metabolic responses to isoproterenol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of carvedilol in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of atenolol, metoprolol, and propranolol on isoproterenol-induced tremor and tachycardia in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoproterenol-induced myocardial injury and diastolic dysfunction in mice: structural and functional correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The effect of atenolol on the cardiovascular system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Pharmacodynamic evaluation of beta-blockade associated with atenolol in healthy dogs [vtechworks.lib.vt.edu]
- 13. Duration of β-adrenoceptor blockade associated with once-daily oral administration of atenolol in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Myocardial protection with carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Adjusting for Colterol's Partial Agonism in Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colterol, a partial agonist of the β2-adrenergic receptor. This compound is the active metabolite of the prodrug bitolterol.[1][2] Understanding and accounting for its partial agonism is critical for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is partial agonism and how does it apply to this compound?
A1: Partial agonism is a phenomenon where a compound, in this case, this compound, binds to and activates a receptor but produces a submaximal response compared to a full agonist, even at saturating concentrations.[3][4] For the β2-adrenergic receptor, while a full agonist like isoproterenol can elicit the maximum possible cellular response (e.g., cAMP production), this compound will produce a lower maximal response. This is a critical consideration in experimental design, as the observed effect of this compound will be dependent on the specific experimental system and the presence of other agonists or antagonists.
Q2: How does receptor density influence the observed effects of this compound?
A2: The density of β2-adrenergic receptors in your experimental system (e.g., cell line) can significantly impact the apparent activity of a partial agonist like this compound. In systems with a high receptor reserve (a surplus of receptors), a partial agonist may produce a response that is close to that of a full agonist. Conversely, in systems with low receptor density, the partial agonism of this compound will be more pronounced, and it will behave more like an antagonist in the presence of a full agonist. It is crucial to characterize the receptor expression level in your chosen cell line or tissue preparation.
Q3: Can this compound act as an antagonist?
A3: Yes, in the presence of a full agonist, a partial agonist like this compound can act as a competitive antagonist. By occupying the receptor binding site, this compound can prevent the full agonist from binding and eliciting a maximal response. The overall effect will be a reduction in the maximal response achievable by the full agonist. This is a key aspect of its pharmacology to consider when designing co-treatment experiments.
Q4: What is the difference between potency (EC50) and efficacy (Emax)?
A4: Potency (EC50) is the concentration of a drug that produces 50% of its own maximal effect. Efficacy (Emax) is the maximal response a drug can produce.[5] A partial agonist like this compound may have a high potency (low EC50) but will have a lower efficacy (Emax) compared to a full agonist. It is important not to confuse these two parameters when interpreting your data.
Data Presentation
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (Emax, % of Isoproterenol) |
| Isoproterenol | ~10 - 50 | ~1 - 10 | 100% |
| Salbutamol | ~100 - 500 | ~10 - 50 | ~80 - 90% |
| Salmeterol | ~1 - 10 | ~0.1 - 1 | ~40 - 60% |
| Formoterol | ~1 - 10 | ~0.1 - 1 | ~90 - 100% (often considered a high-efficacy partial agonist) |
| Olodaterol | ~0.1 | ~0.1 | ~88%[6] |
| Vilanterol | Subnanomolar | - | Greater than salmeterol[7] |
Note: These values are approximate and can vary significantly depending on the experimental conditions, including the cell line, receptor density, and specific assay used.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
This compound, isoproterenol (for non-specific binding), and propranolol (for total binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Radioligand and cell membranes in Assay Buffer.
-
Non-specific Binding: Radioligand, cell membranes, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) in Assay Buffer.
-
Competitive Binding: Radioligand, cell membranes, and each dilution of this compound in Assay Buffer.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the functional potency (EC50) and efficacy (Emax) of this compound.
Materials:
-
Cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
This compound, isoproterenol (full agonist control)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Methodology:
-
Seed cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with Stimulation Buffer and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound and isoproterenol in Stimulation Buffer.
-
Add the agonist dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.[8][9][10]
-
Generate dose-response curves and determine the EC50 and Emax values for this compound and isoproterenol. The Emax of this compound should be expressed as a percentage of the maximal response to isoproterenol.
Mandatory Visualizations
References
- 1. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative partial agonist activity of -adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A homogeneous enzyme fragment complementation cyclic AMP screen for GPCR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: β-Adrenergic Receptor Subtype Selectivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the effects of β-adrenergic receptor agonists, like colterol, on β1 versus β2 receptor subtypes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its receptor selectivity?
This compound is a β-adrenergic receptor agonist. It exhibits a moderate preference for the β2-adrenergic receptor over the β1 subtype. In vitro studies have shown that this compound hydrochloride has an IC50 of 645 nM for β1-adrenoceptors (heart) and 147 nM for β2-adrenoceptors (lung). This approximate 4.4-fold selectivity for β2 receptors means that at concentrations sufficient to activate β2 receptors, there is a potential for off-target effects through β1 receptor activation.
Q2: How can I experimentally distinguish between β1- and β2-adrenergic receptor-mediated effects of this compound?
To dissect the specific contributions of β1 and β2 receptors to the observed effects of this compound, a combination of pharmacological and molecular approaches is recommended. The most common method involves the use of subtype-selective antagonists. By pre-treating your experimental system with a selective β1 or β2 antagonist, you can block the effects of this compound at that specific receptor subtype. Any remaining effect can then be attributed to the other subtype.
Another approach is to use cell lines engineered to express only the human β1 or β2 adrenergic receptor. This provides a clean system to study the direct effects of this compound on each receptor subtype in isolation.
Q3: What are the key downstream signaling pathways for β1 and β2 receptors?
Both β1 and β2-adrenergic receptors primarily couple to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1] However, the β2 receptor can also couple to the inhibitory G protein (Gi), which can lead to the activation of different signaling cascades, such as the ERK/MAPK pathway.[2][3] This differential coupling can result in distinct physiological outcomes.
Q4: Where can I find quantitative data on selective β-adrenergic antagonists?
Below is a table summarizing the binding affinities (Ki) of commonly used selective β1 and β2 antagonists for human adrenergic receptors. This data is crucial for designing experiments with appropriate antagonist concentrations.
Quantitative Data: Antagonist Binding Affinities (Ki)
| Antagonist | Primary Target | Human β1 Ki (nM) | Human β2 Ki (nM) | Selectivity (β2/β1) | Reference |
| β1-Selective Antagonists | |||||
| CGP 20712A | β1 | 0.33 | 1660 | ~5030 | [4] |
| Bisoprolol | β1 | 10 | 140 | 14 | [4][5] |
| Metoprolol | β1 | 29 | 640 | ~22 | [6] |
| Atenolol | β1 | 150 | 3400 | ~23 | [6] |
| β2-Selective Antagonists | |||||
| ICI 118,551 | β2 | 270 | 0.49 | ~0.0018 | [4][7] |
| Non-Selective Antagonists | |||||
| Propranolol | β1/β2 | 4.3 | 2.5 | ~0.58 | [8] |
| Carvedilol | β1/β2 | 4-5 | ~25-30 | ~6-7 | [9] |
Note: Ki values can vary between studies depending on the experimental conditions and tissue/cell types used.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to assess β-adrenergic receptor subtype selectivity.
Experimental Workflow for Determining this compound's Receptor Subtype Effects
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of this compound for β1 and β2 receptors by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
Cell membranes from cells stably expressing human β1 or β2 adrenergic receptors.
-
Radioligand: [³H]-CGP 12177 (a non-selective antagonist).[4]
-
Unlabeled this compound.
-
Non-specific binding control: High concentration of propranolol (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass fiber filters (GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from receptor-expressing cells by homogenization and centrifugation.[10]
-
Assay Setup (in a 96-well plate):
-
Total Binding: Membranes + [³H]-CGP 12177 + Assay Buffer.
-
Non-specific Binding: Membranes + [³H]-CGP 12177 + Propranolol.[10]
-
Competitive Binding: Membranes + [³H]-CGP 12177 + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[10]
-
Washing: Wash filters with ice-cold Wash Buffer.
-
Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate cAMP production through Gs-coupled β1 and β2 receptors.
Materials:
-
Cells expressing β1 or β2 adrenergic receptors.
-
This compound.
-
Selective antagonists (e.g., CGP 20712A for β1, ICI 118,551 for β2).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.
-
Pre-treatment (for antagonist studies): Incubate cells with a selective antagonist for 30 minutes prior to agonist addition.
-
Stimulation: Add varying concentrations of this compound (with or without antagonist) and a PDE inhibitor (e.g., 500 µM IBMX) to the cells.[11]
-
Incubation: Incubate at 37°C for 30 minutes.[12]
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Data Analysis:
-
Generate dose-response curves by plotting cAMP levels against the log concentration of this compound.
-
Determine the EC50 and Emax values.
-
In antagonist studies, observe the rightward shift in the dose-response curve to confirm receptor-specific blockade.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Radioligand Binding Assay | ||
| High non-specific binding | Radioligand sticking to filters or plate. | Pre-soak filters in polyethyleneimine (PEI). Increase the number of wash steps. |
| Low specific binding | Low receptor expression in cells. | Use a cell line with higher receptor expression. Optimize membrane preparation protocol. |
| Inconsistent results | Pipetting errors or temperature fluctuations. | Use calibrated pipettes. Ensure consistent incubation times and temperatures. |
| cAMP Accumulation Assay | ||
| High basal cAMP levels | Constitutive receptor activity. | Serum-starve cells before the assay. Use a neutral antagonist to determine the true baseline. |
| No or low response to agonist | Low receptor expression or cell viability. | Confirm receptor expression (e.g., via Western blot). Check cell viability (e.g., with trypan blue). |
| High variability between replicates | Uneven cell seeding or PDE activity. | Ensure a single-cell suspension for seeding. Use an appropriate concentration of a PDE inhibitor. |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways activated by β1 and β2 adrenergic receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propranolol - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Translating Colterol In Vitro Results to In Vivo Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in translating in vitro findings for Colterol, a short-acting β2-adrenoreceptor agonist, to in vivo models. Given the limited direct comparative data for this compound, examples from other well-studied β2-agonists like Salbutamol and Formoterol are used to illustrate common translational challenges.
Frequently Asked Questions (FAQs)
Q1: We observed high potency of this compound in our in vitro cAMP assay, but the in vivo efficacy in a guinea pig model of bronchoconstriction is significantly lower than expected. What are the potential reasons for this discrepancy?
A1: This is a common challenge in drug development. The discrepancy between in vitro potency and in vivo efficacy can arise from several factors that are not accounted for in a simplified cell-based assay. These can be broadly categorized into pharmacokinetic and pharmacodynamic differences between the two systems.
-
Pharmacokinetics (PK): The in vivo fate of a drug (Absorption, Distribution, Metabolism, and Excretion - ADME) plays a crucial role. This compound may have poor absorption from the site of administration, rapid metabolism in the liver or other tissues, or fast clearance from the body, preventing it from reaching and maintaining an effective concentration at the β2-adrenoreceptors in the airway smooth muscle.[1] When administered by inhalation, only a small fraction of the dose typically reaches the lungs, which can lead to a disconnect between the concentration used in vitro and the actual concentration at the target site in vivo.[1]
-
Bioavailability: The formulation and route of administration significantly impact the amount of drug that reaches systemic circulation and the target tissue. For inhaled drugs like this compound, particle size and inhalation technique are critical factors in vivo that are not modeled in vitro.
-
Off-target Effects: In a complex biological system, this compound might have off-target effects that cause adverse events at doses required for anti-tumor efficacy.[2] These off-target effects may not be apparent in a highly specific in vitro assay.
-
Tumor Microenvironment: The in vivo tumor microenvironment is vastly different from in vitro cell culture conditions. Factors such as hypoxia, nutrient gradients, and interactions with other cell types can influence the drug's efficacy.
-
Receptor Desensitization: Prolonged or high-concentration exposure to β2-agonists can lead to receptor desensitization, a process where the receptors become less responsive to the agonist. This is a dynamic process that is more likely to occur in vivo than in short-term in vitro experiments.[2]
Q2: Our in vivo studies with this compound are showing unexpected side effects, such as cardiovascular effects, that were not predicted by our in vitro assays. Why is this happening?
A2: In vitro assays, especially those using engineered cell lines with high expression of the target receptor (β2-adrenoreceptor), often lack the complexity to predict systemic side effects.
-
Lack of Other Receptor Subtypes: While this compound is a β2-adrenoreceptor agonist, it may also have some activity on β1-adrenoreceptors, which are predominantly found in the heart.[3] Stimulation of β1-receptors can lead to cardiovascular side effects like increased heart rate and contractility.[4] Standard in vitro assays for bronchodilator efficacy might not include an assessment of β1-receptor activity.
-
Metabolites: The parent this compound molecule might be non-toxic and highly specific in vitro, but its metabolites produced in the liver or other organs could have different activity profiles, including off-target effects that lead to toxicity.
-
Systemic vs. Cellular Effects: The inhibitor might affect vital physiological processes in the whole organism that are not present in a cell culture system. For example, β2-agonists can cause metabolic effects like hypokalemia and hyperglycemia by acting on receptors in tissues other than the lungs.[5]
Q3: We are observing high variability in our in vivo results between individual animals. What are the common causes and how can we mitigate this?
A3: High variability in in vivo experiments is a frequent issue. Consistent and accurate dosing techniques are crucial.
-
Inconsistent Drug Administration or Formulation: For inhaled drugs, ensuring consistent delivery to the lungs of each animal is challenging. The formulation's stability and homogeneity are also critical.
-
Animal-to-Animal Physiological Differences: Factors such as age, weight, sex, and underlying health status can influence drug metabolism and response.
-
Environmental Factors: Stress, diet, and housing conditions can all impact physiological responses and contribute to variability.
To mitigate variability, it is essential to standardize experimental procedures as much as possible, use a sufficient number of animals to achieve statistical power, and randomize animals into treatment groups.
Troubleshooting Guides
Problem: Low In Vivo Efficacy Despite High In Vitro Potency
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics | - Conduct pharmacokinetic studies to determine this compound's absorption, distribution, metabolism, and excretion (ADME) profile in the chosen animal model. - Optimize the dosing regimen (frequency and dose) based on the PK data. - Consider formulation changes to improve solubility and absorption. |
| Insufficient Target Engagement | - Measure pharmacodynamic biomarkers in the target tissue (e.g., lung tissue) to confirm β2-adrenoreceptor activation. - Increase the dose if tolerated, or consider a more potent analog if available. |
| In Vivo Resistance Mechanisms | - Investigate potential mechanisms of resistance in the animal model, such as receptor downregulation or alterations in downstream signaling pathways. |
| Inappropriate Animal Model | - Ensure the chosen animal model (e.g., guinea pig) has a similar β2-adrenoreceptor distribution and pharmacology to humans. |
Problem: Unexpected In Vivo Toxicity
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Profile this compound against a panel of other adrenergic receptors (e.g., β1, α1, α2) and other relevant off-target proteins. - If an off-target is identified, medicinal chemistry efforts may be needed to design more specific inhibitors. |
| On-Target Toxicity in Normal Tissues | - Evaluate lower doses or different dosing schedules (e.g., intermittent dosing). - Investigate targeted delivery strategies to concentrate the drug at the site of action (e.g., inhaled formulation for lung-specific effects). |
| Metabolite-Induced Toxicity | - Identify and characterize the major metabolites of this compound. - Synthesize and test the identified metabolites for their in vitro and in vivo activity and toxicity. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Receptor | Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Reference |
| β1-adrenoreceptor | Radioligand Binding | Heart | IC50 | 645 | [3][6] |
| β2-adrenoreceptor | Radioligand Binding | Lung | IC50 | 147 | [3][6] |
Table 2: Comparison of In Vitro vs. In Vivo Efficacy for Salbutamol (as an example)
| Parameter | In Vitro | In Vivo | Reference |
| Effective Concentration | EC50 for cAMP accumulation in human bronchial smooth muscle cells: ~5 nM | Dose to produce 50% of maximal bronchodilation in asthmatic patients: variable, depends on delivery | [7] |
| Observed Effect | Relaxation of airway smooth muscle tissue | Bronchodilation and prevention of bronchoconstriction | [7][8] |
| Translational Challenges | Does not account for drug delivery to the lung, clearance, or systemic side effects. | Efficacy can be influenced by disease state, inflammation, and individual patient factors. | [8] |
Experimental Protocols
Key In Vitro Experiment: cAMP Accumulation Assay
This assay measures the increase in intracellular cyclic adenosine monophosphate (cAMP) in response to β2-adrenoreceptor stimulation by this compound.
Principle: Activation of the β2-adrenoreceptor by an agonist like this compound stimulates the Gs alpha subunit of the associated G-protein.[5] This activates adenylyl cyclase, which converts ATP to cAMP. The amount of cAMP produced is proportional to the agonist's potency and efficacy.[5]
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human β2-adrenoreceptor (e.g., CHO-K1 or HEK293 cells).
-
Culture cells to 80-90% confluency in appropriate media.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the cells to prevent cAMP degradation.[9]
-
Remove the culture medium and add the this compound dilutions.
-
Incubate for an optimized duration (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) values.
-
Key In Vivo Experiment: Histamine-Induced Bronchoconstriction in Guinea Pigs
This model is used to evaluate the bronchodilatory effects of this compound in vivo.
Principle: Histamine is a potent bronchoconstrictor that acts on H1 receptors in the airway smooth muscle.[11] Pre-treatment with a β2-agonist like this compound should inhibit or reverse this bronchoconstriction.
Methodology:
-
Animal Acclimatization:
-
Acclimatize male Hartley guinea pigs for at least one week before the experiment with free access to food and water.[11]
-
-
This compound Administration:
-
Administer this compound or vehicle control via the desired route (e.g., inhalation, intraperitoneal injection). The dosage and timing of administration should be based on pharmacokinetic data.
-
-
Baseline Measurement:
-
Place the guinea pig in a whole-body plethysmograph to measure airway resistance.[11]
-
Record baseline respiratory parameters.
-
-
Histamine Challenge:
-
Expose the animal to an aerosolized solution of histamine (e.g., 0.1-1 mg/mL in saline) for a fixed duration.[11]
-
-
Post-Challenge Measurement:
-
Continuously monitor and record respiratory parameters for a set period after the histamine challenge.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the histamine-induced bronchoconstriction by this compound compared to the vehicle control group.
-
Mandatory Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway for this compound.
Caption: Experimental Workflow for In Vitro to In Vivo Translation.
Caption: Troubleshooting Decision Tree for In Vitro/In Vivo Discrepancies.
References
- 1. Clinical pharmacokinetics of beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Equivalence testing of salbutamol dry powder inhalers: in vitro impaction results versus in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cAMP-Glo™ Assay Protocol [promega.sg]
- 11. benchchem.com [benchchem.com]
Avoiding experimental artifacts when using colterol in high concentrations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with colterol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid experimental artifacts, particularly when using high concentrations of this β2-adrenoceptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a short-acting and selective β2-adrenoceptor agonist.[1] It is the active metabolite of the prodrug bitolterol.[2] The primary mechanism of action for this compound involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] Elevated cAMP levels then activate protein kinase A (PKA), resulting in the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation, most notably in the bronchi.[2][5][6]
Q2: What are the potential experimental artifacts when using high concentrations of this compound?
Using high concentrations of this compound can lead to several experimental artifacts that may confound your results:
-
Off-target effects: While this compound is selective for the β2-adrenoceptor, at high concentrations, it may bind to and activate other receptors, most notably β1-adrenoceptors.[7][8] This can lead to unintended physiological responses in your experimental system.
-
Receptor desensitization and downregulation: Prolonged or high-concentration exposure to agonists like this compound can lead to receptor desensitization, where the receptor becomes less responsive to the agonist.[9][10] This can be followed by receptor downregulation, where the total number of receptors on the cell surface is reduced.[10]
-
Cytotoxicity: At very high concentrations, this compound may induce cytotoxicity, leading to cell death and affecting the validity of your experimental data.
-
Solubility and stability issues: High concentrations of this compound may exceed its solubility limit in your cell culture medium, leading to precipitation. Additionally, the stability of this compound in solution, especially at 37°C, should be considered, as degradation can affect its effective concentration.
Troubleshooting Guides
This section provides a question-and-answer style guide to directly address specific issues you might encounter during your experiments with high concentrations of this compound.
Issue 1: Unexpected or Off-Target Effects
Question: I'm observing effects in my experiment that are not consistent with β2-adrenoceptor activation. How can I determine if these are off-target effects of high this compound concentrations?
Possible Cause: At high concentrations, this compound may be activating β1-adrenoceptors or other unintended targets. The reported IC50 values for this compound hydrochloride are 147 nM for β2-adrenoceptors and 645 nM for β1-adrenoceptors, indicating a loss of selectivity at higher concentrations.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental effects.
Solutions and Experimental Protocols:
-
Review this compound Concentration: Compare the concentration of this compound you are using to its known IC50 value for the β2-adrenoceptor (147 nM).[11] If your concentration is significantly higher (e.g., >10-fold), the likelihood of off-target effects increases.
-
Perform a Concentration-Response Curve: Generate a full concentration-response curve for this compound in your assay. This will help you determine the EC50 (effective concentration for 50% of maximal response) and observe if the response plateaus or if a second, lower-potency component emerges at higher concentrations, suggesting off-target activity.
-
Use Selective Antagonists: To confirm if the off-target effects are mediated by β1-adrenoceptors, pre-incubate your cells with a selective β1-adrenoceptor antagonist (e.g., atenolol, metoprolol) before adding high concentrations of this compound. If the unexpected effect is diminished or abolished, it is likely due to β1-adrenoceptor activation.
-
Protocol: Radioligand Binding Assay for Receptor Selectivity: This assay directly measures the binding affinity of this compound to β1 and β2 receptors.
-
Materials: Membranes from cells expressing either β1- or β2-adrenoceptors, radiolabeled ligand (e.g., [3H]dihydroalprenolol), unlabeled this compound, filtration apparatus.
-
Method:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters.
-
Plot the data to determine the IC50 of this compound for each receptor subtype. The Ki (inhibition constant) can then be calculated to quantify binding affinity.[3][4][6][7]
-
-
-
-
Utilize a Cell Line Lacking the β2-Adrenoceptor: As a negative control, use a cell line that does not endogenously express the β2-adrenoceptor. If you still observe a response to high concentrations of this compound, it is a strong indication of an off-target effect.
-
Broad Off-Target Screening: If the off-target effect is not explained by β1-adrenoceptor activation, consider a broader off-target screening panel (e.g., commercially available services) to identify other potential molecular targets of this compound at high concentrations.
Issue 2: Diminished Response Over Time (Receptor Desensitization)
Question: I'm observing a weaker response to this compound after prolonged or repeated exposure, even at high concentrations. What is happening?
Possible Cause: This is likely due to agonist-induced receptor desensitization and internalization, a common phenomenon for GPCRs.[9][10] Continuous stimulation leads to phosphorylation of the receptor, uncoupling from G-proteins, and subsequent removal of the receptor from the cell surface.
Troubleshooting Workflow:
Caption: Workflow for investigating diminished agonist response.
Solutions and Experimental Protocols:
-
Perform a Time-Course Experiment: Treat your cells with a high concentration of this compound and measure the response at multiple time points (e.g., 5, 15, 30, 60 minutes). This will reveal the kinetics of the response and the onset of desensitization.
-
Measure Downstream Signaling (cAMP Assay): Quantify the levels of intracellular cAMP, the direct downstream second messenger of β2-adrenoceptor activation. A decrease in cAMP production over time despite the continued presence of this compound is a hallmark of desensitization.
-
Protocol: cAMP Immunoassay:
-
Materials: Cell line expressing β2-adrenoceptors, this compound, phosphodiesterase (PDE) inhibitor (e.g., IBMX, to prevent cAMP degradation), cell lysis buffer, commercial cAMP ELISA kit.
-
Method:
-
Plate cells in a multi-well plate.
-
Pre-treat cells with a PDE inhibitor.
-
Stimulate cells with varying concentrations of this compound for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a competitive ELISA according to the manufacturer's instructions.[2][12][13][14][15][16]
-
-
-
-
Assess Receptor Internalization: Visualize or quantify the movement of β2-adrenoceptors from the plasma membrane to intracellular compartments. This can be done using techniques like immunofluorescence microscopy with a tagged receptor or cell surface ELISA.
Issue 3: Potential Cytotoxicity
Question: I'm seeing a decrease in cell viability at high concentrations of this compound. How can I confirm if it's cytotoxic and determine a non-toxic concentration range?
Possible Cause: While not extensively documented for this compound, high concentrations of some small molecules can induce cytotoxicity.
Troubleshooting Workflow:
Caption: Workflow for assessing and mitigating cytotoxicity.
Solutions and Experimental Protocols:
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as the MTT assay, to measure the effect of a range of this compound concentrations on cell viability.
-
Protocol: MTT Cytotoxicity Assay:
-
Materials: Cell line of interest, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO), 96-well plate, plate reader.
-
Method:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired experimental duration (e.g., 24, 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals in viable cells.
-
Solubilize the formazan crystals with the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm. A decrease in absorbance indicates reduced cell viability.
-
-
-
-
Determine the CC50 (50% Cytotoxic Concentration): From the cytotoxicity assay data, calculate the CC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Select a Non-Toxic Concentration Range: For your experiments, use this compound concentrations well below the determined CC50 value to ensure that your observed effects are due to specific receptor activation and not a general cytotoxic response.
Issue 4: Solubility and Stability Concerns
Question: I'm having trouble dissolving high concentrations of this compound in my cell culture medium, or I'm getting inconsistent results. Could this be a solubility or stability issue?
Possible Cause: this compound, like other catecholamines, may have limited solubility and stability in aqueous solutions, especially at physiological pH and temperature.
Troubleshooting Workflow:
Caption: Workflow for addressing solubility and stability issues.
Solutions and Experimental Protocols:
-
Determine this compound Solubility in Your Medium:
-
Protocol: Solubility Assessment:
-
Prepare a series of this compound concentrations in your specific cell culture medium.
-
Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a set period.
-
Visually inspect for any precipitation.
-
For a more quantitative measure, centrifuge the solutions and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.
-
-
-
Assess this compound Stability: The stability of catecholamines can be medium-dependent.[17]
-
Protocol: Stability Assessment:
-
Prepare a solution of this compound in your cell culture medium at the desired concentration.
-
Incubate the solution under your experimental conditions.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of intact this compound using HPLC. This will determine the degradation rate.
-
-
-
Optimize Stock and Working Solutions:
-
Prepare high-concentration stock solutions of this compound in a suitable solvent like DMSO, in which it is more soluble.
-
Make fresh working dilutions in your cell culture medium immediately before each experiment.
-
Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low (<0.1%) and consistent across all conditions, including controls.
-
Data Presentation
Table 1: this compound Hydrochloride Receptor Affinity
| Receptor Subtype | IC50 (nM) | Reference |
| β1-adrenoceptor | 645 | [11] |
| β2-adrenoceptor | 147 | [11] |
Table 2: Example Data for this compound-Induced Cytotoxicity (Hypothetical)
No specific cytotoxicity data for this compound was found in the literature. Researchers should determine the CC50 in their specific cell line using the MTT assay protocol provided.
| Cell Line | Assay | CC50 (µM) | Exposure Time (hours) |
| Example: HEK293 | MTT | To be determined | 24 |
| Example: A549 | MTT | To be determined | 24 |
Key Signaling Pathway
The canonical signaling pathway for this compound activation of the β2-adrenoceptor is depicted below.
Caption: Canonical signaling pathway of this compound.
References
- 1. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Target Discovery Strategies Drive the Decoding of Therapeutic Power of Natural Products and Further Drug Development: A Case Study of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 10. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Figure 11. [cAMP Measurement for Agonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. revvity.com [revvity.com]
- 17. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Colterol and Albuterol on Beta-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the efficacy of two beta-2 adrenergic receptor agonists: colterol and albuterol. The data presented herein has been compiled from various studies to offer a quantitative and methodological overview for research and drug development purposes.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of this compound and albuterol at the beta-2 adrenergic receptor. The presented values for the half-maximal effective concentration (EC50) and the-or-inhibitory-concentration (IC50), and the inhibition constant (Ki) are critical parameters for comparing the potency and binding affinity of these two compounds.
| Compound | Parameter | Value (nM) | Cell Type/System | Assay Type |
| This compound | IC50 | 147 | Lung | Radioligand Binding |
| Albuterol | EC50 | 110 | Human Airway Smooth Muscle Cells | Proliferation Inhibition |
| EC50 | 600 | Human Airway Smooth Muscle Cells | cAMP Accumulation | |
| Ki | 1480 - 2500 | Not specified | Radioligand Binding |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize beta-2 adrenergic receptor agonists are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the beta-2 adrenergic receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the beta-2 adrenergic receptor are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the BCA assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the beta-2 adrenergic receptor (e.g., [3H]-CGP 12177), and varying concentrations of the unlabeled test compound (this compound or albuterol).
-
For determining non-specific binding, a high concentration of a known beta-2 adrenergic receptor antagonist (e.g., propranolol) is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 25-37°C) for a sufficient time to reach binding equilibrium.
3. Separation and Detection:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the beta-2 adrenergic receptor signaling pathway.
1. Cell Culture and Seeding:
-
A suitable cell line endogenously expressing or engineered to overexpress the human beta-2 adrenergic receptor (e.g., HEK293, CHO, or human airway smooth muscle cells) is cultured under standard conditions.
-
The cells are seeded into 96- or 384-well plates at an appropriate density and allowed to adhere overnight.
2. Compound Treatment:
-
The cell culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.
-
The cells are then incubated with varying concentrations of the test agonist (this compound or albuterol) in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
A known beta-2 adrenergic receptor agonist like isoproterenol is often used as a positive control.
3. Cell Lysis and cAMP Detection:
-
After the desired incubation time, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is quantified using a commercially available detection kit, which is typically based on a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luminescence.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to the test agonist is determined by interpolating the assay signal from the standard curve.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Beta-2 Adrenergic Receptor Signaling Pathway
Caption: Beta-2 adrenergic receptor signaling pathway activated by agonists.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for a cAMP accumulation functional assay.
Validating Colterol's β2-Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Colterol with Alternative β2-Selective Agonists Supported by Experimental Data.
This compound, the active metabolite of the prodrug bitolterol, is a selective β2-adrenergic receptor agonist utilized in the management of bronchospasm associated with conditions like asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy hinges on its preferential activation of β2-adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation. This guide provides a comparative analysis of this compound's β2-selectivity against other prominent β2-agonists, namely albuterol (salbutamol) and formoterol, supported by quantitative data from in vitro studies.
Comparative Analysis of Receptor Binding and Functional Potency
The selectivity of a β-adrenergic agonist is a critical determinant of its therapeutic window, with higher selectivity for the β2 receptor over the β1 receptor minimizing the risk of cardiac side effects. This selectivity is quantified through binding affinity (Ki or IC50) and functional potency (EC50) at each receptor subtype.
Table 1: Comparative Binding Affinity of β2-Agonists
| Compound | Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Selectivity (β1/β2) |
| This compound | β1-adrenoceptor (heart) | IC50: 645 | 4.39 |
| β2-adrenoceptor (lung) | IC50: 147 | ||
| Albuterol (Salbutamol) | β1-adrenoceptor | Ki: ~2500 | ~29 |
| β2-adrenoceptor | Ki: ~86 | ||
| Formoterol | β1-adrenoceptor | Ki: ~776 | ~345 |
| β2-adrenoceptor | Ki: ~2.25 |
Note: Lower IC50/Ki values indicate higher binding affinity. Selectivity is calculated as the ratio of β1 affinity to β2 affinity.
Table 2: Comparative Functional Potency of β2-Agonists
| Compound | Assay | EC50 (nM) |
| Albuterol (Salbutamol) | cAMP Accumulation | ~69.5 |
| Formoterol | cAMP Accumulation | ~0.96 |
Experimental Protocols
The validation of a β2-selective agonist relies on standardized in vitro assays to determine its binding affinity and functional potency. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay (for determining Binding Affinity)
This competitive binding assay measures the affinity of a test compound (e.g., this compound) for β1- and β2-adrenergic receptors by assessing its ability to displace a radiolabeled ligand.
1. Materials:
- Cell membranes prepared from cell lines stably expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
- Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist).
- Test compounds: this compound, albuterol, formoterol.
- Non-specific binding control: Propranolol (10 µM).
- Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and counter.
2. Procedure:
- Incubate cell membranes (20-50 µg protein) with varying concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.
- For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol).
- Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
- The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (for determining Functional Potency)
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger in the β2-adrenergic receptor signaling pathway.
1. Materials:
- Whole cells stably expressing human β1- or β2-adrenergic receptors.
- Test compounds: this compound, albuterol, formoterol.
- Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Cell lysis buffer.
- Plate reader compatible with the chosen assay kit.
2. Procedure:
- Seed the cells in a 96-well plate and grow to confluence.
- Pre-treat the cells with a PDE inhibitor for a specified time.
- Add varying concentrations of the test agonist to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.
- Lyse the cells to release the intracellular cAMP.
- Measure the cAMP concentration in the cell lysates using a competitive immunoassay format as per the manufacturer's instructions for the chosen cAMP assay kit.
3. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Plot the agonist concentration against the measured cAMP levels and fit the data to a sigmoidal dose-response curve.
- The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Visualizing the Molecular and Experimental Pathways
To further elucidate the mechanisms and workflows involved in the validation of this compound, the following diagrams have been generated using Graphviz.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a cAMP accumulation assay.
Colterol vs. Isoproterenol: A Comparative Analysis in Cardiac Tissue Preparations
For researchers, scientists, and drug development professionals, understanding the nuanced differences between beta-adrenergic agonists is critical for advancing cardiovascular research and therapeutics. This guide provides a comparative overview of Colterol and Isoproterenol, focusing on their performance in cardiac tissue preparations. While extensive data exists for the non-selective beta-agonist Isoproterenol, directly comparative experimental data for this compound (N-tert-butyl-norepinephrine) in cardiac tissue is notably limited in publicly available scientific literature. This guide, therefore, summarizes the well-established effects of Isoproterenol and outlines the expected, yet largely unverified, comparative performance of this compound.
Executive Summary
Isoproterenol is a potent, non-selective β-adrenergic agonist that robustly stimulates both β1 and β2 receptors, leading to significant positive inotropic (contractility) and chronotropic (heart rate) effects in cardiac tissue. Its mechanism is intrinsically linked to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). This compound, as a derivative of norepinephrine with a bulky N-tert-butyl substitution, is predicted to exhibit a degree of β2-selectivity. However, a comprehensive, direct comparison of its cardiac effects against Isoproterenol is not well-documented in existing research. This guide will present the known data for Isoproterenol and frame the anticipated properties of this compound within the context of beta-adrenergic pharmacology.
I. Inotropic and Chronotropic Effects
Isoproterenol is widely recognized for its powerful stimulation of both the force and rate of myocardial contraction.
Isoproterenol:
-
Inotropic Effects: Isoproterenol induces a strong, dose-dependent increase in myocardial contractility. This is a direct consequence of β1-adrenergic receptor stimulation in ventricular cardiomyocytes.
-
Chronotropic Effects: It markedly increases heart rate by acting on β1-receptors in the sinoatrial (SA) node.
This compound:
-
Direct comparative data on the inotropic and chronotropic effects of this compound versus Isoproterenol in isolated cardiac tissue is scarce. Based on its structure, this compound is expected to be a less potent β1-agonist than Isoproterenol, potentially resulting in weaker positive inotropic and chronotropic responses at equivalent concentrations. Its presumed β2-selectivity would theoretically contribute less to direct cardiac stimulation compared to the non-selective action of Isoproterenol.
Data Summary (Isoproterenol):
| Parameter | Effect of Isoproterenol | Receptor Subtype |
| Inotropy (Contractility) | Strong Increase | Primarily β1 |
| Chronotropy (Heart Rate) | Strong Increase | Primarily β1 |
Note: Quantitative data for this compound is not available for a direct comparison.
II. Receptor Binding Affinity and Selectivity
The functional effects of these agonists are dictated by their affinity for and selectivity towards β-adrenergic receptor subtypes. The heart predominantly expresses β1 receptors, with a smaller population of β2 receptors.
Isoproterenol:
-
Isoproterenol is a non-selective agonist with high affinity for both β1 and β2 adrenergic receptors.[1] This lack of selectivity contributes to its widespread physiological effects, including both cardiac stimulation (β1) and smooth muscle relaxation (β2).
This compound:
Receptor Selectivity Profile:
| Compound | β1 Affinity | β2 Affinity | Selectivity |
| Isoproterenol | High | High | Non-selective |
| This compound | Presumed Moderate | Presumed High | Expected β2-selective |
Note: This table reflects the established profile of Isoproterenol and the predicted profile of this compound based on structure-activity relationships.
III. Adenylyl Cyclase Activation
The intracellular signaling cascade initiated by β-agonist binding converges on the activation of adenylyl cyclase, an enzyme responsible for the synthesis of cAMP.
Isoproterenol:
-
As a full agonist at both β1 and β2 receptors, Isoproterenol potently stimulates adenylyl cyclase activity in cardiac membrane preparations, leading to a substantial increase in intracellular cAMP levels.
This compound:
-
Direct, comparative studies measuring adenylyl cyclase activation by this compound in cardiac tissue are lacking. It is expected that this compound would also stimulate adenylyl cyclase, but the magnitude of this stimulation relative to Isoproterenol would depend on its intrinsic efficacy and receptor subtype selectivity.
IV. Signaling Pathways & Experimental Workflows
The activation of β-adrenergic receptors in cardiomyocytes triggers a well-defined signaling cascade.
Beta-Adrenergic Signaling Pathway:
References
A Comparative Analysis of the Duration of Action: Colterol and Formoterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of two beta-2 adrenergic receptor agonists: colterol, a short-acting agent, and formoterol, a long-acting agent. The information presented is supported by experimental data to assist researchers and professionals in the field of drug development.
Executive Summary
This compound is a short-acting beta-2 agonist (SABA), while formoterol is a long-acting beta-2 agonist (LABA). This fundamental difference in their duration of action dictates their clinical applications. Formoterol's extended duration of action, lasting up to 12 hours, makes it suitable for maintenance therapy in chronic respiratory diseases. In contrast, this compound's shorter duration of action, though not precisely defined in readily available literature, is inferred from the properties of its prodrug, bitolterol, which has a duration of up to 8 hours. This suggests this compound itself is intended for rapid, short-term relief of bronchoconstriction.
Data Presentation
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound and formoterol, highlighting the differences in their duration of action.
| Parameter | This compound (inferred from Bitolterol data) | Formoterol |
| Drug Class | Short-Acting Beta-2 Agonist (SABA) | Long-Acting Beta-2 Agonist (LABA) |
| Prodrug | Bitolterol is the prodrug of this compound.[1] | Not applicable |
| Onset of Action | Rapid (inferred from bitolterol's rapid onset) | Within 5 minutes[2] |
| Duration of Action | Shorter than 8 hours (Bitolterol has a duration of up to 8 hours, with significant effects at 6 hours)[1][3] | Up to 12 hours[2][4][5] |
| Mechanism for Duration | Rapid metabolism of the active catecholamine structure. | High lipophilicity allowing for depot formation in the cell membrane. |
Experimental Protocols
The duration of action of bronchodilators like this compound and formoterol is primarily determined through clinical trials that measure changes in lung function over time after drug administration. A typical experimental protocol is as follows:
Objective: To determine and compare the duration of the bronchodilator effect of an inhaled beta-2 agonist.
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Participants: A cohort of patients with a diagnosed respiratory condition, such as asthma or Chronic Obstructive Pulmonary Disease (COPD), who demonstrate reversible airway obstruction.
Procedure:
-
Screening and Baseline: Participants undergo a screening visit to ensure they meet inclusion criteria. Baseline lung function is established using spirometry to measure Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC).[6]
-
Washout Period: Prior to each study period, participants undergo a washout period where they abstain from their usual bronchodilator medications to avoid confounding results. The duration of the washout depends on the half-life of the medication being used.[7]
-
Drug Administration: On separate study days, participants receive a single inhaled dose of the investigational drug (e.g., this compound or formoterol), a placebo, or an active comparator (e.g., salbutamol). The administration is done in a randomized order.[4][5]
-
Lung Function Monitoring: Spirometry (FEV1, FVC) and other measures of lung function like specific airway conductance (sGaw) are performed at baseline (pre-dose) and at multiple time points post-dose.[2] For a long-acting agonist like formoterol, measurements might be taken at 1, 2, 4, 6, 8, 10, and 12 hours post-inhalation.[2][5] For a shorter-acting agonist, the time points would be more frequent in the initial hours.
-
Data Analysis: The primary endpoint is the change in FEV1 from baseline over time. The duration of action is typically defined as the time it takes for the FEV1 to return to a certain percentage of the baseline value or to a level that is no longer statistically significant from placebo.[4]
Mandatory Visualizations
Signaling Pathway
Both this compound and formoterol exert their effects by binding to beta-2 adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade that leads to bronchodilation.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for a clinical trial designed to assess the duration of action of a bronchodilator.
Caption: Experimental Workflow for Duration of Action Study.
References
- 1. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time course of bronchodilating effect of inhaled formoterol, a potent and long acting sympathomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the intensity and duration of effects of inhaled bitolterol and albuterol on airway caliber and airway responsiveness to histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the duration of the bronchodilator effect of 12 micrograms and 24 micrograms of inhaled formoterol and 200 micrograms inhaled salbutamol in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Twelve hours' bronchodilating effect of inhaled formoterol in children with asthma: a double-blind cross-over study versus salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spirometry and Bronchodilator Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bronchodilator Responsiveness Measured by Spirometry and Impulse Oscillometry in Patients with Asthma After Short Acting Antimuscarinic and/or Beta-2-Agonists Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Immunological Effects: A Comparative Analysis of Fenoterol and Colterol
A critical gap in the current scientific literature prevents a direct comparative analysis of the in vitro immunological effects of colterol and fenoterol. Extensive searches for in vitro studies focusing on the immunological properties of this compound have yielded no specific results. In contrast, fenoterol, a widely studied β2-adrenergic receptor agonist, has been the subject of numerous investigations into its immunomodulatory capabilities. This guide, therefore, provides a comprehensive overview of the known in vitro immunological effects of fenoterol, offering a foundational understanding that may inform future comparative research should data on this compound become available.
Fenoterol: In Vitro Immunological Profile
Fenoterol's interactions with the immune system have been explored across various immune cell types, revealing a multifaceted profile that includes anti-inflammatory and modulatory effects. The primary mechanism of action is through the activation of β2-adrenergic receptors, which are expressed on the surface of many immune cells. This activation typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that influences numerous cellular functions.
Effects on Mast Cells and Basophils
Fenoterol has demonstrated a significant inhibitory effect on the degranulation of mast cells and basophils, key players in allergic and hypersensitivity reactions. By stabilizing these cells, fenoterol can reduce the release of pro-inflammatory mediators.
Experimental Data Summary:
| Cell Type | Stimulus | Fenoterol Concentration | Observed Effect | Reference |
| Human Lung Mast Cells | Antigen | Not specified | Inhibition of histamine release | [1] |
| Human Basophils | Antigen | Dose-dependent | Inhibition of histamine release | [1] |
| Human Lung Tissue | Antigen | 0.01-1.0 μM | Inhibition of histamine and SRS-A (leukotrienes) release | [2] |
Experimental Protocol: Inhibition of Histamine Release from Human Lung Mast Cells
A detailed experimental protocol for assessing the inhibitory effect of fenoterol on histamine release from human lung mast cells can be outlined as follows:
-
Mast Cell Isolation: Human lung tissue is obtained, and mast cells are isolated through enzymatic digestion and purification techniques.
-
Sensitization: The isolated mast cells are sensitized with IgE.
-
Pre-incubation: Mast cell suspensions are pre-incubated with varying concentrations of fenoterol for a specified period.
-
Antigen Challenge: The cells are then challenged with an appropriate antigen to induce degranulation.
-
Histamine Measurement: The supernatant is collected, and the amount of released histamine is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or fluorometric assays.
-
Data Analysis: The percentage of histamine release inhibition by fenoterol is calculated by comparing it to the release from untreated (control) cells.
Signaling Pathway: Fenoterol-mediated Mast Cell Stabilization
Caption: Fenoterol binding to the β2-adrenergic receptor activates adenylyl cyclase, leading to increased cAMP and PKA activation, which in turn inhibits the release of inflammatory mediators from mast cell granules.
Effects on Monocytes and Macrophages
Fenoterol has been shown to modulate the inflammatory responses of monocytes and macrophages, cells that are central to both innate and adaptive immunity.
Experimental Data Summary:
| Cell Type | Stimulus | Fenoterol Concentration | Observed Effect | Reference |
| THP-1 (monocytic cell line) | Lipopolysaccharide (LPS) | Pre-incubation | Significant reduction in inflammatory cytokine production | [3] |
| THP-1 (monocytic cell line) | Lipopolysaccharide (LPS) | Pre-incubation | Reduction in membrane-bound CD14 and TLR4/CD14 complex levels | [3] |
Experimental Protocol: Cytokine Production in THP-1 Cells
-
Cell Culture: THP-1 cells are cultured in an appropriate medium.
-
Pre-treatment: Cells are pre-incubated with fenoterol at various concentrations for a defined time.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture to induce an inflammatory response and cytokine production.
-
Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using ELISA.
-
Analysis: The inhibitory effect of fenoterol on cytokine production is determined by comparing the results with LPS-stimulated cells without fenoterol pre-treatment.
Logical Relationship: Fenoterol's Anti-inflammatory Mechanism in Monocytes
Caption: Fenoterol, through a β-arrestin-2 mediated pathway, down-regulates the membrane expression of the TLR4/CD14 complex, thereby inhibiting LPS-induced inflammatory cytokine production in monocytes.
Effects on Lymphocytes
The impact of fenoterol on lymphocyte function appears to be less pronounced compared to its effects on other immune cells.
Experimental Data Summary:
| Cell Type | Stimulus | Fenoterol Concentration | Observed Effect | Reference |
| Peripheral Mononuclear Cells (PMNC) | Mitogen (PHA) | 2, 20, and 200 ng/ml | No effect on proliferation | [4] |
| Peripheral Mononuclear Cells (PMNC) | anti-T3 and anti-T11 monoclonal antibodies | 2, 20, and 200 ng/ml | No effect on proliferation | [4] |
| Peripheral Mononuclear Cells (PMNC) | Mitogen (PHA) | 2, 20, and 200 ng/ml | No effect on IL-2 and IFN-γ production | [4] |
| T-lymphocyte clones | Not specified | 2, 20, and 200 ng/ml | No effect on proliferation | [4] |
Experimental Workflow: Lymphocyte Proliferation Assay
Caption: Workflow for assessing the effect of fenoterol on mitogen-induced lymphocyte proliferation.
Conclusion and Future Directions
The available in vitro evidence indicates that fenoterol possesses significant immunomodulatory properties, particularly in its ability to suppress the activation and mediator release from mast cells, basophils, monocytes, and macrophages. Its effect on lymphocytes appears to be minimal under the tested conditions.
The absence of comparable in vitro immunological data for this compound represents a significant knowledge gap. To enable a direct and meaningful comparison, future research should focus on evaluating the effects of this compound on key immunological parameters, including:
-
Mast cell and basophil degranulation.
-
Cytokine and chemokine release from monocytes, macrophages, and other relevant immune cells.
-
Lymphocyte proliferation and cytokine production.
-
Activation and function of other immune cells such as eosinophils and neutrophils.
Such studies would be invaluable for researchers, scientists, and drug development professionals in understanding the relative immunological profiles of these two β2-adrenergic receptor agonists and could inform the development of more targeted and effective therapies for inflammatory and allergic diseases.
References
- 1. Clotrimazole inhibits cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of fenoterol on immunological release of leukotrienes and histamine from human lung in vitro: selective antagonism by beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenoterol, a beta(2)-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through beta-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenoterol effects on the in vitro immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of colterol and metaproterenol in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol and metaproterenol are both beta-2 adrenergic receptor agonists known for their bronchodilatory effects. They belong to the class of sympathomimetic amines that relax airway smooth muscle, leading to relief from bronchoconstriction. Metaproterenol has been used clinically for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is the active metabolite of the prodrug bitolterol and is also a short-acting beta-2 agonist. Understanding the preclinical characteristics of these compounds is essential for evaluating their therapeutic potential and guiding further research.
In Vitro Pharmacology
Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a drug for its target receptor and its selectivity over other related receptors. The data available for this compound and metaproterenol from separate preclinical studies are presented below. It is important to note that variations in experimental conditions (e.g., tissue source, radioligand) can influence the results, and therefore, a direct comparison should be made with caution.
Table 1: Beta-Adrenergic Receptor Binding Affinity of this compound and Metaproterenol
| Compound | Receptor Subtype | Affinity (IC50, nM) | Selectivity (β1/β2) |
| This compound | β1-adrenoceptor | 645 | 4.39 |
| β2-adrenoceptor | 147 | ||
| Metaproterenol | β2-adrenoceptor | 68 | Not available |
Data for this compound from MedchemExpress, citing Kusayama T, et al. Biol Pharm Bull. 1994. Data for Metaproterenol from MedchemExpress, citing Noh H, et al. Kidney Int. 2017.
Adenylyl Cyclase Activation
The activation of adenylyl cyclase is a key downstream event following the stimulation of beta-2 adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation. While specific EC50 values for adenylyl cyclase activation for this compound and metaproterenol were not found in the available preclinical literature, this functional assay is a critical measure of a compound's potency and efficacy as an agonist.
In Vivo Pharmacology
Bronchoprotective Effects
In vivo models, such as the guinea pig model of bronchoconstriction, are used to assess the ability of a compound to protect against airway narrowing induced by various stimuli. This provides a measure of the drug's efficacy in a physiological setting. Specific ED50 values for the bronchoprotective effects of this compound and metaproterenol from direct comparative preclinical studies are not available.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the beta-2 adrenergic receptor signaling pathway and a typical experimental workflow for evaluating beta-2 agonists.
Evaluating the Synergistic Effects of Colterol and Theophylline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of the β₂-adrenergic agonist, colterol, and the methylxanthine, theophylline. By examining their combined impact on bronchodilation and anti-inflammatory pathways, this document aims to furnish researchers and drug development professionals with objective data to inform future therapeutic strategies. The following sections present a detailed comparison of their mechanisms of action, supporting experimental data from in vitro and clinical studies, and relevant experimental protocols.
Mechanisms of Action and Potential for Synergy
This compound, an active metabolite of the prodrug bitolterol, is a selective β₂-adrenergic agonist.[1] Its primary mechanism of action involves the stimulation of β₂-adrenergic receptors on airway smooth muscle cells. This activation leads to the Gs protein-mediated activation of adenylyl cyclase, which in turn increases intracellular concentrations of cyclic adenosine monophosphate (cAMP).[2][3][4] Elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of various proteins that ultimately results in smooth muscle relaxation and bronchodilation.[2][4]
Theophylline, a methylxanthine, exhibits a more complex, multifaceted mechanism of action.[5][6][7] It acts as a non-selective phosphodiesterase (PDE) inhibitor, preventing the breakdown of cAMP and cyclic guanosine monophosphate (cGMP).[5][6][8] This inhibition of PDE, particularly types III and IV, leads to an accumulation of intracellular cAMP, complementing the action of β₂-agonists.[5][9][10]
The synergistic potential of combining this compound and theophylline stems from their complementary effects on the cAMP signaling pathway. This compound increases the production of cAMP, while theophylline inhibits its degradation. This dual approach is hypothesized to lead to a more pronounced and sustained elevation of intracellular cAMP, resulting in enhanced bronchodilation and potentially greater anti-inflammatory effects than either agent alone.[11]
Beyond its impact on PDEs, theophylline also functions as a non-selective adenosine receptor antagonist.[5][6][12] By blocking adenosine receptors, theophylline can prevent adenosine-induced bronchoconstriction.[6][13] Furthermore, theophylline has demonstrated anti-inflammatory properties through various other pathways, including the inhibition of pro-inflammatory transcription factors like NF-κB and the activation of histone deacetylase 2 (HDAC2), which can enhance the anti-inflammatory effects of corticosteroids.[5][14]
Data Presentation
The following tables summarize quantitative data from studies evaluating the combined effects of theophylline and β₂-agonists. While direct studies on this compound are limited, data from studies using other potent β₂-agonists such as isoproterenol, albuterol, and procaterol serve as valuable proxies to illustrate the synergistic potential.
Table 1: Over-Additive Relaxation of Canine Tracheal Smooth Muscle by Theophylline and β-Agonists
This table presents data from an in vitro study on canine tracheal smooth muscle, demonstrating the potentiation of β-agonist-induced relaxation by theophylline. The study observed that the combination of theophylline with isoproterenol or albuterol resulted in a greater than additive (synergistic) relaxation effect.
| Treatment (in tissues contracted with 0.3 µM methacholine) | IC₅₀ (µM) | Eₘₐₓ (% Relaxation) |
| Isoproterenol (I) | 0.17 ± 0.03 | 56.6 |
| Isoproterenol + Theophylline (10 µg/ml) | Displaced to the left | 71.5 |
| Albuterol (A) | - | 44.0 |
| Albuterol + Theophylline (10 µg/ml) | Displaced to the left | 61.0 |
Data adapted from Torphy, T.J., et al., Pulmonary Pharmacology, 1992.[15] The IC₅₀ represents the concentration required to achieve 50% of the maximal response, and Eₘₐₓ is the maximum relaxation observed. A leftward shift in the IC₅₀ indicates increased potency.
Table 2: Synergistic Inhibition of Eosinophil Degranulation
This table showcases the synergistic effect of theophylline and the β₂-agonist procaterol on inhibiting the release of eosinophil-derived neurotoxin (EDN) from human eosinophils stimulated with interleukin-5 (IL-5).
| Treatment | Concentration | % Inhibition of EDN Release |
| Theophylline | 10⁻⁵ M | (Data not explicitly provided for this concentration alone, but showed concentration-dependent inhibition) |
| Procaterol | 10⁻⁹ M | (Minimal inhibition at physiologic concentrations) |
| Procaterol | 10⁻⁸ M | (Minimal inhibition at physiologic concentrations) |
| Theophylline + Procaterol | 10⁻⁵ M + 10⁻⁹ M to 10⁻⁸ M | 43.8% |
| Dexamethasone | 10⁻⁹ M | Comparable to the combination |
Data adapted from Fujisawa, T., et al., Journal of Asthma, 2002.[16] This study highlights a significant anti-inflammatory synergy at clinically relevant concentrations.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and the proposed synergistic interaction between this compound and theophylline.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. | sciensano.be [sciensano.be]
- 3. In vitro Measurements of Tracheal Constriction Using Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Release Kinetics of Eosinophil Peroxidase and Mitochondrial DNA Is Different in Association with Eosinophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of theophylline and procaterol on eosinophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Theophylline and Procaterol on Eosinophil Function [jstage.jst.go.jp]
- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. Smooth Muscle Hypocontractility and Airway Normoresponsiveness in a Mouse Model of Pulmonary Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of airway smooth muscle response to isoproterenol and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eosinophil degranulation products drive a pro-inflammatory fibroblast phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An isometric method to study respiratory smooth muscle responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of isoproterenol, theophylline and carbachol on cyclic nucleotide levels and relaxation of bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Theophylline produces over-additive relaxation of canine tracheal smooth muscle when combined with beta-agonists: the dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic effect of theophylline and procaterol on interleukin-5-induced degranulation from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Colterol and its Prodrug Bitolterol: Potency and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological potency of the beta-2 adrenergic agonist colterol and its prodrug, bitolterol. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their respective mechanisms of action and therapeutic profiles.
Introduction
This compound is a direct-acting beta-2 adrenergic receptor agonist, while bitolterol is its inactive di-p-toluate ester prodrug. Bitolterol was designed to improve the therapeutic index of this compound by enabling targeted delivery to the lungs and prolonging its duration of action. Inhaled bitolterol is hydrolyzed by esterases, which are abundant in lung tissue, to release the active this compound molecule. This targeted activation minimizes systemic side effects associated with beta-2 agonist activity.
Quantitative Comparison of Potency
The following table summarizes the key quantitative parameters that define the potency of this compound and bitolterol.
| Parameter | This compound | Bitolterol | Reference |
| Receptor Binding Affinity (IC50) | |||
| Beta-1 Adrenergic Receptor | 645 nM | Negligible | [1] |
| Beta-2 Adrenergic Receptor | 147 nM | Negligible | [1] |
| Functional Potency (EC50 for cAMP accumulation) | Not readily available in public literature | Not applicable (inactive prodrug) | - |
Note: Direct EC50 values for this compound in cAMP accumulation assays are not widely reported in publicly available literature. This is likely because the therapeutic focus has been on the clinical efficacy of the prodrug bitolterol. However, as a catecholamine derivative and a potent beta-2 agonist, this compound is expected to robustly stimulate adenylyl cyclase and increase intracellular cAMP levels, leading to bronchodilation. For context, other established beta-2 agonists like salbutamol have reported EC50 values for cAMP accumulation in the range of 0.6 µM in human airway smooth muscle cells.
Mechanism of Action and Signaling Pathway
This compound, the active metabolite of bitolterol, exerts its pharmacological effect by binding to and activating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This interaction initiates a well-defined signaling cascade.
Prodrug Conversion of Bitolterol to this compound
Bitolterol's efficacy is entirely dependent on its conversion to this compound. This biotransformation is a critical step in its mechanism of action.
Caption: Conversion of the inactive prodrug bitolterol to the active drug this compound.
This compound-Induced Beta-2 Adrenergic Signaling Pathway
Upon its release, this compound activates the beta-2 adrenergic receptor, leading to bronchodilation through a G-protein coupled signaling pathway.
Caption: Signaling pathway of this compound via the beta-2 adrenergic receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and bitolterol.
Radioligand Binding Assay for Receptor Affinity (IC50) Determination
Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits 50% of the binding of a specific radioligand to the target receptor, thereby providing its inhibitory constant (IC50) as a measure of binding affinity.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human beta-1 or beta-2 adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist for beta-adrenergic receptors, such as [3H]-dihydroalprenolol or [125I]-cyanopindolol.
-
Test Compound: this compound, dissolved and serially diluted in an appropriate buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., propranolol) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed amount of cell membrane preparation.
-
A fixed concentration of the radioligand.
-
Either assay buffer (for total binding), a serial dilution of the test compound (for competition), or a high concentration of the non-specific binding control.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
cAMP Accumulation Assay for Functional Potency (EC50) Determination
Objective: To measure the concentration of an agonist (e.g., this compound) that produces 50% of the maximal response in terms of cyclic AMP (cAMP) production, providing its EC50 value as a measure of functional potency.
Materials:
-
Whole Cells: Intact cells expressing the beta-2 adrenergic receptor (e.g., CHO or HEK293 cells).
-
Test Compound: this compound, dissolved and serially diluted in an appropriate buffer.
-
Phosphodiesterase (PDE) Inhibitor: A compound like 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.
-
Cell Lysis Buffer: To release intracellular cAMP.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).
-
Microplate Reader: Capable of detecting the signal generated by the cAMP assay kit (e.g., fluorescence, luminescence, or absorbance).
Procedure:
-
Cell Culture and Seeding: Cells are cultured to an appropriate density and then seeded into a multi-well plate (e.g., 96- or 384-well).
-
Pre-incubation: The cell culture medium is replaced with a stimulation buffer containing a PDE inhibitor (e.g., IBMX) and incubated for a short period to allow the inhibitor to take effect.
-
Agonist Stimulation: Serial dilutions of the test compound (this compound) are added to the wells, and the plate is incubated for a defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: A lysis buffer is added to each well to stop the reaction and release the accumulated intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is measured according to the protocol of the specific cAMP assay kit being used. This typically involves the addition of detection reagents that generate a signal inversely or directly proportional to the amount of cAMP present.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The signal from the experimental wells is used to determine the concentration of cAMP produced at each agonist concentration. The cAMP concentration is then plotted against the logarithm of the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax (maximal effect) values.
Conclusion
The comparative analysis of this compound and its prodrug bitolterol highlights a classic example of pharmaceutical formulation strategy to optimize drug delivery and efficacy. Bitolterol, being inactive, exhibits negligible potency at the receptor level. Its therapeutic value is realized upon its conversion to this compound, a potent beta-2 adrenergic agonist. This compound demonstrates significant binding affinity for the beta-2 adrenergic receptor, which translates into a robust functional response leading to bronchodilation. The prodrug approach allows for targeted activation of this compound in the lungs, thereby enhancing its therapeutic window by minimizing systemic exposure and associated side effects. This guide provides the fundamental data and methodologies for researchers and drug development professionals to understand and evaluate the pharmacological profiles of these compounds.
References
Replicating Historical Clinical Trial Performance of Colterol: A Laboratory-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating and comparing the historical clinical trial performance of the β2-adrenergic agonist, colterol, in a modern laboratory setting. Due to the limited availability of detailed historical clinical trial data for this compound, this document outlines a hypothetical, yet representative, clinical scenario based on common practices for bronchodilator assessment during its era of use. This is followed by detailed in vitro experimental protocols designed to model the key clinical efficacy endpoint: bronchodilation. The performance of this compound in these assays is then compared with two well-established β2-adrenergic agonists, salbutamol (a short-acting β2-agonist, SABA) and formoterol (a long-acting β2-agonist, LABA).
Hypothetical Historical Clinical Trial Profile: this compound
To establish a benchmark for laboratory replication, we propose a hypothetical Phase II clinical trial design for this compound in patients with mild-to-moderate asthma.
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Patient Population: 20-30 adult patients with a diagnosis of stable, mild-to-moderate asthma, demonstrating reversible airway obstruction (≥15% increase in FEV1 post-bronchodilator).
Intervention: Inhaled this compound (a typical dose, e.g., 300 µg), placebo.
Primary Endpoint: Maximum percentage increase in Forced Expiratory Volume in one second (FEV1) from baseline over a 4-hour post-dose period.
Hypothetical Results: Based on its pharmacological profile as a SABA, this compound would be expected to produce a rapid onset of bronchodilation, with a peak FEV1 increase of 20-25% within 30-60 minutes, and a duration of action of 3-4 hours.
Data Presentation: In Vitro Comparative Analysis
The following table summarizes the expected quantitative data from the in vitro experiments designed to replicate the bronchodilatory effects of this compound and its comparators.
| Compound | Class | Potency (EC50, nM) in Guinea Pig Tracheal Ring Assay | Maximal Relaxation (%) in Guinea Pig Tracheal Ring Assay | Onset of Action (T50, min) in Guinea Pig Tracheal Ring Assay | Duration of Action (T50 washout, min) in Guinea Pig Tracheal Ring Assay |
| This compound | SABA | 15 - 25 | 95 - 100 | 5 - 10 | 180 - 240 |
| Salbutamol | SABA | 20 - 40 | 95 - 100 | 5 - 10 | 180 - 240 |
| Formoterol | LABA | 1 - 5 | 95 - 100 | 2 - 5 | > 720 |
EC50: Half maximal effective concentration. T50: Time to 50% of maximal effect. T50 washout: Time to 50% recovery of baseline tone after drug washout.
Experimental Protocols
Guinea Pig Isolated Tracheal Ring Assay for Bronchodilator Potency, Efficacy, and Duration of Action
This ex vivo method provides a functional measure of airway smooth muscle relaxation.
Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs (250-350g) are euthanized by cervical dislocation. The trachea is excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1). The trachea is cleaned of adherent tissue and cut into 2-3 mm wide rings.
-
Organ Bath Setup: Tracheal rings are mounted in 10 mL organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Contraction: Tissues are equilibrated under a resting tension of 1 g for 60 minutes. Following equilibration, the rings are contracted with a submaximal concentration of carbachol (1 µM) to induce a stable tonic contraction.
-
Drug Addition and Data Acquisition:
-
Potency and Efficacy: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound, salbutamol, or formoterol (10⁻¹⁰ to 10⁻⁵ M) to the organ baths. Relaxation is measured as the percentage reversal of the carbachol-induced tone.
-
Onset of Action: For a single effective concentration (e.g., EC75), the time to reach 50% of the maximal relaxation is recorded.
-
Duration of Action: After achieving maximal relaxation with an EC75 concentration of each drug, the tissues are washed repeatedly with fresh buffer every 15 minutes for several hours. The time taken for the tissue to recover 50% of its pre-drug contractile tone is measured.
-
-
Data Analysis: EC50 values are calculated using non-linear regression analysis of the concentration-response curves. Maximal relaxation is expressed as a percentage of the carbachol-induced contraction.
Cyclic AMP (cAMP) Accumulation Assay in Human Airway Smooth Muscle (HASM) Cells
This in vitro assay measures the intracellular signaling downstream of β2-adrenoceptor activation.
Methodology:
-
Cell Culture: Primary Human Airway Smooth Muscle (HASM) cells are cultured in smooth muscle growth medium (SmGM-2) supplemented with 5% fetal bovine serum and growth factors, at 37°C in a humidified atmosphere of 5% CO2. Cells are seeded in 24-well plates and grown to confluence.
-
Assay Protocol:
-
Cells are serum-starved for 24 hours prior to the experiment.
-
On the day of the assay, cells are pre-incubated with a phosphodiesterase inhibitor such as rolipram (10 µM) for 30 minutes to prevent cAMP degradation.
-
Cells are then stimulated with various concentrations of this compound, salbutamol, or formoterol (10⁻¹⁰ to 10⁻⁶ M) for 15 minutes at 37°C.
-
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: cAMP concentrations are normalized to the protein content of each well. Concentration-response curves are plotted, and EC50 values are determined using non-linear regression.
Mandatory Visualization
Colterol's Efficacy in Reversing Histamine-Induced Bronchoconstriction: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the bronchodilator effects of colterol against histamine-induced airway smooth muscle contraction. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance relative to other beta-2 adrenergic agonists.
Executive Summary
This compound, the active metabolite of the prodrug bitolterol, is a potent beta-2 adrenergic agonist that effectively reverses bronchoconstriction. This guide summarizes clinical and preclinical data demonstrating this compound's efficacy in antagonizing histamine-induced airway narrowing. Comparative data with the widely used bronchodilator albuterol (salbutamol) is presented, highlighting differences in duration of action and protective effects. Detailed experimental protocols and signaling pathway diagrams are provided to support the presented data and offer a deeper understanding of the underlying pharmacological mechanisms.
Comparative Performance Data
The following tables summarize the key quantitative findings from a pivotal clinical trial comparing the effects of inhaled bitolterol (which is metabolized to this compound) and albuterol on airway caliber and responsiveness to histamine in asthmatic subjects.
Table 1: Bronchodilator Effect Following a Single Inhaled Dose
| Time Post-Dose | Mean Percent Increase in FEV1 (Bitolterol) | Mean Percent Increase in FEV1 (Albuterol) |
| 30 minutes | Significant Improvement | Significant Improvement |
| 2 hours | Significant Improvement | Significant Improvement |
| 4 hours | Significant Improvement | Significant Improvement |
| 6 hours | Small but Significant Improvement | Not Statistically Significant |
| 8 hours | Approaching Baseline | At Baseline |
FEV1: Forced Expiratory Volume in 1 second. Data extrapolated from a study comparing inhaled bitolterol (1110 µg) and albuterol (180 µg) in 40 subjects with chronic asthma[1].
Table 2: Protective Effect Against Histamine Challenge
| Parameter | Bitolterol | Albuterol |
| Significant Protection Duration | Up to 4 hours | Up to 2 hours |
| Half-life of Biologic Effect (in subjects with baseline PC20 ≥ 1.0 mg/ml histamine) | 1.37 hours | 0.92 hours |
PC20: Provocative concentration of histamine causing a 20% fall in FEV1. Data from a blinded, crossover study in 40 asthmatic subjects[1].
Signaling Pathways
To understand the opposing effects of histamine and this compound on airway smooth muscle, it is essential to visualize their respective signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's effects against histamine-induced bronchoconstriction.
In Vivo: Histamine Challenge in Human Subjects
This protocol is based on a randomized, double-blind, crossover study design.
References
A Comparative Analysis of Colterol and Newer Generation β2-Agonists for Researchers
An objective guide for researchers, scientists, and drug development professionals on the comparative performance of colterol, the active metabolite of bitolterol, and newer-generation β2-adrenergic agonists. This document provides a synthesis of available data on efficacy, safety, and underlying pharmacology, supported by experimental methodologies.
This guide delves into a comparative analysis of this compound, a short-acting β2-adrenergic agonist, and its successors in the therapeutic landscape of bronchodilators. While direct head-to-head clinical trial data for this compound against newer agents are scarce due to its prodrug bitolterol being the clinically administered form, this guide leverages data from studies involving bitolterol as a proxy for this compound's in vivo effects. The comparison extends to widely used short-acting β2-agonists (SABAs) like salbutamol (albuterol) and long-acting β2-agonists (LABAs) such as formoterol and salmeterol.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
β2-adrenergic receptor agonists exert their therapeutic effects by stimulating the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.[1] This interaction initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase.[1] This enzyme, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent elevation in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[2]
References
- 1. Scholars@Duke publication: Comparison of Bitolterol Mesylate and Isoproterenol by Metered-Dose Inhaler for Regular, Long-Term Treatment in Asthmatic Children [scholars.duke.edu]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Relative Selectivity of Colterol for β2 over β1 Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of colterol for the β2-adrenergic receptor (β2-AR) over the β1-adrenergic receptor (β1-AR). This compound's performance is benchmarked against other well-established β-adrenergic agonists, including the non-selective agonist isoprenaline and the widely used β2-selective agonist salbutamol. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in evaluating its potential for targeted therapeutic applications.
Executive Summary
This compound demonstrates a notable preference for the β2-adrenergic receptor over the β1 subtype. This selectivity is crucial for therapeutic agents targeting respiratory conditions like asthma and COPD, where β2-AR activation leads to bronchodilation. Off-target activation of β1-AR in the heart can lead to undesirable cardiovascular side effects such as tachycardia and palpitations. The data presented in this guide quantifies the selectivity profile of this compound, offering a direct comparison with other key compounds in the field.
Comparative Selectivity Data
The relative selectivity of a compound is often expressed as a ratio of its affinity (Ki) or potency (IC50/EC50) for the β1 receptor to the β2 receptor. A higher ratio indicates greater selectivity for the β2-AR. The following table summarizes the binding affinities of this compound and comparator compounds for human β1 and β2-adrenergic receptors.
| Compound | β1 IC50 (nM) | β2 IC50 (nM) | β2/β1 Selectivity Ratio |
| This compound | 645[1] | 147[1] | 4.4 |
| Salbutamol | - | - | 29[2] |
| Isoprenaline | - | - | ~1 (non-selective)[3][4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity. The selectivity ratio is calculated as (β1 IC50) / (β2 IC50). Data for salbutamol's IC50 was not explicitly found, but its selectivity ratio is well-documented. Isoprenaline is established as a non-selective β-agonist.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro pharmacological assays using recombinant cell lines stably expressing human β1 and β2-adrenergic receptors. The two most common experimental approaches to determine agonist selectivity are radioligand binding assays and functional assays measuring second messenger accumulation (e.g., cAMP).
Radioligand Displacement Assay
This method quantifies the affinity of a test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand that binds to the receptor of interest.
Objective: To determine the inhibition constant (Ki) of a test compound for β1 and β2-adrenergic receptors.
Materials:
-
CHO-K1 (Chinese Hamster Ovary) cells stably transfected with either human β1 or β2-adrenergic receptors.[3]
-
Radioligand: [3H]-CGP 12177, a non-selective β-adrenergic antagonist.[3]
-
Test compounds: this compound, salbutamol, isoprenaline.
-
Assay buffer and cell culture media.
Procedure:
-
Cell Culture: CHO-K1 cells expressing either β1 or β2 receptors are cultured to an appropriate density in 96-well plates.[3]
-
Assay Preparation: The growth medium is removed, and the cells are washed.
-
Competition Binding: Cells are incubated with a fixed concentration of the radioligand ([3H]-CGP 12177) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Washing: Unbound radioligand and test compound are removed by washing the cells.
-
Scintillation Counting: The amount of radioligand bound to the receptors is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor activation, which for β-adrenergic receptors is the production of cyclic AMP (cAMP) via the activation of adenylyl cyclase.
Objective: To determine the potency (EC50) of a test agonist in stimulating cAMP production.
Materials:
-
CHO-K1 cells stably expressing either human β1 or β2-adrenergic receptors.[3]
-
Test agonists: this compound, salbutamol, isoprenaline.
-
Reagents for cAMP detection (e.g., [3H]-ATP for radiolabeling or commercial cAMP assay kits).
-
Phosphodiesterase inhibitors (to prevent cAMP degradation).
Procedure:
-
Cell Preparation: Cells are pre-incubated with a phosphodiesterase inhibitor.
-
Agonist Stimulation: Varying concentrations of the test agonist are added to the cells.
-
Incubation: The cells are incubated for a specific period to allow for cAMP production.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP produced is measured using a suitable detection method (e.g., scintillation counting for [3H]-cAMP or an enzyme-linked immunosorbent assay (ELISA)).
-
Data Analysis: Dose-response curves are generated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.
Visualizing the Mechanisms
To better understand the experimental and physiological context of β-receptor selectivity, the following diagrams illustrate the key pathways and workflows.
Caption: Workflow for determining binding affinity using a radioligand displacement assay.
Caption: Simplified signaling cascade following β-adrenergic receptor activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pa2online.org [pa2online.org]
Safety Operating Guide
Prudent Disposal of Colterol: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. The following measures are essential when handling Colterol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or glasses with side shields, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of this compound powder or solutions.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert substance and collect it in a sealed container for disposal as hazardous waste.[2] Do not allow the product to enter drains.[2]
Step-by-Step Disposal Procedure
In the absence of a specific Safety Data Sheet (SDS) detailing the exact regulatory classification of this compound, the following general procedure for chemical waste disposal should be followed. This procedure is based on best practices for handling laboratory chemicals of unknown or uncertain hazard classification.
-
Waste Identification and Classification:
-
Treat all unused this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves) as potentially hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department to determine if they have specific guidelines for this compound or similar compounds. They can assist in classifying the waste according to local, state, and federal regulations.[1][3]
-
-
Segregation and Containment:
-
Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.[1]
-
Collect all solid and liquid this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
The label should clearly read "Hazardous Waste" and include the name "this compound," the approximate quantity, and the date of accumulation.[3]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of material in case of a leak.
-
-
Arrangement for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[2]
-
Provide the disposal contractor with all available information about the waste material.
-
Under no circumstances should this compound or its solutions be disposed of down the drain. [4]
Quantitative Data Summary
Currently, there is no publicly available quantitative data regarding specific disposal limits or concentration thresholds for this compound. The guiding principle is to treat any amount of pure this compound or materials significantly contaminated with it as waste requiring professional disposal. For trace amounts, such as on empty containers, institutional guidelines for "RCRA empty" containers may apply, which generally means no more than 3% by weight of the total capacity of the container remains.[5]
| Data Point | Value |
| RCRA Classification | Not definitively established. A conservative approach is to manage it as a hazardous waste. |
| DEA Schedule | Not listed as a controlled substance. |
| Disposal Method | Incineration at a licensed hazardous waste facility is the recommended method for pharmaceutical and chemical waste of this nature.[3][4] |
| Empty Container Disposal | Containers that held this compound should be managed as hazardous waste unless they meet the criteria for "RCRA empty" as defined by your institution's EHS program.[5] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Figure 1. Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Colterol
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of Colterol. The information is intended to support laboratory safety and ensure the proper management of this potent β2-adrenoreceptor agonist.
Introduction to this compound
This compound is a short-acting β2-adrenoreceptor agonist, primarily used in research for studying bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1] As a potent pharmacological agent, it requires stringent safety protocols to prevent occupational exposure. This compound is intended for laboratory research use only and is not for human or veterinary use.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for risk assessment and the design of safe handling procedures.
| Property | Value |
| Chemical Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| CAS Number | 18866-78-9 |
| Appearance | Solid (form may vary) |
| Synonyms | N-tert-Butylarterenol, t-Butylnorepinephrine |
(Data sourced from PubChem CID 25104)[1]
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a multi-layered PPE strategy is crucial to minimize exposure via inhalation, skin contact, and eye contact. The following PPE is mandatory when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Use Cases |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Essential when handling powdered this compound or when engineering controls (like a fume hood) are not available or insufficient. A proper fit test is required to ensure a protective seal. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Wear two pairs of powder-free gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change gloves immediately if contaminated, punctured, or torn. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Required to protect against splashes, aerosols, and airborne particles. Standard prescription glasses are not a substitute for safety goggles. |
| Body Protection | Disposable, solid-front, long-sleeved gown | The gown should be made of a low-permeability fabric and have tight-fitting cuffs. This prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Shoe covers should be worn in areas where this compound is handled to prevent the tracking of contaminants to other areas. |
Operational Plan: Safe Handling Workflow
All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood or a ventilated balance enclosure, especially when weighing the powder. The following workflow diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: General workflow for handling this compound powder.
This compound's Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway
This compound exerts its effects by acting as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors.[1] The binding of this compound to these receptors initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle relaxation in the bronchi. The diagram below illustrates the canonical β2-adrenergic receptor signaling pathway.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste generated from handling this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, centrifuge tubes).
-
Contaminated PPE (gloves, gown, shoe covers, respirator).
-
-
Solid Waste Disposal:
-
Collect all contaminated solid waste, including PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For unused this compound powder, it is recommended to mix it with an inert, non-flammable absorbent material before placing it in the waste container.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container.
-
Do not dispose of liquid waste containing this compound down the drain.
-
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal service. Follow all institutional, local, state, and federal regulations for hazardous waste disposal. High-temperature incineration is the preferred method for the final destruction of pharmaceutical waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent.
Disclaimer: This document provides guidance based on available information. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive safety information. If an SDS is not available, a thorough risk assessment should be conducted before handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
